molecular formula C39H66N8O15 B12388616 Eilevpst

Eilevpst

Cat. No.: B12388616
M. Wt: 887.0 g/mol
InChI Key: UYINQEYJGPWCPF-SKBGUDTOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eilevpst is a synthetic peptide with the amino acid sequence Glu-Ile-Leu-Glu-Val-Pro-Ser-Thr and a molecular weight of 886.98 g/mol. This product is supplied as a solid and is purified via HPLC to ensure high quality and reliability for your research applications. It is intended for Research Use Only and is not approved for use in humans, or as a drug, cosmetic, or for any other commercial purpose. Store the product at -30°C to -10°C to maintain stability. For research purposes, this peptide can be utilized in various cellular and molecular biology studies, including investigations into protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .

Properties

Molecular Formula

C39H66N8O15

Molecular Weight

887.0 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C39H66N8O15/c1-8-20(6)30(45-32(54)22(40)11-13-27(50)51)37(59)42-24(16-18(2)3)34(56)41-23(12-14-28(52)53)33(55)44-29(19(4)5)38(60)47-15-9-10-26(47)36(58)43-25(17-48)35(57)46-31(21(7)49)39(61)62/h18-26,29-31,48-49H,8-17,40H2,1-7H3,(H,41,56)(H,42,59)(H,43,58)(H,44,55)(H,45,54)(H,46,57)(H,50,51)(H,52,53)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,29-,30-,31-/m0/s1

InChI Key

UYINQEYJGPWCPF-SKBGUDTOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Eilat Virus: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Unique, Insect-Specific Alphavirus and its Applications

Abstract

Eilat virus (EILV) represents a unique member of the Alphavirus genus, distinguished by its strict host range restriction to insects, rendering it incapable of replicating in vertebrate cells.[1][2] This characteristic has positioned EILV as a significant tool in virology research, particularly as a safe and effective vaccine platform against pathogenic alphaviruses. This technical guide provides a comprehensive overview of Eilat virus, detailing its molecular biology, virology, and the experimental methodologies crucial for its study and application. Quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

First isolated in the Negev desert of Israel from Anopheles coustani mosquitoes, Eilat virus is a spherical, enveloped virus with a positive-sense, single-stranded RNA genome.[3][4] Phylogenetically, it is a sister to the Western equine encephalitis antigenic complex.[3] Unlike most alphaviruses that exhibit a broad host range, infecting both invertebrates and vertebrates, EILV's life cycle is confined to insect cells. This restriction is a multi-stage phenomenon, occurring at both the level of viral entry and genomic RNA replication within vertebrate cells. This inherent safety profile, coupled with its antigenic relationship to pathogenic alphaviruses, has driven the development of EILV-based chimeric vaccines against diseases like Eastern Equine Encephalitis (EEE) and Venezuelan Equine Encephalitis (VEE).

Virology and Molecular Biology

Virion and Genome Structure

The Eilat virus virion is approximately 70 nm in diameter and exhibits icosahedral symmetry, characteristic of the Alphavirus genus. The viral genome is a single-stranded, positive-sense RNA molecule, typically around 11-12 kb in length. The genome contains two open reading frames (ORFs): the 5' two-thirds encodes the non-structural proteins (nsP1-4), while the 3' one-third encodes the structural proteins (Capsid, E3, E2, 6K, and E1).

Genomic and Protein Characteristics

The genomic and protein characteristics of Eilat virus are summarized in the table below.

FeatureDescriptionReference
Genome Size ~11-12 kb
Virion Diameter ~70 nm
5' UTR Length 76 nt
nsP1 540 aa
nsP2 807 aa
nsP3 547 aa
nsP4 610 aa
Intergenic Region 49 nt
Capsid 269 aa
E3 65 aa
E2 422 aa
6K 59 aa
E1 439 aa
3' UTR Length 321 nt

Table 1: Genomic and Protein Characteristics of Eilat Virus.

Replication Cycle in Insect Cells

The replication of Eilat virus in permissive insect cells follows the general alphavirus replication strategy.

Eilat_Virus_Replication_Cycle cluster_host_cell Insect Host Cell entry 1. Attachment & Receptor-Mediated Endocytosis endosome Endosome entry->endosome uncoating 2. Uncoating & RNA Release endosome->uncoating translation 3. Translation of nsP1-4 Polyprotein uncoating->translation Genomic RNA polyprotein_proc 4. Polyprotein Processing translation->polyprotein_proc rep_complex 5. Formation of Replication Complex polyprotein_proc->rep_complex nsP1-4 neg_strand 6. (-) Strand RNA Synthesis rep_complex->neg_strand Uses (+) strand template pos_strand 7. (+) Strand Genomic & Subgenomic RNA Synthesis neg_strand->pos_strand Uses (-) strand template genomic_rna Genomic RNA pos_strand->genomic_rna subgenomic_rna Subgenomic RNA pos_strand->subgenomic_rna sp_translation 8. Translation of Structural Proteins structural_proteins Structural Proteins sp_translation->structural_proteins assembly 9. Virion Assembly budding 10. Budding & Release assembly->budding virion_out Progeny Virions budding->virion_out genomic_rna->assembly subgenomic_rna->sp_translation structural_proteins->assembly virion_in Eilat Virus Virion virion_in->entry

Figure 1: Eilat Virus Replication Cycle in Permissive Insect Cells.

Host Range Restriction

A defining feature of Eilat virus is its inability to replicate in vertebrate cells. This host range restriction is a multi-faceted process, involving blocks at both the entry and post-entry stages of the viral life cycle.

Host_Range_Restriction entry_block Block in Attachment/Entry replication_block Block in RNA Replication no_infection No Productive Infection successful_entry Successful Entry successful_replication Successful RNA Replication productive_infection Productive Infection start Eilat Virus start->entry_block Interaction with Vertebrate Cell start->successful_entry Interaction with Insect Cell Chimeric_Vaccine_Workflow eilv_clone Eilat Virus cDNA Clone excise_eilv_sp 1. Excise EILV Structural Genes eilv_clone->excise_eilv_sp pathogen_clone Pathogenic Alphavirus cDNA Clone (e.g., EEEV) excise_pathogen_sp 2. Excise Pathogen Structural Genes pathogen_clone->excise_pathogen_sp ligation 3. Ligate Pathogen Structural Genes into EILV Backbone excise_eilv_sp->ligation EILV nsP1-4 Backbone excise_pathogen_sp->ligation Pathogen Structural Genes chimeric_clone Chimeric EILV cDNA Clone ligation->chimeric_clone transcription 4. In Vitro Transcription chimeric_clone->transcription chimeric_rna Chimeric RNA transcription->chimeric_rna electroporation 5. Electroporation into Insect Cells (e.g., C7/10) chimeric_rna->electroporation rescue 6. Rescue & Propagation of Chimeric Virus electroporation->rescue vaccine Chimeric Vaccine Candidate rescue->vaccine

References

Eilat Virus: A Comprehensive Technical Overview of its Discovery, Origin, and Host Restriction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eilat virus (EILV), a unique member of the Alphavirus genus, presents a fascinating case study in viral evolution and host adaptation. First isolated in the Negev desert of Israel, it is distinguished from most of its relatives by a remarkable and stringent host range restriction to insects, being incapable of replication in vertebrate cells.[1][2] This restriction is a multi-faceted phenomenon, occurring at both the level of viral entry and genomic RNA replication.[3][4] This document provides a detailed technical guide on the discovery, origin, and molecular basis of the Eilat virus's host specificity, presenting key experimental data and methodologies for the scientific community.

Discovery and Origin

Eilat virus was first isolated between 1982 and 1984 during an arbovirus survey in the Negev desert, Israel.[5] The virus was obtained from a pool of Anopheles coustani mosquitoes by Joseph Peleg of the Hebrew University, Jerusalem. Initially, the isolation proved challenging as EILV does not produce overt cytopathic effects in either vertebrate or insect cells, nor is it lethal to infant mice. The cytopathic effects observed in the initial insect cell cultures were later attributed to a co-infecting virus, designated Negev virus. The successful isolation and characterization of pure Eilat virus were only achieved after the generation of a cDNA clone.

Phylogenetic analyses have placed Eilat virus within the mosquito-borne clade of alphaviruses, as a sister to the Western equine encephalitis antigenic complex. This placement suggests that EILV likely evolved from an ancestral alphavirus that possessed the ability to infect both vertebrate and invertebrate hosts, and subsequently lost its capacity for vertebrate infection.

Viral Characteristics and Host Range

Electron microscopy has revealed that Eilat virus virions are spherical, with a diameter of approximately 70 nm, and bud from the plasma membrane of infected mosquito cells, consistent with other alphaviruses.

The most defining characteristic of Eilat virus is its strict host range. While it readily infects and replicates in a variety of insect cell lines, it is unable to replicate in mammalian or avian cells. This restriction has been observed to be independent of temperature, with no replication detected in vertebrate cells at either 28°C or 37°C.

Quantitative Data on Virus Replication

The replication kinetics of Eilat virus have been studied in various cell lines, demonstrating its efficient propagation in insect cells and its inability to do so in vertebrate cells.

Cell LineHost OriginVirus Titer (PFU/mL) at 48 hours post-infection (MOI=10)Reference
C7/10Aedes albopictus (mosquito)>108
BHK-21Baby Hamster Kidney (mammal)Below limit of detection
VeroAfrican Green Monkey Kidney (mammal)Below limit of detection
HEK-293Human Embryonic Kidney (human)Below limit of detection
A6Xenopus laevis (amphibian)Below limit of detection
Duck Embryo FibroblastAvianBelow limit of detection
NIH 3T3Mouse Embryo Fibroblast (mammal)Below limit of detection

Molecular Basis of Host Restriction

The inability of Eilat virus to infect vertebrate cells is a multi-layered phenomenon, with blocks at both the entry and RNA replication stages of the viral life cycle.

Restriction at the Level of Viral Entry

Studies utilizing chimeric viruses, where the structural proteins of a vertebrate-infecting alphavirus (Sindbis virus) were replaced with those of Eilat virus, have demonstrated a significant impairment in the ability of these chimeras to enter vertebrate cells. This suggests that the Eilat virus structural proteins are not compatible with the receptors on the surface of vertebrate cells.

Restriction at the Level of RNA Replication

A critical block to Eilat virus replication in vertebrate cells occurs at the level of genomic RNA replication. Even when the viral RNA is artificially introduced into the cytoplasm of vertebrate cells via electroporation, bypassing the need for receptor-mediated entry, no replication is detected. This indicates an incompatibility between the Eilat virus non-structural proteins, which form the replication complex, and the intracellular environment of vertebrate cells. Complementation experiments with Sindbis virus suggest that the Eilat virus non-structural proteins are unable to form a functional replicative complex in vertebrate cells.

EILV_Host_Restriction cluster_vertebrate Vertebrate Cell cluster_insect Insect Cell v_receptor Cell Surface Receptor v_cytoplasm Cytoplasm v_replication Replication Complex Formation (Blocked) v_cytoplasm->v_replication EILV nsPs fail to interact with host factors v_no_rep No Viral RNA Replication v_replication->v_no_rep i_receptor Cell Surface Receptor i_cytoplasm Cytoplasm i_receptor->i_cytoplasm Successful Entry i_replication Functional Replication Complex i_cytoplasm->i_replication EILV nsPs interact with host factors i_rep Viral RNA Replication i_replication->i_rep EILV Eilat Virus EILV->v_receptor Entry Blocked EILV->i_receptor

Caption: Eilat virus host restriction pathway.

Experimental Protocols

Virus Isolation and Propagation
  • Cells: Aedes albopictus C6/36 or C7/10 cells are typically used for the propagation of Eilat virus.

  • Media: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), sodium pyruvate (1 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Incubation: Infected insect cells are incubated at 28°C.

Virus Titration (Plaque Assay)
  • Cell Monolayers: Confluent monolayers of C7/10 cells are prepared in 6-well plates.

  • Infection: Serial dilutions of the virus sample are added to the cell monolayers and incubated for 1 hour at 28°C to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 0.8-1% agarose.

  • Incubation: Plates are incubated at 28°C for 2-3 days for plaque development.

  • Visualization: Plaques are visualized by staining with crystal violet.

Plaque_Assay_Workflow A Prepare confluent C7/10 cell monolayer B Perform serial dilutions of virus sample A->B C Infect cell monolayer with diluted virus B->C D Incubate for viral adsorption (1h, 28°C) C->D E Remove inoculum and add agarose overlay D->E F Incubate for plaque development (2-3 days, 28°C) E->F G Stain with crystal violet and count plaques F->G

Caption: Workflow for Eilat virus plaque assay.

RNA Transfection (Electroporation)
  • RNA Preparation: Viral genomic RNA is transcribed in vitro from a linearized full-length cDNA clone.

  • Cell Preparation: Approximately 107 vertebrate (e.g., BHK-21) or insect (e.g., C6/36) cells are washed and resuspended in phosphate-buffered saline (PBS).

  • Electroporation: Around 10 µg of viral RNA is mixed with the cell suspension and subjected to electroporation.

  • Post-electroporation: Cells are transferred to fresh medium and incubated at the appropriate temperature (37°C for vertebrate cells, 28°C for insect cells).

  • Analysis: Viral replication is assessed by monitoring for the expression of a reporter gene (e.g., RFP) or by RT-PCR for viral RNA.

Significance and Future Directions

The unique biology of Eilat virus makes it a valuable tool for several areas of research. Its strict insect-specific replication profile provides a safe platform for the development of novel vaccines and gene delivery vectors. By understanding the molecular determinants of its host restriction, researchers can gain insights into the broader mechanisms of viral pathogenesis and host range, which is critical for predicting and preventing the emergence of new zoonotic diseases. Further research into the specific host factors in insect cells that permit Eilat virus replication, and their absence in vertebrate cells, will be crucial for fully elucidating its unique characteristics.

References

Eilat Virus: A Comprehensive Technical Guide to its Classification, Taxonomy, and Core Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eilat virus (EILV) stands as a unique member of the Alphavirus genus within the Togaviridae family. First isolated in the Negev Desert of Israel from Anopheles coustani mosquitoes, its most defining characteristic is its host range restriction to insects, rendering it incapable of replicating in vertebrate cells.[1][2] This insect-specific phenotype has garnered significant interest, positioning the Eilat virus as a valuable tool for dissecting the molecular determinants of alphavirus host range and pathogenesis, as well as a promising platform for vaccine development and diagnostic reagents.[3][4] This technical guide provides an in-depth overview of the Eilat virus's classification, taxonomy, and fundamental biology, with a focus on quantitative data, detailed experimental protocols, and relevant cellular signaling pathways.

Classification and Taxonomy

The Eilat virus is formally classified within the viral realm Riboviria, kingdom Orthornavirae, phylum Kitrinoviricota, class Alsuviricetes, order Martellivirales, family Togaviridae, and genus Alphavirus.[5] Phylogenetic analyses place EILV as a sister species to the Western equine encephalitis (WEE) antigenic complex, positioning it within the broader clade of mosquito-borne alphaviruses.

Virion and Genome Architecture

Eilat virus virions are spherical, enveloped particles approximately 70 nm in diameter. The virion structure is characteristic of alphaviruses, with an icosahedral capsid enclosing the genome and a surrounding lipid envelope embedded with viral glycoproteins.

The genome of the Eilat virus is a single-stranded, positive-sense RNA molecule of approximately 11.6 to 11.7 kb. It contains two open reading frames (ORFs). The 5' ORF encodes the non-structural proteins (nsP1-nsP4) responsible for viral RNA replication, while the 3' ORF, expressed from a subgenomic mRNA, encodes the structural proteins: Capsid (C), E3, E2, 6K, and E1.

Table 1: Eilat Virus Genomic and Structural Protein Characteristics
FeatureValueReference(s)
Genome Size ~11,606 - 11,706 nucleotides
Virion Diameter ~70 nm
Non-structural Polyprotein (nsP1-4) Encoded by 5' ORF
Structural Polyprotein (C, E3, E2, 6K, E1) Encoded by 3' ORF
Structural Polyprotein Length 1,233 amino acids
Structural Polyprotein Molecular Weight 133,911 Da

Host Range and Replication

The most striking biological feature of the Eilat virus is its strict host range, limited to insect cells. While it readily replicates to high titers in various mosquito cell lines, including Aedes albopictus (C6/36 and C7/10) and Culex tarsalis cells, it is unable to infect or replicate in any vertebrate cell lines tested, including those of mammalian, avian, or reptilian origin. This host restriction is a multi-layered phenomenon, occurring at both the level of viral entry and genomic RNA replication.

Table 2: Eilat Virus Replication Kinetics in Mosquito Cell Lines
Cell LinePeak Titer (PFU/mL)Time to Peak Titer (hours post-infection)Reference(s)
C7/10 (Aedes albopictus) 5 x 107 - 5 x 10848
C6/36 (Aedes albopictus) ~10848
Culex tarsalis 5 x 107 - 5 x 10848
Phlebotomus papatasi (PP-9) 5 x 107 - 5 x 10848

Experimental Protocols

Virus Propagation and Titration (Plaque Assay)

A plaque assay is a standard method for quantifying infectious virus particles.

Detailed Methodology:

  • Cell Seeding: Seed Aedes albopictus C7/10 cells in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 28°C with 5% CO2.

  • Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in a suitable medium (e.g., DMEM with 2% FBS).

  • Infection: Remove the growth medium from the C7/10 cell monolayers and infect the cells with 200 µL of each viral dilution.

  • Adsorption: Incubate the plates at 28°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.

  • Agarose Overlay: During the incubation, prepare a 2X growth medium and a sterile 1.6% agarose solution. Mix them in equal volumes to create a 0.8% agarose overlay medium and maintain it in a 42°C water bath.

  • Overlay Application: After the adsorption period, aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 28°C with 5% CO2 for 3-4 days until plaques are visible.

  • Staining: Add 1 mL of a staining solution (e.g., 0.1% crystal violet in 20% ethanol) to each well and incubate for at least 30 minutes at room temperature.

  • Plaque Visualization and Counting: Gently wash the wells with water to remove the stain and allow the plates to dry. Count the number of plaques (clear zones) at a dilution that yields a countable number (typically 20-100 plaques). The viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

G cluster_prep Preparation cluster_infection Infection cluster_overlay Overlay and Incubation cluster_visualization Visualization seed_cells Seed C7/10 cells in 6-well plates infect_cells Infect cell monolayers serial_dilutions Prepare 10-fold serial dilutions of virus serial_dilutions->infect_cells adsorption Incubate for 1-2 hours (adsorption) infect_cells->adsorption add_overlay Add 0.8% agarose overlay adsorption->add_overlay incubate_plaques Incubate for 3-4 days add_overlay->incubate_plaques stain_plaques Stain with crystal violet incubate_plaques->stain_plaques count_plaques Wash, dry, and count plaques stain_plaques->count_plaques

Plaque Assay Workflow
One-Step Growth Curve

This experiment characterizes the kinetics of viral replication over a single infectious cycle.

Detailed Methodology:

  • Cell Infection: Infect a confluent monolayer of C7/10 cells in a T-25 flask at a high multiplicity of infection (MOI) of 10.

  • Adsorption: Allow the virus to adsorb for 2 hours at 28°C.

  • Washing: Remove the inoculum and wash the monolayer five times with phosphate-buffered saline (PBS) to remove any unadsorbed virus.

  • Time Zero Sample: Add fresh growth medium to the flask and immediately collect a "time zero" aliquot of the supernatant.

  • Incubation and Sampling: Incubate the flask at 28°C and collect supernatant samples at various time points post-infection (e.g., 0, 12, 24, 48, 72, and 96 hours).

  • Titration: Determine the viral titer of each collected sample using a plaque assay.

  • Data Analysis: Plot the viral titers (PFU/mL) against time post-infection to generate the one-step growth curve.

G cluster_infection Infection cluster_sampling Sampling cluster_analysis Analysis infect_cells Infect C7/10 cells at high MOI adsorption Incubate for 2 hours (adsorption) infect_cells->adsorption wash_cells Wash cells 5x with PBS adsorption->wash_cells add_medium Add fresh medium wash_cells->add_medium time_zero Collect 'time zero' sample add_medium->time_zero incubate_sample Incubate and collect samples at time points time_zero->incubate_sample plaque_assay Titer samples by plaque assay incubate_sample->plaque_assay plot_curve Plot titer vs. time plaque_assay->plot_curve

One-Step Growth Curve Workflow
Viral RNA Extraction and RT-qPCR

This protocol is for the isolation of viral RNA from infected mosquito cells and its quantification.

Detailed Methodology:

  • Sample Collection: Harvest infected C7/10 cells and/or the culture supernatant.

  • Lysis: Lyse the cells using a reagent like TRIzol, which denatures proteins and inactivates RNases.

  • Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

  • Resuspension: Resuspend the air-dried RNA pellet in nuclease-free water.

  • Reverse Transcription (RT): Convert the viral RNA to cDNA using a reverse transcriptase enzyme and either random hexamers or gene-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the Eilat virus genome (e.g., nsP1 or nsP4). Include a standard curve of known concentrations of a plasmid containing the target sequence to quantify the viral RNA copies.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructure of virions and infected cells.

Detailed Methodology:

  • Cell Culture: Grow C7/10 cells on a suitable substrate for TEM, such as a plastic coverslip.

  • Infection: Infect the cells with Eilat virus.

  • Fixation: At the desired time post-infection, fix the cells with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) for at least 1 hour at room temperature.

  • Post-fixation: Post-fix the cells with 1% osmium tetroxide to enhance contrast.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Embedding: Infiltrate and embed the samples in an epoxy resin.

  • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope.

Construction of Chimeric Eilat Viruses

The insect-specific nature of Eilat virus makes it an attractive backbone for creating chimeric viruses, for example, for vaccine development.

Detailed Methodology:

  • cDNA Clone: Utilize a full-length infectious cDNA clone of the Eilat virus genome.

  • Gene Replacement: Replace the structural protein ORF of the Eilat virus with the corresponding structural genes from another alphavirus (e.g., Chikungunya virus) using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation or Gibson assembly).

  • In Vitro Transcription: Linearize the chimeric plasmid DNA and use it as a template for in vitro transcription to produce capped, infectious viral RNA.

  • RNA Transfection: Introduce the in vitro-transcribed RNA into susceptible insect cells (e.g., C7/10) via electroporation.

  • Virus Rescue and Amplification: Incubate the transfected cells and harvest the supernatant containing the rescued chimeric virus. Amplify the virus stock by passaging it on fresh C7/10 cells.

Host-Virus Interactions and Signaling Pathways

The interaction of Eilat virus with its mosquito host's cellular machinery is critical for its replication and for understanding its host restriction. While specific details for Eilat virus are still being elucidated, the general principles of alphavirus-insect interactions provide a framework. Key innate immune signaling pathways in mosquitoes that are known to be involved in antiviral defense include the RNA interference (RNAi), Toll, and JAK-STAT pathways.

RNA Interference (RNAi) Pathway

The RNAi pathway, particularly the small interfering RNA (siRNA) pathway, is a primary antiviral defense mechanism in insects.

G cluster_pathway siRNA Pathway viral_dsRNA Viral dsRNA (Replication Intermediate) Dicer2 Dicer-2 viral_dsRNA->Dicer2 Recognized by siRNA siRNAs Dicer2->siRNA Cleaves into RISC RISC Complex siRNA->RISC Loaded into cleavage Viral RNA Cleavage RISC->cleavage Guides cleavage->viral_dsRNA Inhibits Replication

Insect siRNA Antiviral Pathway

During viral replication, double-stranded RNA (dsRNA) intermediates are produced. These are recognized by the Dicer-2 protein, which cleaves them into small interfering RNAs (siRNAs) of approximately 21 base pairs. These siRNAs are then loaded into the RNA-induced silencing complex (RISC), which uses one strand of the siRNA as a guide to recognize and cleave complementary viral RNA, thereby inhibiting viral replication. While Eilat virus infection likely elicits an siRNA response, it is also plausible that the virus has evolved mechanisms to evade or suppress this pathway, a common strategy among insect-infecting viruses.

Toll and JAK-STAT Pathways

The Toll and JAK-STAT pathways are crucial for regulating the expression of antimicrobial peptides and other immune effectors in response to pathogen-associated molecular patterns (PAMPs).

G cluster_toll Toll Pathway cluster_jak_stat JAK-STAT Pathway viral_PAMPs_Toll Viral PAMPs Toll_receptor Toll Receptor viral_PAMPs_Toll->Toll_receptor Recognized by signaling_cascade_Toll Signaling Cascade Toll_receptor->signaling_cascade_Toll Activates NF_kB NF-κB (Relish) signaling_cascade_Toll->NF_kB Activates antiviral_effectors_Toll Antiviral Effectors NF_kB->antiviral_effectors_Toll Induces viral_PAMPs_JS Viral PAMPs cytokine_receptor Cytokine Receptor viral_PAMPs_JS->cytokine_receptor Recognized by JAK JAK cytokine_receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates antiviral_effectors_JS Antiviral Effectors STAT->antiviral_effectors_JS Induces

Insect Toll and JAK-STAT Antiviral Pathways

Viral components can be recognized as PAMPs, leading to the activation of these pathways and the production of antiviral factors. For instance, the Toll pathway can be activated by viral proteins, leading to the translocation of NF-κB transcription factors to the nucleus and the expression of antiviral genes. Similarly, the JAK-STAT pathway can be triggered by viral infection, resulting in the phosphorylation and nuclear translocation of STAT proteins, which also drive the expression of antiviral effectors. The extent to which Eilat virus interacts with and potentially modulates these pathways in its natural mosquito hosts is an active area of research.

Conclusion

The Eilat virus, with its unique insect-specific phenotype, provides an invaluable model system for a wide range of virological research. Its well-defined taxonomic position, coupled with a growing body of knowledge on its molecular biology and host interactions, makes it a powerful tool for investigating the fundamental principles of alphavirus replication, evolution, and pathogenesis. The detailed methodologies and data presented in this guide are intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating further exploration of this intriguing virus and its potential applications in biotechnology and public health.

References

Eilat Virus: A Comprehensive Technical Guide to Natural Hosts, Vectors, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that exhibits a host range strictly limited to insects, primarily mosquitoes.[1] Unlike most alphaviruses, which are arthropod-borne viruses (arboviruses) capable of infecting both vertebrate and invertebrate hosts, EILV is unable to replicate in vertebrate cells, making it a valuable tool for studying alphavirus replication, host range determinants, and for the development of novel vaccine platforms and diagnostic reagents.[2] This in-depth technical guide provides a comprehensive overview of the natural hosts and vectors of Eilat virus, detailed experimental protocols for its study, and a summary of quantitative data on vector competence.

Natural Hosts and Vectors

Eilat virus was first isolated in the 1980s from a pool of Anopheles coustani mosquitoes collected in the Negev desert of Israel.[2] This mosquito species is considered the primary natural vector of the virus.[1] Subsequent research has explored the susceptibility of other mosquito species to EILV infection under laboratory conditions. These studies have demonstrated that while other species can be infected, they often exhibit lower susceptibility compared to the natural vector.

The host restriction of Eilat virus is a key characteristic, with the block to vertebrate cell infection occurring at both the stages of viral entry and RNA replication.[3] This inherent safety profile makes EILV an attractive candidate for development as a non-pathogenic viral vector.

Quantitative Data on Vector Competence

The susceptibility of various mosquito species to Eilat virus has been quantitatively assessed through experimental infections. The following tables summarize key findings from these studies, including infection rates, dissemination rates, and viral titers achieved in different mosquito species following oral and intrathoracic infection.

Table 1: Vector Competence of Mosquito Species for Eilat Virus (Oral Infection)

Mosquito SpeciesVirus Dose (PFU/mL)Infection Rate (%)Dissemination Rate (%)Viral Titer in Infected Mosquitoes (log10 PFU/mosquito)Reference
Aedes aegypti10^7638Not Reported
Aedes albopictus10^9Refractory to infection--
Anopheles gambiae10^9SusceptibleNot ReportedNot Reported
Culex quinquefasciatus10^9SusceptibleNot ReportedNot Reported
Culex tarsalis10^7Not ReportedNot Reported~3.0 - 4.0

Table 2: Vector Competence of Mosquito Species for Eilat Virus (Intrathoracic Injection)

Mosquito SpeciesVirus Dose (PFU/mosquito)Infection Rate (%)Viral Titer at 7 days post-infection (log10 PFU/mosquito)Reference
Aedes aegypti~10100~2.9
Aedes albopictus~10100Not Reported
Anopheles gambiae~10100Not Reported
Culex quinquefasciatus~10100Not Reported
Culex tarsalis10^7 PFU/mL (injected volume ~1µL)100>4.0

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Eilat virus.

Virus Propagation and Titration

Objective: To produce high-titer stocks of Eilat virus and determine the concentration of infectious virus particles.

Materials:

  • Aedes albopictus C7/10 cells (RRID:CVCL_Z619)

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% tryptose phosphate broth, and 1% penicillin-streptomycin.

  • Dilution medium: DMEM with 1% FBS and 1% penicillin-streptomycin.

  • Overlay medium: 1:1 mixture of 2x Minimum Essential Medium (MEM) with 10% FBS and 2% tryptose phosphate broth, and a 2% solution of tragacanth gum.

  • Crystal violet solution (0.1% in 20% ethanol).

  • 6-well cell culture plates.

  • CO2 incubator (28°C).

Procedure:

  • Virus Propagation:

    • Seed C7/10 cells in a T-75 flask and grow to 80-90% confluency at 28°C.

    • Infect the cell monolayer with Eilat virus at a multiplicity of infection (MOI) of 0.1.

    • Incubate the flask at 28°C and monitor for cytopathic effect (CPE), although EILV typically does not cause overt CPE.

    • Harvest the cell culture supernatant containing the virus approximately 48-72 hours post-infection.

    • Centrifuge the supernatant at low speed to remove cell debris.

    • Aliquot the virus stock and store at -80°C.

  • Plaque Assay for Virus Titration:

    • Seed C7/10 cells in 6-well plates to form a confluent monolayer.

    • Prepare 10-fold serial dilutions of the virus stock in dilution medium.

    • Remove the growth medium from the cells and infect the monolayer with 100 µL of each virus dilution.

    • Incubate the plates at 28°C for 1 hour to allow for virus adsorption, rocking the plates every 15 minutes.

    • After incubation, add 2 mL of the overlay medium to each well.

    • Incubate the plates at 28°C for 2-3 days until plaques are visible.

    • Aspirate the overlay and stain the cells with crystal violet solution for 5-10 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Mosquito Infection

Objective: To experimentally infect mosquitoes with Eilat virus to assess vector competence.

3.2.1. Intrathoracic Injection

Materials:

  • Adult female mosquitoes (3-7 days post-emergence).

  • Eilat virus stock of known titer.

  • Microinjector with a calibrated glass needle.

  • Cold plate or CO2 for anesthetizing mosquitoes.

  • Dissecting microscope.

Procedure:

  • Anesthetize the mosquitoes by placing them on a cold plate.

  • Under a dissecting microscope, carefully inject approximately 69 nL of the virus suspension into the thorax of each mosquito.

  • Transfer the injected mosquitoes to a recovery cage with access to a sugar source.

  • Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle for the duration of the experiment.

  • At desired time points, mosquitoes can be processed to determine infection and dissemination status.

3.2.2. Oral Infection via Infectious Blood Meal

Materials:

  • Adult female mosquitoes starved for 24 hours.

  • Eilat virus stock.

  • Defibrinated sheep or other animal blood.

  • ATP (as a phagostimulant).

  • Membrane feeding system (e.g., glass feeder with a Parafilm membrane).

  • Water bath or heating block to maintain blood meal temperature at 37°C.

Procedure:

  • Prepare the infectious blood meal by mixing the virus stock with the blood and ATP. The final virus concentration will depend on the experimental design.

  • Load the infectious blood meal into the membrane feeding system, which is maintained at 37°C.

  • Allow the starved mosquitoes to feed on the infectious blood meal for at least 1 hour.

  • After the feeding period, select the fully engorged females for the experiment.

  • Maintain the infected mosquitoes as described for intrathoracic injection.

Signaling Pathways and Experimental Workflows

Mosquito Antiviral Signaling

While the specific interactions of Eilat virus with mosquito immune signaling pathways are still under investigation, alphavirus infections in mosquitoes are known to trigger the RNA interference (RNAi) pathway as a primary antiviral defense. The small interfering RNA (siRNA) pathway is particularly important. Studies on superinfection exclusion by Eilat virus suggest that competition for host factors and the RNAi response are likely involved. In some mosquito cell lines with a deficient siRNA pathway, the PIWI-interacting RNA (piRNA) pathway may play a role.

dot

Vector_Competence_Workflow cluster_infection Mosquito Infection cluster_incubation Incubation cluster_analysis Analysis Infection_Method Oral or Intrathoracic Infection Incubation Maintain Mosquitoes (e.g., 7-14 days) Infection_Method->Incubation Body_Analysis Analyze Mosquito Bodies (Infection Rate, Viral Titer) Incubation->Body_Analysis Legs_Analysis Analyze Legs/Wings (Dissemination Rate) Incubation->Legs_Analysis Saliva_Analysis Analyze Saliva (Transmission Rate) Incubation->Saliva_Analysis

References

Eilat virus life cycle in mosquitoes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Eilat Virus Life Cycle in Mosquitoes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eilat virus (EILV) is a unique member of the Alphavirus genus, distinguished by its host range, which is restricted to insects.[1] First isolated from Anopheles coustani mosquitoes in Israel, EILV replicates efficiently in mosquito cells but is incapable of infecting or replicating in vertebrate cells, a restriction that occurs at the levels of both viral entry and genomic RNA replication.[2][3][4][5] This insect-specific phenotype makes EILV an invaluable and safe tool for studying alphavirus replication, for developing novel vaccine platforms, and for investigating virus-vector interactions without the need for high-containment facilities. This guide provides a detailed examination of the EILV life cycle in its mosquito host, summarizing key quantitative data, outlining experimental protocols, and visualizing the core biological processes.

Viral Genome and Structure

Like other alphaviruses, EILV is a small, spherical, enveloped virus, approximately 70 nm in diameter. Its genome is a single-stranded, positive-sense RNA of about 11-12 kb. The genome contains two open reading frames (ORFs):

  • The 5' ORF encodes the non-structural proteins (nsP1-nsP4), which form the viral replication complex.

  • The 3' ORF , transcribed from a subgenomic promoter, encodes the structural proteins: Capsid, E3, E2, 6K, and E1. These proteins are responsible for assembling new virions.

Life Cycle in Mosquito Cells

EILV follows the canonical alphavirus life cycle within the cytoplasm of susceptible mosquito cells, such as those from Aedes, Anopheles, and Culex species. The virus readily infects various insect cell lines, including C6/36 and C7/10 (Aedes albopictus), with little overt cytopathic effect.

Eilat_Virus_Life_Cycle Figure 1: Eilat Virus Life Cycle in a Mosquito Cell cluster_entry cluster_replication cluster_assembly Entry 1. Attachment & Receptor-Mediated Endocytosis Uncoating 2. Uncoating via Endosome Fusion Entry->Uncoating Translation_nsP 3. Translation of nsP1-4 Polyprotein Uncoating->Translation_nsP Replication_Complex 4. Formation of Replication Complex Translation_nsP->Replication_Complex RNA_Replication 5. Genomic (-) and (+) RNA Synthesis Replication_Complex->RNA_Replication SG_RNA 6. Subgenomic (SG) RNA Transcription Replication_Complex->SG_RNA Assembly 8. Nucleocapsid Assembly RNA_Replication->Assembly Genomic RNA Translation_sP 7. Translation of Structural Proteins SG_RNA->Translation_sP Translation_sP->Assembly Structural Proteins Budding 9. Budding from Plasma Membrane Assembly->Budding

Caption: General alphavirus life cycle as exhibited by EILV in mosquito cells.
  • Attachment and Entry : The virus attaches to unknown receptors on the mosquito cell surface and enters via receptor-mediated endocytosis.

  • Uncoating : Acidification of the endosome induces conformational changes in the E1/E2 glycoprotein spikes, leading to the fusion of the viral envelope with the endosomal membrane and release of the nucleocapsid into the cytoplasm.

  • Translation of Non-Structural Proteins : The incoming positive-sense genomic RNA is immediately translated by host ribosomes to produce the non-structural polyprotein (nsP1-4).

  • Formation of Replication Complex : The polyprotein is cleaved to form the active non-structural proteins, which assemble into the replication complex, typically associated with cytoplasmic vesicles.

  • RNA Replication : The replication complex synthesizes a full-length negative-sense RNA intermediate, which then serves as a template for producing new positive-sense genomic RNA.

  • Subgenomic RNA Transcription : The complex also transcribes a smaller 26S subgenomic RNA from the negative-sense template.

  • Translation of Structural Proteins : The subgenomic RNA is translated into the structural polyprotein, which is cleaved into the individual capsid and envelope proteins (E1, E2, E3, 6K).

  • Assembly : The capsid protein encapsidates new genomic RNA molecules to form nucleocapsids in the cytoplasm. The envelope glycoproteins are processed through the endoplasmic reticulum and Golgi apparatus and are transported to the plasma membrane.

  • Egress : The nucleocapsid interacts with the cytoplasmic tail of the E2 glycoprotein at the plasma membrane, driving the budding process and enveloping the new virion, which is then released from the cell.

Replication Kinetics and Vector Competence

EILV replicates to high titers in mosquito cell lines, often reaching peaks of 10⁷ to 10⁸ PFU/mL within 48-72 hours post-infection. However, its ability to infect and disseminate within live mosquitoes is variable and species-dependent.

Replication in Mosquito Cell Lines

The virus shows robust replication in Aedes albopictus C7/10 cells.

VirusTime (hours post-infection)Mean Titer (log₁₀ PFU/mL)
EILV12~6.0
24~7.5
48~8.1
72~8.0
EILV-eRFP12~5.8
24~7.2
48~7.9
72~7.8
Source: Data adapted from replication kinetics studies in C7/10 cells at an MOI of 1.
Vector Competence Studies in Mosquitoes

Vector competence is the intrinsic ability of an arthropod to acquire, maintain, and transmit a pathogen. Studies have evaluated this for EILV in several key mosquito vectors via intrathoracic (IT) injection (bypassing the midgut barrier) and oral infection (via infectious blood meal).

Table 1: Infection via Intrathoracic (IT) Injection

Mosquito SpeciesInjected Dose (PFU/mosquito)Days Post-InjectionInfection RateMean Titer (log₁₀ PFU/mosquito)
Aedes aegypti10¹ - 10⁴7100%4.3
Aedes albopictus10¹ - 10⁴7100%4.4
Anopheles gambiae10¹ - 10⁴7100%4.4
Culex quinquefasciatus10¹ - 10⁴7100%4.2
Source: All four species were highly susceptible to infection via IT injection, demonstrating a ~1,000-fold increase in virus titers by day 7.

Table 2: Infection via Oral Blood Meal (14 Days Post-Infection)

Mosquito SpeciesBlood Meal Titer (PFU/mL)Infection Rate (Body)Dissemination Rate (Legs/Wings)
Aedes aegypti 10⁹78%26%
10⁷63%8%
10⁵0%0%
Aedes albopictus 10⁹8%0%
10⁷0%0%
10⁵0%0%
Anopheles gambiae 10⁹29%Not Detected
10⁷0%Not Detected
10⁵0%Not Detected
Culex quinquefasciatus 10⁹30%Not Detected
10⁷0%Not Detected
10⁵0%Not Detected
Culex tarsalis 10⁷88%18%
Source: Data shows a narrow oral vector range, with Aedes aegypti and Culex tarsalis being the most susceptible species.Aedes albopictus is largely refractory to oral infection.

Experimental Protocols & Workflows

Standard virological and entomological techniques are used to study the EILV life cycle.

Experimental Workflow for Vector Competence Analysis

The following diagram outlines the typical workflow for assessing the ability of a mosquito species to transmit EILV.

Vector_Competence_Workflow Figure 2: Experimental Workflow for Mosquito Vector Competence Virus_Prop 1. Virus Propagation (e.g., in C6/36 or C7/10 cells) Infection 3. Mosquito Infection Virus_Prop->Infection Mosquito_Rearing 2. Mosquito Rearing (F1-F5 generation) Mosquito_Rearing->Infection Oral Oral Blood Meal (10⁵-10⁹ PFU/mL) Infection->Oral IT Intrathoracic (IT) Microinjection (<100 PFU/mosquito) Infection->IT Incubation 4. Incubation (7-14 days at ~28°C) Oral->Incubation IT->Incubation Collection 5. Sample Collection Incubation->Collection Body Body (Abdomen/ Thorax) Collection->Body Legs Legs & Wings Collection->Legs Saliva Saliva (Forced Salivation) Collection->Saliva Analysis 6. Viral Quantification (Plaque Assay or qRT-PCR) Body->Analysis Infection Legs->Analysis Dissemination Saliva->Analysis Transmission Results 7. Determine Rates: Infection, Dissemination, Transmission Analysis->Results

Caption: A generalized workflow for EILV vector competence studies.
Protocol for Virus Propagation and Titration

Objective: To generate high-titer viral stocks and quantify infectious virus particles.

  • Cell Culture:

    • Maintain Aedes albopictus C6/36 or C7/10 cells at 28°C without CO₂.

    • Use Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Virus Amplification:

    • Infect a confluent T-75 flask of C7/10 cells with EILV at a Multiplicity of Infection (MOI) of 0.1.

    • Adsorb the virus for 2 hours at 28°C.

    • Add fresh growth medium and incubate for 48-72 hours, or until signs of cell growth reduction are observed.

    • Harvest the supernatant, clarify by centrifugation, and store at -80°C.

  • Plaque Assay for Titration:

    • Seed 6-well plates with C7/10 cells to form a confluent monolayer.

    • Prepare 10-fold serial dilutions of the virus stock in medium.

    • Inoculate cell monolayers with 100 µL of each dilution for 2 hours at 28°C.

    • Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.6% agarose.

    • Incubate at 28°C for 3 days.

    • Fix the cells with 10% formaldehyde and stain with crystal violet to visualize and count plaques. The titer is expressed as Plaque-Forming Units per milliliter (PFU/mL).

Protocol for Mosquito Infection

Objective: To infect mosquitoes via oral or intrathoracic routes.

  • Oral Infection:

    • Prepare an artificial blood meal containing washed red blood cells (e.g., bovine or sheep), 1 mM ATP as a phagostimulant, and EILV diluted to the desired concentration (e.g., 10⁷ PFU/mL).

    • Present the blood meal to 5-7 day old, sugar-starved female mosquitoes for 1 hour using a membrane feeding system heated to 37°C.

    • Remove non-fed mosquitoes and maintain the engorged cohort in a secure insectary at ~28°C with 80% humidity and access to a sugar source.

  • Intrathoracic (IT) Microinjection:

    • Anesthetize mosquitoes on a cold block.

    • Using a microinjector, inject approximately 69 nL of the viral suspension (e.g., containing 10-100 PFU) into the thoracic cavity of each mosquito.

    • Return mosquitoes to a recovery cage and maintain them as described above.

Implications for Research and Development

The insect-specific nature of EILV provides several key advantages:

  • Safety: It can be handled under BSL-1 or BSL-2 conditions, making it an accessible model for studying alphavirus replication machinery.

  • Vaccine Development: The EILV non-structural protein backbone can be used to create chimeric viruses expressing the structural proteins of pathogenic alphaviruses like Chikungunya (CHIKV) or Venezuelan Equine Encephalitis Virus (VEEV). These chimeras are replication-competent in insect cells (for production) but non-infectious in vertebrates, creating a safe and potentially effective vaccine platform.

  • Biological Control: EILV has been shown to induce superinfection exclusion, where a prior infection can interfere with a subsequent infection by a pathogenic alphavirus like CHIKV. This opens possibilities for using EILV or similar insect-specific viruses to modulate the vector competence of mosquito populations and reduce disease transmission.

References

An In-depth Technical Guide to the Proteins Encoded by the Eilat Virus Genome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that exhibits a host range restricted to insects, incapable of replicating in vertebrate cells.[1] This characteristic makes it a valuable tool for vaccine development and a model for studying alphavirus replication and host-range determinants. This guide provides a comprehensive overview of the proteins encoded by the EILV genome, including their quantitative data, predicted post-translational modifications, and the experimental protocols used for their study.

Eilat Virus Genome and Proteome

Like other alphaviruses, the Eilat virus possesses a single-stranded, positive-sense RNA genome of approximately 11.5 kb. The genome contains two open reading frames (ORFs). The 5' two-thirds of the genome encodes the non-structural proteins (nsP1-4), which are translated as a polyprotein and are responsible for viral RNA replication and transcription. The 3' one-third, under the control of a subgenomic promoter, encodes the structural proteins (Capsid, E3, E2, 6K, and E1), which are also translated as a polyprotein and are involved in virion assembly.[1][2]

Non-Structural Proteins

The non-structural proteins of Eilat virus are essential for the replication of the viral genome and the transcription of the subgenomic RNA. They are produced as a P1234 polyprotein that is subsequently cleaved by the viral protease activity of nsP2.

Structural Proteins

The structural proteins of Eilat virus are responsible for encapsidating the viral genome and forming new virus particles. They are translated from a subgenomic RNA as a single polyprotein, which is then processed into the individual structural proteins.

Quantitative Data of Eilat Virus Proteins

The following tables summarize the key quantitative data for the non-structural and structural proteins of the Eilat virus. The molecular weights have been calculated based on the amino acid sequences available for the Eilat virus isolate EO329.

Non-Structural ProteinAmino Acid SizeCalculated Molecular Weight (kDa)
nsP153659.8
nsP280790.1
nsP352856.9
nsP461069.5
Structural ProteinAmino Acid SizeCalculated Molecular Weight (kDa)
Capsid26429.5
E3657.4
E242246.8
6K556.4
E143948.7

Predicted Post-Translational Modifications

While experimental data on the post-translational modifications (PTMs) of Eilat virus proteins are not available, predictions can be made based on their amino acid sequences using bioinformatics tools. These PTMs can play crucial roles in protein folding, function, and interaction with host factors.[3][4]

ProteinPredicted N-linked Glycosylation SitesPredicted Phosphorylation Sites (Serine, Threonine, Tyrosine)Predicted Ubiquitination Sites (Lysine)
nsP1 14515
nsP2 25820
nsP3 06228
nsP4 13918
Capsid 02112
E3 142
E2 3259
6K 031
E1 22911

Disclaimer: These are predictions based on computational algorithms and require experimental validation.

Experimental Protocols

The study of Eilat virus proteins often involves the use of reverse genetics to create chimeric viruses, where the structural or non-structural proteins of Eilat virus are replaced with those from other alphaviruses. This allows for the investigation of protein function and host-range determinants. Below is a generalized workflow for the generation of chimeric Eilat viruses.

Experimental Workflow for Generating Chimeric Eilat Viruses

experimental_workflow cluster_cloning Plasmid Construction cluster_rna RNA Synthesis and Transfection cluster_rescue Virus Rescue and Characterization pEILV EILV Infectious Clone Plasmid Digest_pEILV Restriction Digest of pEILV Backbone pEILV->Digest_pEILV pDonor Donor Alphavirus Plasmid PCR PCR Amplification of Structural/Non-structural Genes pDonor->PCR Digest_Insert Restriction Digest of PCR Product PCR->Digest_Insert Ligation Ligation Digest_pEILV->Ligation Digest_Insert->Ligation pChimera Chimeric EILV Plasmid Ligation->pChimera Linearize Linearize Chimeric Plasmid pChimera->Linearize Transcription In Vitro Transcription Linearize->Transcription RNA Capped Chimeric RNA Transcription->RNA Electroporation Electroporation RNA->Electroporation Cells Insect Cells (e.g., C6/36) Cells->Electroporation Incubation Incubation and Virus Production Electroporation->Incubation Harvest Harvest Supernatant Incubation->Harvest Titer Plaque Assay for Titer Harvest->Titer Characterize Characterization (e.g., Western Blot, Sequencing) Harvest->Characterize

Caption: Workflow for generating chimeric Eilat viruses.

Detailed Methodologies
  • Construction of Chimeric Eilat Virus cDNA Clones:

    • The gene(s) of interest (e.g., structural proteins) from a donor alphavirus are amplified by PCR using primers that add appropriate restriction sites.

    • The Eilat virus infectious clone plasmid is digested with the corresponding restriction enzymes to remove the native gene(s).

    • The PCR product is also digested and then ligated into the Eilat virus backbone.

    • The resulting chimeric plasmid is transformed into E. coli for amplification and sequence verification.

  • In Vitro Transcription of Viral RNA:

    • The chimeric plasmid is linearized downstream of the poly(A) tail using a restriction enzyme.

    • The linearized plasmid is used as a template for in vitro transcription using a T7 or SP6 RNA polymerase kit to generate capped RNA transcripts.

    • The integrity of the transcribed RNA is verified by gel electrophoresis.

  • Electroporation of RNA into Insect Cells:

    • Insect cells, such as Aedes albopictus C6/36 or C7/10 cells, are grown to a specific density and harvested.

    • The cells are washed and resuspended in an electroporation buffer.

    • The in vitro transcribed RNA is mixed with the cell suspension and subjected to an electrical pulse using an electroporator. This creates transient pores in the cell membrane, allowing the RNA to enter the cytoplasm.

  • Virus Rescue and Characterization:

    • The electroporated cells are transferred to fresh culture medium and incubated.

    • The supernatant, containing the rescued chimeric virus, is harvested after a few days.

    • The virus titer is determined by plaque assay on a susceptible insect cell line.

    • The expression of the chimeric proteins can be confirmed by Western blot analysis of infected cell lysates. The genetic integrity of the rescued virus can be verified by sequencing RT-PCR products.

Interaction with Host Cell Signaling Pathways

Alphaviruses are known to interact with and modulate host cell signaling pathways to facilitate their replication and evade the host immune response. In insects, the primary antiviral defense mechanisms include RNA interference (RNAi) and innate immune pathways such as the Toll, Immune deficiency (Imd), and JAK-STAT pathways.

Studies have shown that while pathogenic alphaviruses have evolved mechanisms to counteract these pathways, the insect-specific Eilat virus appears to induce a more limited antiviral response in mosquito cells compared to its chimeric counterparts that express structural proteins from pathogenic alphaviruses. This suggests that the structural proteins of pathogenic alphaviruses may be key determinants in triggering a robust immune response in insect cells.

Alphavirus Interaction with Insect Innate Immunity

innate_immunity cluster_virus Alphavirus Infection cluster_response Antiviral Response Virus Alphavirus (e.g., EILV Chimera) dsRNA Viral dsRNA (Replication Intermediate) Virus->dsRNA RNAi RNAi Pathway (Dicer-2, Ago-2) dsRNA->RNAi activates Toll Toll Pathway dsRNA->Toll activates Imd Imd Pathway dsRNA->Imd activates JAKSTAT JAK-STAT Pathway dsRNA->JAKSTAT activates vsiRNA Viral siRNAs RNAi->vsiRNA AMPs Antimicrobial Peptides Toll->AMPs Imd->AMPs Other Other Antiviral Effectors JAKSTAT->Other Cleavage Viral RNA Cleavage vsiRNA->Cleavage mediates

Caption: Alphavirus interaction with insect innate immunity.

Conclusion

The proteins of the Eilat virus genome provide a unique platform for understanding the fundamental aspects of alphavirus biology and for the development of novel vaccines and therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Further investigation into the specific post-translational modifications of Eilat virus proteins and their precise interactions with host cell factors will undoubtedly provide deeper insights into the mechanisms of alphavirus replication and host-range restriction.

References

Eilat Virus: A Technical Guide to Receptor Binding and Entry Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eilat virus (EILV), a member of the Alphavirus genus, presents a unique case study in viral host range restriction. Unlike most of its relatives, which can infect a wide array of vertebrate and invertebrate hosts, EILV's lifecycle is confined to insects, primarily mosquitoes.[1][2][3] This restriction is not due to a single factor but is a multi-layered phenomenon occurring at the stages of both viral entry and genomic replication.[4][5] This technical guide provides an in-depth examination of the current understanding of the Eilat virus's receptor binding and entry mechanisms, with a focus on the experimental evidence that defines its insect-specific tropism. We synthesize available data, detail key experimental methodologies, and present visual workflows to offer a comprehensive resource for researchers in virology and drug development.

The Alphavirus Entry Paradigm: A General Overview

Alphaviruses, as a group, utilize a well-characterized entry pathway into host cells. This process is initiated by the attachment of viral envelope glycoproteins, primarily the E2 protein, to specific receptors on the host cell surface. Following attachment, the virion is internalized via receptor-mediated endocytosis, typically through clathrin-coated pits. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH triggers a conformational change in the E1 glycoprotein, exposing a fusion peptide that mediates the fusion of the viral envelope with the endosomal membrane. This fusion event results in the release of the viral nucleocapsid into the cytoplasm, where the genomic RNA is translated to initiate replication.

Eilat Virus: Host Range Restriction at the Entry Level

A defining characteristic of the Eilat virus is its inability to infect vertebrate cells. Research has demonstrated that this restriction is enforced at two primary checkpoints: viral entry and RNA replication. The focus of this guide is the initial barrier—the attachment and entry process.

While the specific host cell receptor for EILV in its natural insect hosts remains unidentified, compelling evidence points to the viral structural proteins as the primary determinants of this host range restriction at the entry level. This has been elegantly demonstrated through the use of chimeric viruses, where the structural proteins of EILV were swapped with those of a broad host-range alphavirus, Sindbis virus (SINV).

A chimeric virus consisting of the SINV backbone and the EILV structural proteins (SINV/EILV) was found to be inefficient at entering vertebrate cells. Although this chimera could replicate in vertebrate cells if the entry step was bypassed through electroporation of its RNA, infection via the natural route was significantly hampered. This strongly suggests that the EILV glycoproteins do not effectively recognize or bind to receptors present on the surface of vertebrate cells.

Conversely, a chimera with an EILV backbone and SINV structural proteins was able to enter vertebrate cells, but could not replicate its RNA. This further isolates the role of the structural proteins in mediating cell entry.

Superinfection Exclusion: Indirect Evidence for Receptor Engagement

Further indirect evidence for receptor-mediated entry comes from studies on superinfection exclusion. EILV infection of mosquito cells has been shown to interfere with subsequent infection by both homologous (EILV) and heterologous alphaviruses like SINV, VEEV, EEEV, and CHIKV. This phenomenon, where a pre-existing viral infection prevents a secondary infection, can occur through various mechanisms, including competition for cellular receptors.

In one study, prior infection with EILV was found to interfere with the attachment of West Nile Virus (WNV) strain NY99 to C6/36 mosquito cells. This suggests that EILV infection may lead to the downregulation or occupation of cellular receptors that are shared with other viruses, providing a potential, albeit indirect, link between EILV entry and specific cell surface molecules.

Quantitative Data

While direct quantitative data on EILV receptor binding affinity (e.g., Kd values) is not available in the current literature, studies on viral replication kinetics and superinfection interference provide valuable quantitative insights.

Table 1: Eilat Virus Replication Kinetics in Various Cell Lines

Cell Line Cell Type Peak Titer (PFU/mL) Time to Peak Titer (hours post-infection)
C7/10 Aedes albopictus (mosquito) >108 48-72
C6/36 Aedes albopictus (mosquito) >108 48-72
CT Culex tarsalis (mosquito) >107 72
Vero African Green Monkey Kidney No productive infection detected N/A
BHK-21 Baby Hamster Kidney No productive infection detected N/A
HEK-293 Human Embryonic Kidney No productive infection detected N/A

Data compiled from studies infecting cells at a Multiplicity of Infection (MOI) of 10.

Table 2: Reduction of Superinfecting Virus Titers in EILV-Infected C7/10 Cells

Superinfecting Virus MOI of Superinfecting Virus Fold Reduction in Titer (compared to mock-infected cells) Time Point of Maximum Reduction (hours post-superinfection)
SINV-eGFP 1 or 0.1 ~100 to 10,000-fold 6-24
VEEV-TC83-eGFP 1 or 0.1 ~100 to 10,000-fold 6-24
EEEV Not specified ~10 to 10,000-fold 12-48
WEEV Not specified ~10 to 10,000-fold 12-48
CHIKV Not specified ~10 to 10,000-fold 12-48

Data represents the range of reduction observed in superinfection exclusion experiments.

Experimental Protocols

The study of EILV receptor binding and entry relies on a combination of classical virological techniques and modern molecular biology approaches. Below are the methodologies for key experiments cited in the literature.

One-Step Replication Curve

This assay is used to characterize the kinetics of viral replication in a given cell line.

  • Cell Seeding: Plate permissive cells (e.g., C7/10 for EILV) in T-25 flasks and allow them to grow to approximately 70-80% confluency.

  • Infection: Infect the cell monolayers in triplicate at a high Multiplicity of Infection (MOI), typically 10 PFU/cell, to ensure synchronous infection of all cells.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 28°C (for insect cells) or 37°C (for vertebrate cells).

  • Washing: Remove the inoculum and wash the monolayers multiple times (e.g., five times) with phosphate-buffered saline (PBS) to remove any unbound virus.

  • Time Course Sampling: Add fresh growth medium to each flask. Collect aliquots of the supernatant at various time points post-infection (e.g., 0, 12, 24, 48, 72, 96 hours).

  • Titration: Determine the viral titer of each sample by plaque assay on a permissive cell line (e.g., C7/10 for EILV).

Plaque Assay

This is the standard method for quantifying infectious virus particles.

  • Cell Seeding: Seed a permissive cell line (e.g., C7/10) in 6-well plates to form a confluent monolayer.

  • Serial Dilutions: Prepare ten-fold serial dilutions of the virus-containing sample in an appropriate medium.

  • Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1-2 hours to allow for viral attachment.

  • Overlay: Remove the inoculum and add an overlay medium containing a solidifying agent like agarose or tragacanth to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature (28°C for C7/10 cells) for several days (e.g., 3 days for EILV) to allow for the formation of plaques (zones of cell death or reduced growth).

  • Visualization: Fix the cells with a fixative like 10% formaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.

Viral Attachment and Internalization Assay

This assay helps to distinguish between the binding and entry steps of the viral life cycle.

  • Cell Preparation: Seed cells (e.g., C6/36) in 24-well plates. For superinfection studies, one set of cells can be pre-infected with EILV.

  • Attachment Step: Pre-chill the plates to 4°C. Add the virus of interest (e.g., WNV) to the cells and incubate at 4°C for 1 hour. At this temperature, the virus can bind to the cell surface but cannot be internalized.

  • Washing: Wash the cells extensively with cold PBS to remove unbound virus.

  • Quantification of Attached Virus: Lyse the cells and quantify the amount of attached virus using RT-qPCR for the viral genome.

  • Internalization Step: For a parallel set of wells, after the attachment step, shift the temperature to the permissive temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours) to allow internalization.

  • Removal of External Virus: Treat the cells with a citrate buffer or proteinase to inactivate any virus that has not been internalized.

  • Quantification of Internalized Virus: Wash the cells, lyse them, and quantify the internalized virus via RT-qPCR.

Generation and Use of Chimeric Viruses

This is a powerful technique to determine the function of specific viral proteins.

  • Cloning: Using reverse genetics, the genomic cDNA clone of a virus (e.g., SINV) is modified to replace its structural protein genes with those from another virus (e.g., EILV).

  • In Vitro Transcription: The chimeric plasmid is linearized, and full-length genomic RNA is transcribed in vitro.

  • RNA Transfection/Electroporation: The transcribed RNA is introduced into permissive cells (e.g., C7/10 or BHK-21) via electroporation or lipid-based transfection. This bypasses the need for receptor-mediated entry for the initial generation of virus.

  • Virus Rescue and Characterization: The supernatant from the transfected cells is harvested, and the rescued chimeric virus is plaque-purified and titrated. Its host range and replication kinetics are then characterized using one-step growth curves on a panel of insect and vertebrate cell lines.

Visualizations

Alphavirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell Virion Alphavirus Virion (E1/E2 spikes) Receptor Host Cell Receptor Virion->Receptor 1. Attachment CoatedPit Clathrin-Coated Pit Receptor->CoatedPit 2. Internalization Endosome Early Endosome (pH ~6.5) CoatedPit->Endosome Receptor-Mediated Endocytosis LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome 3. Endosomal Acidification Fusion Membrane Fusion LateEndosome->Fusion 4. pH-dependent Conformational Change Nucleocapsid Nucleocapsid Release Fusion->Nucleocapsid 5. Fusion & Release Replication RNA Replication & Translation Nucleocapsid->Replication

Caption: General pathway for Alphavirus entry into a host cell.

Chimeric_Virus_Logic cluster_constructs Chimeric Virus Constructs cluster_cells Infection of Cell Types cluster_results Observed Outcome SINV_WT SINV Genome (NSPs + SPs) VertebrateCell Vertebrate Cell SINV_WT->VertebrateCell EILV_WT EILV Genome (NSPs + SPs) InsectCell Insect Cell EILV_WT->InsectCell SINV_EILV_SP SINV NSPs + EILV SPs (SINV/EILV Chimera) SINV_EILV_SP->VertebrateCell Hypothesis: Entry determined by SPs SINV_EILV_SP->InsectCell Result1 Productive Infection VertebrateCell->Result1 Result2 No Productive Infection (Entry Block) VertebrateCell->Result2 Result3 Productive Infection InsectCell->Result3 Result4 Productive Infection InsectCell->Result4

Caption: Logic for using chimeric viruses to study entry.

Superinfection_Exclusion_Workflow cluster_setup Experimental Setup cluster_superinfection Superinfection (24h post-primary infection) cluster_analysis Analysis (Time course: 6-72h) Cells C7/10 Mosquito Cells MockInfection Mock Infection (Control) Cells->MockInfection EILVInfection Primary Infection: EILV (MOI=10) Cells->EILVInfection Superinfect_Control Superinfection with Virus X-GFP (e.g., SINV) MockInfection->Superinfect_Control Incubate 24h Superinfect_Test Superinfection with Virus X-GFP (e.g., SINV) EILVInfection->Superinfect_Test Incubate 24h Analysis1 Quantify Virus X-GFP Titer (Plaque Assay) Superinfect_Control->Analysis1 Analysis2 Visualize GFP Expression (Fluorescence Microscopy) Superinfect_Control->Analysis2 Superinfect_Test->Analysis1 Compare Titers Superinfect_Test->Analysis2 Compare Expression

Caption: Workflow for a superinfection exclusion experiment.

Future Directions and Conclusion

The study of Eilat virus provides critical insights into the molecular determinants of alphavirus host range. While significant progress has been made in identifying entry as a key restriction point in vertebrate cells, the central question of which receptor(s) EILV uses to enter its natural insect hosts remains unanswered. Future research should focus on modern receptor discovery workflows that have been successful for other alphaviruses. Techniques such as CRISPR/Cas9-based genetic screens in permissive insect cell lines, RNAi screening, and proteomic approaches like virus overlay protein binding assays (VOPBA) could be employed to identify host factors essential for EILV entry.

References

evolutionary relationship of Eilat virus to other alphaviruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Evolutionary Relationship of Eilat Virus to Other Alphaviruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Alphavirus, belonging to the family Togaviridae, comprises a diverse group of small, spherical, enveloped RNA viruses.[1][2] Most alphaviruses are arthropod-borne, transmitted by mosquitoes, and are capable of infecting a wide range of vertebrate hosts, including humans, where they can cause diseases ranging from debilitating arthralgia to fatal encephalitis.[3][4][5] A notable exception to this dual-host tropism is the Eilat virus (EILV), an alphavirus with a host range restricted to insects, primarily mosquitoes. This unique characteristic makes EILV a subject of intense research interest for understanding the evolutionary mechanisms of host range determination and for its potential as a safe and effective vaccine platform.

This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its phylogenetic position and the molecular basis of its unique biology.

Phylogenetic Placement of Eilat Virus

Phylogenetic analyses consistently place Eilat virus within the mosquito-borne clade of alphaviruses. It is positioned as a sister virus to the Western Equine Encephalitis (WEE) antigenic complex. This placement suggests that EILV evolved from a mosquito-borne ancestor that likely had the ability to infect vertebrates, and subsequently lost this capacity. The discovery of other insect-specific alphaviruses, such as Taï Forest alphavirus (TALV), Mwinilunga alphavirus (MWAV), Agua Salud alphavirus (ASALV), and Yada Yada virus (YYV), has led to the recognition of a distinct clade of insect-specific viruses within the alphavirus genus, with EILV and TALV forming a sister group to the WEE complex.

Logical Relationship of Alphavirus Clades

Alphavirus_Phylogeny cluster_Arboviruses Dual-Host Alphaviruses cluster_WEE WEE Complex cluster_EEE EEE Complex cluster_VEE VEE Complex cluster_SINV SINV-like Viruses cluster_Insect_Specific Insect-Specific Alphaviruses WEEV Western Equine Encephalitis Virus EILV_TALV_Ancestor Insect-Specific Ancestor EEEV Eastern Equine Encephalitis Virus VEEV Venezuelan Equine Encephalitis Virus SINV Sindbis Virus EILV Eilat Virus TALV Taï Forest Alphavirus Ancestor Common Alphavirus Ancestor Ancestor->WEEV Vertebrate & Insect Hosts Ancestor->EEEV Vertebrate & Insect Hosts Ancestor->VEEV Vertebrate & Insect Hosts Ancestor->SINV Vertebrate & Insect Hosts Ancestor->EILV_TALV_Ancestor Loss of Vertebrate Tropism EILV_TALV_Ancestor->EILV EILV_TALV_Ancestor->TALV

Caption: Phylogenetic relationship of Eilat virus within the Alphavirus genus.

Quantitative Genomic Comparison

The genetic divergence of EILV from other alphaviruses underscores its unique evolutionary path. The following tables summarize the nucleotide and amino acid sequence identities between EILV and other representative alphaviruses.

Table 1: Nucleotide and Amino Acid Divergence of Eilat Virus

Comparison VirusNucleotide Identity (%)Amino Acid Identity (%)Antigenic Complex
Other Alphaviruses43 - 5732 - 78Various

Data sourced from Nasar et al., 2012.

Table 2: Pairwise Amino Acid Identity of Taï Forest Alphavirus (TALV) to Eilat Virus

ProteinAmino Acid Identity (%)
Non-structural proteins67 - 88
Structural proteins67 - 88

Data sourced from Junglen et al., 2017.

Molecular Basis of Host Restriction

The inability of Eilat virus to replicate in vertebrate cells is a multi-faceted phenomenon, with restrictions occurring at multiple stages of the viral life cycle. This host range restriction is not due to temperature sensitivity, as the virus fails to replicate in vertebrate cells at both 28°C and 37°C.

Key Experimental Findings:
  • Entry Block: Chimeric viruses engineered with the structural proteins of EILV and the non-structural proteins of a vertebrate-competent alphavirus (like Sindbis virus) show a significantly reduced ability to enter vertebrate cells.

  • RNA Replication Failure: Even when the viral RNA is directly introduced into the cytoplasm of vertebrate cells, bypassing the entry step, EILV RNA fails to replicate. This indicates that the viral non-structural proteins are unable to form a functional replication complex within the vertebrate cellular environment.

Experimental Workflow for Investigating Host Restriction

Host_Restriction_Workflow cluster_entry Entry Assay cluster_replication Replication Assay A1 Construct Chimeric Virus: EILV Structural Proteins + SINV Non-structural Proteins A2 Infect Vertebrate Cells A1->A2 A3 Monitor for Reporter Gene Expression (e.g., GFP) A2->A3 A4 Result: No/Low GFP Expression => Entry is Restricted A3->A4 B1 Synthesize EILV Genomic RNA B2 Electroporate RNA into Vertebrate Cells B1->B2 B3 Monitor for Viral RNA and Protein Synthesis B2->B3 B4 Result: No Replication => RNA Replication is Restricted B3->B4

Caption: Workflow for determining Eilat virus host range restriction.

Detailed Experimental Protocols

Virus Isolation and Propagation
  • Cell Lines: Mosquito cell lines such as C6/36 (Aedes albopictus) or C7/10 are used for the isolation and propagation of Eilat virus. Vertebrate cell lines like BHK-21 (baby hamster kidney) and Vero (African green monkey kidney) are used to confirm the lack of replication.

  • Infection: Mosquito cells are infected with EILV at a low multiplicity of infection (MOI), for instance, 0.01. The culture supernatant is harvested at various time points post-infection.

  • Titration: Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on mosquito cell monolayers.

RNA Extraction and Sequencing
  • RNA Extraction: Viral RNA is extracted from infected cell culture supernatants using commercial kits (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse Transcription and PCR: The extracted RNA is reverse transcribed to cDNA using random primers or gene-specific primers. The resulting cDNA is then amplified by PCR to obtain fragments covering the entire viral genome.

  • Sequencing: The amplified PCR products are sequenced using Sanger or next-generation sequencing methods to obtain the complete genome sequence of the virus.

Phylogenetic Analysis
  • Sequence Alignment: The obtained viral genome sequences are aligned with other alphavirus sequences from databases like GenBank. Multiple sequence alignments of the coding regions for non-structural and structural proteins are performed using algorithms like ClustalW or MAFFT.

  • Phylogenetic Tree Construction: Phylogenetic trees are constructed using methods such as:

    • Neighbor-Joining: A distance-matrix-based method.

    • Maximum Likelihood: A model-based method that finds the tree that maximizes the likelihood of observing the given sequences.

    • Bayesian Inference: A statistical method that provides probabilities for the possible trees.

  • Model Selection: For model-based methods, an appropriate model of nucleotide or amino acid substitution is selected (e.g., JTT, GTR) based on statistical criteria.

  • Tree Validation: The robustness of the phylogenetic tree topology is assessed using bootstrap analysis (e.g., 1000 replicates).

Signaling Pathway of Alphavirus Replication (General)

Alphavirus_Replication Entry 1. Receptor-Mediated Endocytosis Fusion 2. pH-dependent Fusion and Nucleocapsid Release Entry->Fusion Translation 3. Translation of Non-structural Proteins (nsP1-4) Fusion->Translation Replication 4. Formation of Replication Complex & (-) strand RNA Synthesis Translation->Replication Transcription 5. Synthesis of Genomic (+) and Subgenomic RNA Replication->Transcription Replication->Transcription SP_Translation 6. Translation of Structural Proteins Transcription->SP_Translation Assembly 7. Virion Assembly and Budding SP_Translation->Assembly

Caption: Generalized alphavirus replication cycle.

Implications for Drug and Vaccine Development

The insect-specific nature of Eilat virus makes it an attractive candidate for development as a vaccine vector. Chimeric viruses can be created where the structural proteins of EILV are replaced with those of pathogenic alphaviruses (e.g., Chikungunya, VEEV). These chimeras can be grown to high titers in insect cells but are unable to replicate in vertebrates, offering a potentially safe platform for inducing protective immunity without the risk of causing disease. Furthermore, the study of the molecular determinants of EILV's host restriction can provide valuable insights into alphavirus pathogenesis and identify novel targets for antiviral drug development.

Conclusion

Eilat virus occupies a unique and informative position within the evolutionary landscape of the alphaviruses. Its phylogenetic placement as a sister to the WEE complex, combined with its insect-specific phenotype, provides a compelling model for studying the viral and host factors that govern alphavirus host range. The multigenic nature of its host restriction, involving both viral entry and RNA replication, highlights the complex interplay between the virus and its host. Continued research into the biology of Eilat virus and other insect-specific alphaviruses will undoubtedly deepen our understanding of viral evolution and open new avenues for the development of novel vaccines and antiviral therapies.

References

Eilat Virus: A Versatile Platform for Novel Biotechnological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Eilat virus (EILV), a unique insect-specific alphavirus, has emerged as a promising and versatile tool in biotechnology. Its intrinsic inability to infect and replicate in vertebrate cells provides a significant safety advantage, paving the way for innovative applications in vaccine development, diagnostics, and as a novel agent for biological control. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and potential applications of this remarkable virus.

Executive Summary

Eilat virus, first isolated from Anopheles coustani mosquitoes in the Negev desert of Israel, is a member of the Alphavirus genus within the Togaviridae family.[1] Unlike most of its pathogenic relatives, such as Chikungunya (CHIKV), Venezuelan equine encephalitis (VEEV), and Eastern equine encephalitis (EEEV) viruses, which have a broad host range including humans, EILV's replication is strictly limited to insect cells.[1] This host restriction is a multi-layered mechanism, involving blocks at both the stages of viral entry into vertebrate cells and genomic RNA replication.[2] This inherent safety profile makes EILV an attractive chassis for various biotechnological endeavors.

This guide explores the key applications of EILV, with a focus on its use as a vaccine vector, a tool for studying alphavirus biology, and a potential biopesticide. It provides a compilation of quantitative data from various studies, details key experimental protocols, and visualizes complex biological and experimental workflows.

Core Virology of Eilat Virus

EILV is an enveloped, single-stranded positive-sense RNA virus with a genome of approximately 11-12 kb. The genome contains two open reading frames (ORFs). The 5' ORF encodes the non-structural proteins (nsP1-4) that form the viral replication complex. The 3' ORF, expressed from a subgenomic promoter, encodes the structural proteins: capsid, E3, E2, 6K, and E1. These structural proteins are responsible for forming the viral particle.

The defining characteristic of EILV is its strict insect-specific host range. While it replicates efficiently in various mosquito cell lines, such as C6/36 and C7/10 (Aedes albopictus), it is unable to replicate in any vertebrate cell line tested. This restriction has been shown to be due to an inability of the virus to efficiently enter vertebrate cells and a failure of its RNA to replicate within their cytoplasm.

Applications in Biotechnology

Chimeric Virus-Based Vaccine Platforms

The most promising application of EILV is its use as a backbone for the development of safe and effective vaccines against pathogenic alphaviruses. The strategy involves creating chimeric viruses where the non-structural proteins of EILV are combined with the structural proteins of a targeted pathogenic alphavirus.

EILV_Chimeric_Vaccine_Strategy cluster_EILV Eilat Virus Genome cluster_Pathogen Pathogenic Alphavirus Genome cluster_Chimera Chimeric Virus Genome cluster_Result Resulting Chimeric Virus EILV_nsP nsP1-4 (Replication) Chimera_nsP EILV nsP1-4 EILV_nsP->Chimera_nsP Combines EILV_sP Structural Proteins (Capsid, E1-E3, 6K) Pathogen_nsP nsP1-4 Pathogen_sP Structural Proteins (Antigens) Chimera_sP Pathogen Structural Proteins Pathogen_sP->Chimera_sP Combines Result Insect-specific replication Presents pathogenic antigens Safe for vertebrates Induces protective immunity

This approach results in a chimeric virus that can only replicate in insect cells but displays the surface antigens of the targeted pathogen. When introduced into a vertebrate host, the chimeric virus cannot replicate but presents the pathogenic antigens to the immune system, inducing a robust and protective immune response.

The following tables summarize key quantitative data from studies on EILV-based chimeric vaccines.

Table 1: Replication Kinetics of EILV and Chimeric Viruses in Insect Cells

VirusCell LineMOIPeak Titer (PFU/mL)Time to Peak Titer (hpi)Reference
EILVC7/100.1~2.15 x 10⁸72
EILV/CHIKVC7/100.1~4.45 x 10⁹48
EILV/VEEVC7/100.1~2 x EILV48
EILV/EEEVC7/100.1Lower than EILV48
EILV/SINVC7/1010~5 x 10⁷48

Table 2: In Vivo Safety and Efficacy of EILV-Based Chimeric Vaccines

Vaccine CandidateAnimal ModelChallenge VirusProtection RateKey FindingReference
EILV/CHIKVMice & NHPsCHIKV100%Single dose induced robust immunity.
EILV/VEEVMiceVEEV100%Protection as early as 6 days post-vaccination.
EILV/EEEVMiceEEEV100%Single dose provided durable protection.
EILV/CHIKVInfant Mice (IC)-No disease signsHigh dose (8 log10 PFU) was safe.
A Tool for Studying Alphavirus Biology

EILV's unique host restriction makes it an invaluable tool for dissecting the molecular determinants of alphavirus host range and replication. By creating chimeras with other alphaviruses, researchers can pinpoint the specific viral proteins and RNA elements responsible for the ability to infect vertebrate cells. These studies are crucial for understanding viral evolution and the mechanisms of disease emergence.

Biological Control Agent: Superinfection Exclusion

EILV has demonstrated the ability to induce superinfection exclusion (SIE) in mosquito cells. This phenomenon, where a pre-existing viral infection prevents a subsequent infection by a related or unrelated virus, holds potential for biological control of mosquito-borne diseases. Mosquitoes pre-infected with EILV show reduced susceptibility to pathogenic alphaviruses like CHIKV and flaviviruses like West Nile Virus (WNV).

Superinfection_Exclusion_Workflow Mosquito Mosquito Vector EILV Introduce Eilat Virus Mosquito->EILV Infection SIE Mosquito Becomes Resistant to Superinfection EILV->SIE Establishes Superinfection Exclusion Pathogen Pathogenic Virus (e.g., CHIKV, WNV) Pathogen->SIE Subsequent Exposure Outcome Reduced Vector Competence Lower Disease Transmission SIE->Outcome Blocks/Reduces Pathogen Replication

Table 3: EILV-Mediated Superinfection Exclusion in Mosquito Cells

Primary VirusSuperinfecting VirusCell LineReduction in Superinfecting Virus TiterReference
EILVSINVC7/10~100 to 10,000-fold
EILVVEEVC7/10~100 to 10,000-fold
EILVCHIKVC7/10~10 to 1,000-fold
EILVWNV (WN02-1956)C6/36Significant suppression
EILVWNV (NY99)C6/36Significant suppression

Key Experimental Protocols

This section provides an overview of essential methodologies for working with Eilat virus and its derivatives.

Construction of EILV Chimeric cDNA Clones

The generation of EILV-based chimeras relies on standard reverse genetics techniques.

Chimera_Construction_Workflow EILV_cDNA EILV cDNA Clone Restriction_Digest Linearized EILV Backbone (nsPs) EILV_cDNA->Restriction_Digest Digest with Restriction Enzymes Pathogen_RNA Pathogen RNA RT_PCR Amplify Structural Protein ORF Pathogen_RNA->RT_PCR Reverse Transcription and PCR Ligation Ligation Reaction Restriction_Digest->Ligation Ligate RT_PCR->Ligation Ligate Chimeric_cDNA Chimeric EILV cDNA Clone Ligation->Chimeric_cDNA

  • Template Preparation: An infectious cDNA clone of EILV is used as the backbone.

  • Amplification of Structural Genes: The complete open reading frame of the structural proteins from the pathogenic alphavirus of interest is amplified from viral RNA using reverse transcription-polymerase chain reaction (RT-PCR).

  • Cloning: The amplified structural gene cassette is then cloned into the EILV backbone, replacing the native EILV structural genes. This is typically achieved using standard restriction enzyme digestion and ligation techniques.

  • Sequencing: The final chimeric cDNA clone is sequenced to confirm the correct insertion and integrity of the genetic material.

Virus Rescue from cDNA Clones

Infectious chimeric virus particles are generated from the cDNA clones through in vitro transcription and electroporation.

  • Plasmid Linearization: The chimeric cDNA plasmid is linearized using a restriction enzyme that cuts downstream of the poly(A) tail.

  • In Vitro Transcription: The linearized DNA is used as a template for in vitro transcription using an appropriate RNA polymerase (e.g., SP6 or T7) to generate capped RNA transcripts.

  • Electroporation: The in vitro transcribed RNA is then electroporated into susceptible insect cells, typically C7/10 or C6/36 cells.

  • Virus Amplification: The electroporated cells are incubated at 28°C, and the supernatant containing the rescued virus is harvested after 48-72 hours. The virus stock is then clarified by centrifugation and can be further amplified by infecting fresh insect cell monolayers.

Plaque Assay for Virus Titration

The concentration of infectious virus particles in a sample is determined by a plaque assay.

  • Cell Seeding: A confluent monolayer of insect cells (e.g., C7/10) is prepared in 6-well or 12-well plates.

  • Serial Dilutions: The virus sample is serially diluted in an appropriate medium.

  • Infection: The cell monolayers are infected with the virus dilutions and incubated for a period to allow for virus adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated at 28°C for several days until visible plaques (zones of cell death) are formed.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted to calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

In Vivo Challenge Studies in Animal Models

The protective efficacy of EILV-based vaccines is evaluated in animal models.

  • Vaccination: Groups of animals (e.g., mice) are vaccinated with the EILV chimeric vaccine candidate, typically via subcutaneous or intraperitoneal injection. A control group receives a placebo.

  • Challenge: After a specific period to allow for an immune response to develop, the vaccinated and control animals are challenged with a lethal dose of the wild-type pathogenic alphavirus.

  • Monitoring: The animals are monitored for signs of disease, and survival rates are recorded.

  • Immunological Analysis: Blood samples may be collected to measure the antibody response (e.g., neutralizing antibody titers) and cellular immune responses.

Biosafety Considerations

Eilat virus and chimeric viruses built on its backbone are generally considered to be Biosafety Level 1 (BSL-1) organisms due to their inability to replicate in vertebrate cells. However, the handling of the pathogenic alphaviruses used for the creation of the chimeras requires appropriate higher-level biosafety containment (BSL-2 or BSL-3) depending on the specific virus. All laboratory work should be conducted in accordance with institutional and national biosafety guidelines.

Future Directions and Conclusion

The Eilat virus represents a significant advancement in the field of biotechnology, offering a safe and effective platform for a range of applications. Future research will likely focus on:

  • Expanding the Vaccine Portfolio: Developing EILV-based vaccines for other alphaviruses and potentially other families of arboviruses.

  • Optimizing Vaccine Formulations: Investigating the use of adjuvants and different delivery systems to enhance the immunogenicity of EILV-based vaccines.

  • Field Trials for Biological Control: Assessing the feasibility and ecological impact of releasing EILV-infected mosquitoes to control the transmission of pathogenic arboviruses.

  • Elucidating Host Range Determinants: Further research into the molecular basis of EILV's host restriction will provide deeper insights into virus-host interactions and viral evolution.

References

Methodological & Application

Application Notes and Protocols for Culturing Eilat Virus in Insect Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that exhibits a host range restricted to insects, rendering it incapable of replicating in vertebrate cells.[1][2][3] This characteristic makes EILV a valuable tool in virology research, particularly for the development of novel vaccine platforms and diagnostic reagents, as it can be handled under lower biosafety containment than its pathogenic relatives. These application notes provide detailed protocols for the propagation, quantification, and detection of Eilat virus in susceptible insect cell lines.

Recommended Cell Lines and Culture Conditions

Eilat virus can be effectively cultured in several mosquito cell lines. The most commonly used and recommended cell lines are C6/36 and C7/10, both derived from Aedes albopictus.

Cell Line Growth and Maintenance

Table 1: Recommended Insect Cell Lines for Eilat Virus Culture

Cell LineOriginMorphologyRecommended MediumSerumAntibioticsIncubation TemperatureCO₂
C6/36 Aedes albopictusAdherentEagle's Minimum Essential Medium (EMEM) or RPMI 164010% Fetal Bovine Serum (FBS)100 U/mL Penicillin, 100 µg/mL Streptomycin28°CNot required or 5%
C7/10 Aedes albopictusAdherentDulbecco's Modified Eagle Medium (DMEM)10% Fetal Bovine Serum (FBS)100 U/mL Penicillin, 100 µg/mL Streptomycin28°C5%
Cell Seeding and Subculturing Protocol
  • Preparation: Pre-warm complete growth medium and PBS to 28°C.

  • Cell Removal: Aspirate the old medium from a confluent T-75 flask of C6/36 or C7/10 cells.

  • Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS.

  • Detachment: Add 2-3 mL of Trypsin-EDTA and incubate at 28°C for 5-10 minutes, or until cells detach. Gently tap the flask to dislodge the cells.

  • Neutralization: Add 7-8 mL of complete growth medium to the flask to neutralize the trypsin.

  • Cell Counting: Transfer the cell suspension to a 15 mL conical tube and determine the cell density and viability using a hemocytometer and trypan blue exclusion.

  • Seeding: Seed new T-75 flasks at a density of 2-5 x 10⁵ cells/mL.

  • Incubation: Incubate the flasks at 28°C. Cells should be ready for subculturing every 3-5 days.

Eilat Virus Propagation Protocol

This protocol describes the amplification of Eilat virus to generate high-titer viral stocks.

Materials
  • Confluent monolayer of C6/36 or C7/10 cells in a T-75 flask.

  • Eilat virus stock.

  • Complete growth medium (see Table 1).

  • Serum-free medium for dilutions.

Infection Procedure
  • Cell Preparation: Grow a monolayer of C6/36 or C7/10 cells to 80-90% confluency.

  • Inoculum Preparation: Thaw the Eilat virus stock on ice. Prepare a viral inoculum at a Multiplicity of Infection (MOI) of 0.1 in serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayer. Add the viral inoculum to the cells.

  • Adsorption: Incubate the flask at 28°C for 1-2 hours, gently rocking the flask every 15-20 minutes to ensure even distribution of the virus.

  • Post-Adsorption: After the adsorption period, add complete growth medium to the flask.

  • Incubation: Incubate the infected culture at 28°C.

  • Harvest: Virus titers typically peak between 48 and 72 hours post-infection. Harvest the supernatant, which contains the progeny virus.

  • Storage: Centrifuge the supernatant at a low speed to pellet any cell debris. Aliquot the clarified supernatant and store at -80°C.

Eilat_Virus_Propagation_Workflow cluster_prep Cell Preparation cluster_infection Infection cluster_incubation_harvest Incubation & Harvest cluster_storage Storage prep_cells Prepare 80-90% confluent C6/36 or C7/10 cells prep_inoculum Prepare viral inoculum (MOI = 0.1) infect_cells Infect cell monolayer prep_inoculum->infect_cells adsorption Adsorb for 1-2 hours at 28°C infect_cells->adsorption add_medium Add complete growth medium adsorption->add_medium incubation Incubate at 28°C for 48-72 hours add_medium->incubation harvest Harvest supernatant incubation->harvest clarify Clarify by low-speed centrifugation harvest->clarify store Aliquot and store at -80°C clarify->store

Fig. 1: Eilat Virus Propagation Workflow.

Eilat Virus Quantification: Plaque Assay Protocol

The plaque assay is the gold standard for determining the infectious titer of a viral stock.

Materials
  • Confluent monolayers of C7/10 cells in 6-well plates.

  • Eilat virus stock and serial dilutions.

  • Growth medium.

  • Overlay medium: 1:1 mixture of 2x Minimum Essential Medium (MEM) and 2% Tragacanth gum. The 2x MEM should be supplemented with 5% FBS and 2% tryptose phosphate broth.

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).

Plaque Assay Procedure
  • Cell Seeding: Seed C7/10 cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Infection: Aspirate the medium from the C7/10 cell monolayers. Inoculate duplicate wells with 100 µL of each viral dilution.

  • Adsorption: Incubate the plates at 28°C for 1 hour, rocking every 15 minutes.

  • Overlay: After adsorption, gently add 3 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 28°C for 3-4 days, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Aspirate the formalin and stain the cell monolayer with crystal violet solution for 5-10 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Plaque_Assay_Workflow cluster_setup Setup cluster_infection Infection cluster_incubation Incubation cluster_visualization Visualization seed_cells Seed C7/10 cells in 6-well plates prep_dilutions Prepare 10-fold viral dilutions infect Infect monolayers prep_dilutions->infect adsorb Adsorb for 1 hour at 28°C infect->adsorb overlay Add overlay medium adsorb->overlay incubate Incubate for 3-4 days at 28°C overlay->incubate stain Fix and stain with Crystal Violet incubate->stain count Count plaques and calculate titer stain->count

Fig. 2: Plaque Assay Workflow.

Molecular Detection of Eilat Virus: qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) can be used for the rapid and sensitive detection and quantification of Eilat virus RNA.

Primers and Probe

The following primers and probe target the viral RNA-dependent RNA polymerase (RdRP) gene of Eilat virus.[4]

Table 2: Eilat Virus qRT-PCR Primers and Probe

NameSequence (5' - 3')
Forward Primer AACCAGCACACATCTACCCA
Reverse Primer TCCGTGTATGATGTTGTCGTC
Probe FAM-CGGTTTGGTGCCATGATGAA-ZEN
qRT-PCR Protocol
  • RNA Extraction: Extract viral RNA from cell culture supernatants or infected cells using a commercial viral RNA extraction kit.

  • Reaction Setup: Prepare a one-step qRT-PCR master mix according to the manufacturer's instructions. Add the primers and probe to the final concentrations specified by the kit.

  • Template Addition: Add the extracted RNA to the reaction wells. Include a no-template control and a positive control (e.g., a plasmid containing the target sequence).

  • Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with the following cycling conditions (these may need optimization depending on the instrument and master mix used):

    • Reverse Transcription: 50°C for 10-30 minutes.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis: Analyze the amplification data to determine the presence and quantity of Eilat virus RNA.

Biosafety Considerations

Eilat virus is an insect-specific virus and is not known to infect vertebrates.[1] Therefore, it can be handled under Biosafety Level 2 (BSL-2) containment. Standard BSL-2 practices should be followed, including:

  • Working in a biological safety cabinet (BSC).

  • Wearing appropriate personal protective equipment (PPE), including lab coats and gloves.

  • Decontaminating all work surfaces and materials with an appropriate disinfectant.

  • Following proper procedures for the disposal of biohazardous waste.

Conclusion

These application notes provide a comprehensive guide for the culture and study of Eilat virus in a laboratory setting. The unique insect-specific nature of Eilat virus, combined with these robust protocols, facilitates its use as a safe and effective tool for a variety of research and development applications.

References

Application Notes and Protocols for Eilat Virus Propagation and Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that is restricted to insect hosts, incapable of replicating in vertebrate cells.[1][2][3][4][5] This host restriction makes EILV an attractive and safe tool for various applications, including vaccine development and as a gene expression vector. EILV was first isolated from Anopheles coustani mosquitoes in the Negev desert of Israel. It replicates to high titers in mosquito cell lines but does not infect mammalian or avian cells. The host range restriction occurs at the levels of viral entry and genomic RNA replication. This document provides detailed protocols for the propagation and titration of the Eilat virus in insect cell culture.

Data Presentation

Table 1: Eilat Virus Titer in Different Insect Cell Lines
Cell LineVirus Titer (PFU/mL)Time Post-Infection (h)Multiplicity of Infection (MOI)Temperature (°C)Reference
C7/10~5 x 10⁷ - 5 x 10⁸481028
C6/36>10⁷121028
CT (Culex tarsalis)>10⁷121028
PP-9 (Phlebotomus papatasi)>10⁷121028
C7/10~10⁸481028
C7/102.15 x 10⁸48 (dpe)N/A (electroporation)28
C7/104.24 x 10⁸481028
C7/106.29 x 10⁸72128

dpe: days post-electroporation

Experimental Protocols

Protocol 1: Eilat Virus Propagation in C7/10 Cells

This protocol describes the method for amplifying Eilat virus stocks in the Aedes albopictus cell line, C7/10.

Materials:

  • Eilat virus stock

  • C7/10 cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% tryptose phosphate broth, and 0.1% gentamycin.

  • T-25 or T-75 cell culture flasks

  • Phosphate-buffered saline (PBS)

  • Incubator at 28°C with 5% CO₂

Procedure:

  • Seed C7/10 cells in a T-75 flask and grow until they reach approximately 70-90% confluency.

  • Thaw the Eilat virus stock at 37°C.

  • Dilute the virus stock in a small volume of growth medium to achieve the desired multiplicity of infection (MOI), typically between 0.1 and 1.

  • Remove the growth medium from the C7/10 cell monolayer and wash once with PBS.

  • Inoculate the cells with the diluted virus.

  • Incubate the flask at 28°C for 1-2 hours, rocking every 15-20 minutes to ensure even distribution of the inoculum and to prevent the cell monolayer from drying out.

  • After the adsorption period, add complete growth medium to the flask.

  • Incubate the infected cells at 28°C.

  • Harvest the virus-containing supernatant at 48-72 hours post-infection, when peak titers are typically reached.

  • Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

  • Aliquot the clarified supernatant and store at -80°C.

Protocol 2: Eilat Virus Titration by Plaque Assay

This protocol details the quantification of infectious Eilat virus particles through the formation of plaques on a C7/10 cell monolayer.

Materials:

  • Clarified Eilat virus supernatant

  • C7/10 cells

  • 6-well cell culture plates

  • Dilution Medium: DMEM supplemented with 1% FBS and 0.1% gentamycin.

  • Overlay Medium: A 1:1 mixture of 2x Minimum Essential Medium (MEM) and a 2% tragacanth solution. The 2x MEM should be supplemented with 10% FBS, 2% tryptose phosphate broth, and 0.2% gentamycin.

  • Crystal Violet Staining Solution (0.2% crystal violet in 20% ethanol)

  • Fixing Solution (6% paraformaldehyde or 10% formalin)

  • Incubator at 28°C with 5% CO₂

Procedure:

  • Seed C7/10 cells in 6-well plates at a density of 1.2 x 10⁶ cells/mL (2 mL/well) and incubate for approximately 24 hours to achieve ~90% confluency.

  • Prepare 10-fold serial dilutions of the virus stock in dilution medium.

  • Remove the growth medium from the cells.

  • Inoculate each well with 200 µL of a virus dilution, starting with the highest dilution. Perform in duplicate for accuracy.

  • Incubate the plates at 28°C for 1-2 hours, rocking every 15 minutes.

  • During incubation, prepare the overlay medium by mixing the 2% tragacanth solution with the 2x MEM overlay medium at a 1:1 ratio.

  • After incubation, carefully aspirate the inoculum and add 2-3 mL of the overlay medium to each well.

  • Incubate the plates at 28°C for 2.5 to 3 days, or until plaques are visible.

  • To visualize the plaques, fix the cells by adding a fixing solution for at least 30 minutes.

  • Remove the overlay and the fixing solution, then stain the cell monolayer with crystal violet solution for 5-10 minutes.

  • Gently wash the wells with water and allow the plates to dry.

  • Count the plaques in the wells with a countable number (typically 20-100 plaques).

  • Calculate the virus titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Protocol 3: Eilat Virus Titration by TCID₅₀ Assay

The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is an alternative method for titrating viruses that do not form clear plaques or when a cytopathic effect (CPE) is the primary observable outcome. While EILV does not typically cause overt CPE in insect cells, a reduction in cell growth can be observed. This protocol is a general guideline and may need optimization.

Materials:

  • Clarified Eilat virus supernatant

  • C7/10 or C6/36 cells

  • 96-well cell culture plates

  • Complete Growth Medium

  • Microscope for observing CPE

Procedure:

  • Seed a 96-well plate with C7/10 or C6/36 cells.

  • On the day of the assay, prepare 10-fold serial dilutions of the virus stock.

  • Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include negative control wells with media only.

  • Incubate the plate at 28°C.

  • Observe the wells daily for signs of CPE or reduced cell growth for 5-7 days.

  • Record the number of positive (showing CPE) and negative wells for each dilution.

  • Calculate the TCID₅₀/mL using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The TCID₅₀ is the dilution of virus that causes a cytopathic effect in 50% of the inoculated wells.

Visualizations

Eilat_Virus_Propagation_Workflow cluster_prep Cell Preparation cluster_infection Infection cluster_incubation_harvest Incubation & Harvest seed_cells Seed C7/10 cells in T-75 flask grow_cells Incubate at 28°C to ~80-90% confluency seed_cells->grow_cells inoculate Inoculate C7/10 cell monolayer grow_cells->inoculate thaw_virus Thaw Eilat virus stock dilute_virus Dilute virus to desired MOI thaw_virus->dilute_virus dilute_virus->inoculate adsorb Adsorb for 1-2 hours at 28°C inoculate->adsorb add_medium Add complete growth medium adsorb->add_medium incubate_infected Incubate at 28°C for 48-72 hours add_medium->incubate_infected harvest Harvest supernatant incubate_infected->harvest clarify Clarify by centrifugation (3,000 x g, 10 min) harvest->clarify store Aliquot and store at -80°C clarify->store

Caption: Workflow for Eilat Virus Propagation.

Plaque_Assay_Workflow cluster_prep Plate Preparation cluster_infection Infection cluster_overlay_stain Overlay and Staining seed_plate Seed C7/10 cells in 6-well plates incubate_plate Incubate 24h to ~90% confluency seed_plate->incubate_plate inoculate_wells Inoculate wells with 200 µL of diluted virus incubate_plate->inoculate_wells serial_dilution Prepare 10-fold serial dilutions of virus serial_dilution->inoculate_wells adsorb_virus Adsorb for 1-2 hours at 28°C inoculate_wells->adsorb_virus add_overlay Add Tragacanth overlay medium adsorb_virus->add_overlay incubate_plaques Incubate at 28°C for 2.5-3 days add_overlay->incubate_plaques fix_cells Fix cells with paraformaldehyde incubate_plaques->fix_cells stain_plaques Stain with Crystal Violet fix_cells->stain_plaques count_plaques Count plaques and calculate titer (PFU/mL) stain_plaques->count_plaques

Caption: Workflow for Eilat Virus Titration by Plaque Assay.

References

Application Notes and Protocols for Eilat Virus Purification from Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV), a unique member of the Alphavirus genus, is distinguished by its insect-specific host range, incapable of replicating in vertebrate cells. This characteristic makes it a valuable tool in virology research and a potential platform for vaccine development and gene therapy, as it poses a lower biosafety risk than other alphaviruses. To facilitate research and development involving Eilat virus, robust and efficient methods for its purification from cell culture are essential.

These application notes provide detailed protocols for the propagation, concentration, and purification of Eilat virus from insect cell culture, yielding high-titer and high-purity viral preparations suitable for a range of downstream applications.

Data Presentation

Table 1: Expected Yields at Each Stage of Eilat Virus Purification

Purification StepParameterExpected Value
Virus Propagation Initial Virus Titer in Supernatant1 x 10⁷ - 1 x 10⁸ PFU/mL
Clarification Volume ReductionNone
Virus Titer Loss< 5%
PEG Precipitation Volume Reduction10- to 20-fold
Virus Recovery80 - 90%
Sucrose Gradient Ultracentrifugation Final Volume1 - 2 mL
Final Virus Titer> 1 x 10¹⁰ PFU/mL
Overall Virus Recovery40 - 60%
Purity> 95% (as assessed by SDS-PAGE)

Note: The expected values are based on typical alphavirus purification protocols and may vary depending on the initial virus stock, cell culture conditions, and specific equipment used.

Experimental Protocols

Protocol 1: Propagation of Eilat Virus in C7/10 Cells

This protocol describes the propagation of Eilat virus in Aedes albopictus C7/10 cells to generate a high-titer virus stock.

Materials:

  • Eilat virus stock

  • C7/10 cells (Aedes albopictus cell line)

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Tryptose Phosphate Broth.

  • Phosphate-Buffered Saline (PBS), sterile

  • T-150 cell culture flasks

  • Incubator (28°C, 5% CO₂)

Procedure:

  • Seed C7/10 cells in T-150 flasks and grow until they reach 80-90% confluency.

  • Prepare the virus inoculum by diluting the Eilat virus stock in a small volume of serum-free DMEM to achieve a Multiplicity of Infection (MOI) of 0.1.

  • Remove the growth medium from the C7/10 cell monolayer and wash once with sterile PBS.

  • Inoculate the cells with the virus inoculum and incubate for 1-2 hours at 28°C with gentle rocking every 15-20 minutes to ensure even distribution of the virus.

  • After the adsorption period, add 20-25 mL of Complete Growth Medium to each T-150 flask.

  • Incubate the infected cells at 28°C with 5% CO₂.

  • Monitor the cells daily. Although Eilat virus does not typically cause significant cytopathic effect (CPE), subtle changes may be observed.

  • Harvest the cell culture supernatant containing the virus approximately 48-72 hours post-infection, when peak virus titers are expected.[1]

Protocol 2: Purification of Eilat Virus

This protocol details a two-step purification process involving polyethylene glycol (PEG) precipitation followed by sucrose density gradient ultracentrifugation.

Part A: Clarification and PEG Precipitation

Materials:

  • Virus-containing cell culture supernatant (from Protocol 1)

  • PEG Precipitation Solution (5X): 40% (w/v) PEG 8000, 2.5 M NaCl. Dissolve in water and autoclave.

  • Resuspension Buffer (TNE Buffer): 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA.

  • Centrifuge and appropriate rotors

  • Sterile centrifuge bottles

Procedure:

  • Clarification: Centrifuge the harvested cell culture supernatant at 10,000 x g for 20 minutes at 4°C to pellet cell debris.[2]

  • Carefully collect the supernatant, which contains the Eilat virus.

  • PEG Precipitation: Transfer the clarified supernatant to a sterile beaker or bottle on ice.

  • Slowly add 1 volume of cold 5X PEG Precipitation Solution to 4 volumes of the virus-containing supernatant (final concentration of 8% PEG 8000).

  • Stir the mixture gently on a magnetic stirrer for at least 4 hours, or overnight, at 4°C.[3]

  • Precipitate the virus-PEG complex by centrifugation at 10,000 x g for 30 minutes at 4°C.

  • Carefully decant and discard the supernatant. The virus will be in the pellet.

  • Resuspend the pellet in a small volume (e.g., 1/10th to 1/20th of the original volume) of cold TNE Buffer. Gently rinse the bottle to ensure maximum recovery.

Part B: Sucrose Density Gradient Ultracentrifugation

Materials:

  • Concentrated virus suspension (from Part A)

  • Sucrose solutions (20% and 60% w/v in TNE Buffer), sterile

  • TNE Buffer

  • Ultracentrifuge and swinging-bucket rotor (e.g., SW 41 Ti or similar)

  • Ultracentrifuge tubes

  • Sterile Pasteur pipettes or a syringe with a long needle

Procedure:

  • Prepare Sucrose Gradients:

    • Carefully layer 3 mL of 60% sucrose solution at the bottom of an ultracentrifuge tube.

    • Gently overlay the 60% sucrose with 3 mL of 20% sucrose solution to create a discontinuous gradient.

  • Load Virus: Carefully layer the resuspended virus-PEG pellet onto the top of the 20-60% sucrose gradient.

  • Ultracentrifugation:

    • Place the tubes in the swinging-bucket rotor and balance them carefully.

    • Centrifuge at 150,000 x g (e.g., 35,000 rpm in an SW 41 Ti rotor) for 3-4 hours at 4°C.

  • Harvest Virus Band:

    • After centrifugation, a faint, bluish-white band containing the purified virus should be visible at the interface of the 20% and 60% sucrose layers.

    • Carefully collect this band by puncturing the side of the tube with a needle and syringe or by carefully aspirating from the top with a Pasteur pipette.

  • Removal of Sucrose and Final Concentration:

    • Dilute the collected virus band with at least 3-4 volumes of TNE Buffer.

    • Pellet the purified virus by ultracentrifugation at 150,000 x g for 2 hours at 4°C.

    • Discard the supernatant and resuspend the final virus pellet in a small, desired volume of sterile TNE Buffer or a suitable storage buffer (e.g., PBS with 1% BSA).

  • Storage: Aliquot the purified virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Virus Titration by Plaque Assay

This protocol is used to determine the concentration of infectious virus particles (Plaque Forming Units per milliliter, PFU/mL).

Materials:

  • Purified Eilat virus

  • C7/10 cells

  • Complete Growth Medium

  • Overlay Medium: 1:1 mixture of 2X MEM (Minimum Essential Medium) and 1.6% SeaPlaque Agarose. The 2X MEM should be supplemented with 4% FBS, 2% Penicillin-Streptomycin, and 2% Tryptose Phosphate Broth.

  • Crystal Violet Staining Solution: 0.1% crystal violet in 20% ethanol.

  • 6-well plates

Procedure:

  • Seed C7/10 cells in 6-well plates and grow to 90-100% confluency.

  • Prepare 10-fold serial dilutions of the virus sample in serum-free DMEM.

  • Remove the growth medium from the cells and wash once with PBS.

  • Infect the cell monolayers with 100 µL of each virus dilution.

  • Incubate for 1-2 hours at 28°C, rocking the plates every 15-20 minutes.

  • During the incubation, melt the 1.6% agarose and cool it to 42-45°C. Mix it 1:1 with the 2X MEM (also warmed to 37°C).

  • After the virus adsorption period, remove the inoculum and gently add 2 mL of the overlay medium to each well.

  • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 28°C with 5% CO₂ for 3-4 days, or until plaques are visible.

  • Staining:

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer with Crystal Violet Staining Solution for 5-10 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Quantification: Count the number of plaques in the wells that have between 10 and 100 plaques. Calculate the virus titer using the following formula:

    • Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Mandatory Visualization

Eilat_Virus_Purification_Workflow A 1. Propagation of Eilat Virus in C7/10 Cells B Harvest Virus-Containing Supernatant A->B C 2. Clarification of Supernatant (10,000 x g for 20 min) B->C D Cell Debris (Discard) C->D Pellet E Clarified Supernatant C->E Supernatant F 3. PEG Precipitation (8% PEG 8000, 4°C, overnight) E->F G Centrifugation (10,000 x g for 30 min) F->G H Supernatant (Discard) G->H Supernatant I Virus Pellet G->I Pellet J Resuspend in TNE Buffer I->J K 4. Sucrose Gradient Ultracentrifugation (20-60% Sucrose, 150,000 x g for 3-4h) J->K L Collect Virus Band K->L M Dilute and Pellet Virus (150,000 x g for 2h) L->M N Resuspend in Final Buffer M->N O Purified Eilat Virus N->O P 5. Quality Control (Plaque Assay, SDS-PAGE) O->P

Caption: Workflow for the purification of Eilat virus from cell culture.

References

Application Notes and Protocols for Eilat Virus RNA Extraction and Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and sequencing of Eilat virus (EILV) RNA, a unique insect-specific alphavirus. The methodologies outlined are compiled from established research and are intended to guide laboratory professionals in the study of EILV for various applications, including diagnostics, viral evolution, and the development of novel antiviral strategies.

Introduction to Eilat Virus

Eilat virus (EILV) is a member of the Alphavirus genus within the Togaviridae family.[1] Unlike most alphaviruses, which can infect a broad range of vertebrate hosts, EILV replication is restricted to insect cells.[1][2][3] This host restriction makes EILV a valuable tool for research, including the development of safe vaccine platforms and studies on alphavirus replication and host range determinants.[4] Accurate and efficient methods for RNA extraction and sequencing are fundamental to these research endeavors.

Section 1: Eilat Virus RNA Extraction

The choice of RNA extraction method can significantly impact the yield and quality of viral RNA, which is crucial for downstream applications such as RT-qPCR and next-generation sequencing. Below are protocols for commonly used and effective methods for Eilat virus RNA extraction from cell culture supernatants or infected mosquito homogenates.

Automated RNA Extraction using MagNA Pure 96 System

This method is suitable for high-throughput applications and provides standardized, high-quality RNA.

Protocol:

  • Sample Preparation:

    • For mosquito homogenates, individual mosquitoes are homogenized in phosphate-buffered saline (PBS) using a tissue lyser with ceramic beads. Pools of up to 10 specimens can be used.

    • For cell culture supernatants, centrifuge the sample at a low speed to pellet any cells and debris. Use the clarified supernatant for extraction.

  • RNA Extraction:

    • Utilize the MagNA Pure 96 DNA and Viral NA Small Volume Kit (Roche Diagnostics) according to the manufacturer's instructions. The system automates the lysis of the virus and the purification of nucleic acids.

  • Elution:

    • Elute the purified RNA in the elution buffer provided with the kit.

  • Storage:

    • Store the extracted RNA at -80°C for long-term preservation.

Manual RNA Extraction using QIAzol Lysis Reagent

This method is based on a guanidinium-thiocyanate-phenol-chloroform extraction and is suitable for smaller sample numbers.

Protocol:

  • Sample Lysis:

    • Add QIAzol Lysis Reagent (QIAGEN) to the sample (e.g., infected mosquito homogenate or cell culture supernatant). The ratio of reagent to sample should be as per the manufacturer's protocol.

    • Homogenize the sample thoroughly.

  • Phase Separation:

    • Add chloroform and mix vigorously.

    • Centrifuge the mixture to separate it into aqueous and organic phases.

  • RNA Precipitation:

    • Transfer the upper aqueous phase containing the RNA to a new tube.

    • Add isopropanol to precipitate the RNA.

    • Incubate and then centrifuge to pellet the RNA.

  • RNA Wash:

    • Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

    • Air-dry the pellet briefly.

  • Resuspension:

    • Resuspend the RNA pellet in RNase-free water.

  • Storage:

    • Store the extracted RNA at -80°C.

Manual RNA Extraction using TRIzol (Phenol/Chloroform)

This is a classic and robust method for RNA extraction.

Protocol:

  • Homogenization:

    • Resuspend superinfected cells or other samples in 300 µl of TRIzol.

  • Phase Separation:

    • Add chloroform, shake vigorously for 15 seconds, and incubate for 2-3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding an equal volume of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Washing:

    • Wash the pellet with 1 ml of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Air-dry the RNA pellet for 5-10 minutes.

    • Resuspend the RNA in RNase-free water.

  • DNase Treatment (Optional but Recommended):

    • Treat the extracted RNA with DNase to remove any contaminating DNA.

  • Storage:

    • Store the purified RNA at -80°C.

Section 2: Quantification of Eilat Virus RNA by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method for detecting and quantifying viral RNA.

Protocol:

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit, such as the SuperScript IV reverse transcriptase kit (Thermo Fisher Scientific), with random hexamer primers.

  • qPCR Reaction:

    • For a one-step reaction, use a kit like the qScript One-Step SYBR Green RT-qPCR kit (Quantabio).

    • Set up the reaction as per the manufacturer's instructions, using specific primers for the Eilat virus genome.

    • Example Primers for WNV (as a reference for superinfection studies): 5R-TTGCAAAGTTCCTATCTCGTCAG-3R and 5R-ACATGCCTCCGAACAGTGAG-3R targeting the envelope protein. Specific primers for EILV should be designed based on conserved regions of its genome.

  • Standard Curve:

    • Generate a standard curve using a plasmid containing the target EILV sequence or a synthesized DNA fragment of a known concentration to enable absolute quantification of viral copy numbers.

  • Data Analysis:

    • Determine the viral RNA copy numbers in the samples by comparing their Ct values to the standard curve.

Quantitative Data Summary
ParameterValueCell LineMOITime PointReference
EILV MP458-NA-2018-PP Growth ~10^11 copies/mlC6/360.13 dpi
Temperature Sensitivity (31°C) Slightly impaired replicationC6/360.1First 62 hpi
Temperature Sensitivity (34°C) No replication detectedC6/360.1-
SINV/EILV Chimera Titer >10^8 PFU/mlC7/10--

Section 3: Eilat Virus Genome Sequencing

Sequencing the Eilat virus genome is essential for phylogenetic analysis, identification of genetic determinants of host range, and tracking viral evolution.

Sanger Sequencing

Sanger sequencing is suitable for sequencing specific PCR amplicons or for confirming the sequence of cloned cDNA.

Protocol:

  • PCR Amplification:

    • Amplify the target region of the EILV genome from cDNA using a generic PCR assay.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction:

    • Perform cycle sequencing using a BigDye Terminator v3.0 Cycle Sequencing kit.

  • Sequence Analysis:

    • Analyze the sequence data using software like Geneious and perform BLAST searches to compare with existing sequences in GenBank.

Next-Generation Sequencing (NGS)

NGS allows for high-throughput sequencing of the entire viral genome, providing comprehensive data on viral populations and variants.

Protocol:

  • RNA Quality Control:

    • Assess the quality and quantity of the extracted viral RNA.

  • Library Preparation:

    • Prepare a cDNA library from the viral RNA. For Illumina sequencing, the Nextera XT DNA Library Prep kit can be used.

  • Sequencing:

    • Perform sequencing on an Illumina MiSeq desktop sequencer using a MiSeq Reagent kit v3.

  • Data Analysis:

    • Read Assembly: Assemble the paired-end reads using software like Geneious.

    • Mapping: Map the resulting contigs to a reference EILV genome sequence from GenBank.

    • Confirmation: Confirm the genomic sequence using conventional PCR and Sanger sequencing.

    • Genome Ends: Obtain the genomic ends using a 5'-RACE kit (Thermo Fisher Scientific).

    • ORF Identification: Identify putative viral open reading frames (ORFs) using bioinformatics tools.

Visualizations

Experimental Workflow for Eilat Virus RNA Extraction and Sequencing

EILV_Workflow cluster_sample Sample Source cluster_extraction RNA Extraction cluster_quantification RNA Quantification & Analysis cluster_sequencing Sequencing Mosquito Infected Mosquito Homogenization Homogenization Mosquito->Homogenization CellCulture Cell Culture Supernatant Lysis Lysis (e.g., QIAzol/TRIzol) CellCulture->Lysis Homogenization->Lysis Purification RNA Purification Lysis->Purification cDNA_synthesis cDNA Synthesis Purification->cDNA_synthesis LibraryPrep Library Preparation Purification->LibraryPrep RT_qPCR RT-qPCR cDNA_synthesis->RT_qPCR Sanger Sanger Sequencing cDNA_synthesis->Sanger NGS Next-Generation Sequencing (NGS) Bioinformatics Bioinformatic Analysis NGS->Bioinformatics LibraryPrep->NGS

Caption: Workflow for Eilat Virus RNA extraction, quantification, and sequencing.

Logical Relationship of Eilat Virus Host Restriction

EILV_Host_Restriction cluster_vertebrate Vertebrate Cell cluster_insect Insect Cell EILV Eilat Virus Entry Attachment/Entry EILV->Entry Blocked Replication RNA Replication EILV->Replication Blocked InsectEntry Successful Entry EILV->InsectEntry NoInfection No Productive Infection Entry->NoInfection Replication->NoInfection InsectReplication Successful Replication InsectEntry->InsectReplication Progeny Progeny Virus Production InsectReplication->Progeny

Caption: Eilat virus host range restriction at multiple stages in vertebrate cells.

References

Application Notes: Generating Infectious Clones of Eilat Virus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus, distinguished by its host range, which is naturally restricted to insects.[1][2] Unlike most alphaviruses that are mosquito-borne and can infect a wide array of vertebrate hosts, EILV is incapable of replicating in mammalian or avian cells.[2][3][4] This restriction occurs at multiple stages of the viral life cycle, including cell entry and genomic RNA replication. This inherent safety profile makes Eilat virus an exceptionally attractive platform for developing vaccines, diagnostic tools, and gene expression vectors. By leveraging reverse genetics, the EILV genome can be manipulated to express structural proteins from pathogenic alphaviruses or other antigens, creating safe, non-replicating (in vertebrates) chimeric virus particles that can elicit robust immune responses.

These application notes provide detailed protocols for the construction and rescue of infectious Eilat virus clones, the generation of chimeric viruses, and the subsequent titration of viral stocks. The methodologies are compiled from established research and are intended for researchers, scientists, and professionals in drug development.

Visualized Workflows and Viral Genome

A fundamental component of working with Eilat virus is its genomic structure, which serves as the template for creating infectious clones. The overall process involves synthesizing a cDNA copy of the viral RNA genome, cloning it into a plasmid, and then using this plasmid to generate infectious viral particles in susceptible insect cells.

Eilat_Virus_Genome cluster_genome Eilat Virus Genomic RNA (Positive-Sense ssRNA) cluster_nsP Non-Structural Polyprotein (P1234) cluster_sP Structural Polyprotein 5_UTR 5' UTR nsP1 nsP1 nsP2 nsP2 nsP3 nsP3 nsP4 nsP4 Intergenic Intergenic Region (Subgenomic Promoter) cluster_nsP cluster_nsP nsP4->cluster_nsP Capsid Capsid E3 E3 E2 E2 6K 6K E1 E1 3_UTR 3' UTR cluster_sP cluster_sP E1->cluster_sP PolyA Poly(A) Tail nsP1_box nsP1 nsP2_box nsP2 nsP3_box nsP3 nsP4_box nsP4 Capsid_box Capsid E3_box E3 E2_box E2 6K_box 6K E1_box E1

Caption: Eilat virus genome organization.

Infectious_Clone_Workflow ViralRNA Viral RNA Extraction (from infected cells) RT_PCR Reverse Transcription PCR (Multiple overlapping fragments) ViralRNA->RT_PCR Fragments Full-Length cDNA Fragments RT_PCR->Fragments Ligation Ligation/Assembly Fragments->Ligation Vector Low-Copy Plasmid Vector (with SP6/T7 promoter) Vector->Ligation Plasmid Full-Length EILV cDNA Clone (pEILV) Ligation->Plasmid Verification Sequence Verification Plasmid->Verification

Caption: Workflow for generating an EILV infectious cDNA clone.

Chimeric_Virus_Strategy cluster_assembly EILV_Clone EILV Full-Length cDNA Clone (nsP1-4 + Structural Proteins) Cloning Molecular Cloning (Restriction Digest / Ligation) EILV_Clone->Cloning Remove Structural ORF Other_Virus Pathogenic Alphavirus Genome (e.g., CHIKV, VEEV, EEEV) Other_Virus->Cloning Amplify Structural ORF EILV_Backbone EILV Backbone (nsP1-4) Structural_ORF Structural ORF (Capsid, E1, E2, etc.) Chimera Chimeric EILV cDNA Clone (EILV nsPs + Pathogen sPs) EILV_Backbone->Chimera Ligate Structural_ORF->Chimera Ligate

Caption: Strategy for constructing chimeric Eilat viruses.

Experimental Protocols

Protocol 1: Rescue of Infectious Eilat Virus from a cDNA Clone

This protocol outlines the essential steps to generate infectious EILV particles from a full-length cDNA plasmid. The process involves linearizing the plasmid, synthesizing RNA in vitro, and introducing this RNA into susceptible insect cells.

Virus_Rescue_Workflow Plasmid 1. EILV cDNA Plasmid (~10 µg) Linearize 2. Plasmid Linearization (e.g., NotI, XhoI) Plasmid->Linearize PurifyDNA 3. DNA Purification (Phenol-Chloroform Extraction) Linearize->PurifyDNA Transcription 4. In Vitro Transcription (Capped RNA synthesis) PurifyDNA->Transcription RNA 5. Full-Length Genomic RNA Transcription->RNA Electroporation 7. Electroporation RNA->Electroporation Cells 6. Insect Cells (C7/10 or C6/36) Cells->Electroporation Incubate 8. Incubation (48-72 hours) Electroporation->Incubate Harvest 9. Harvest & Clarify Supernatant (Contains infectious virus) Incubate->Harvest

References

Application Notes and Protocols: Eilat Virus Reverse Genetics Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that exhibits a host range restricted to insects, incapable of replicating in vertebrate cells.[1][2][3] This inherent safety profile makes the Eilat virus an attractive platform for developing vaccines and as a tool for gene expression.[4][5] Reverse genetics systems for Eilat virus allow for the precise manipulation of its genome, enabling the creation of chimeric viruses that express antigens from pathogenic alphaviruses and other viruses. These chimeric viruses can induce protective immunity without the risk of causing disease in vertebrates.

This document provides detailed application notes and protocols for the use of Eilat virus reverse genetics systems, focusing on the generation of chimeric vaccine candidates and recombinant protein expression.

Applications of Eilat Virus Reverse Genetics Systems

Chimeric Virus-Based Vaccines

The Eilat virus reverse genetics system is a powerful tool for the development of safe and effective vaccines against pathogenic alphaviruses such as Chikungunya virus (CHIKV), Venezuelan equine encephalitis virus (VEEV), and Eastern equine encephalitis virus (EEEV). The strategy involves replacing the structural protein genes of Eilat virus with those from the target pathogenic virus. The resulting chimeric virus retains the non-replicative nature of Eilat virus in vertebrate cells but displays the surface antigens of the pathogenic virus, thus eliciting a protective immune response.

Recombinant Protein Expression Platform

The host-restricted nature of the Eilat virus makes it a safe and efficient system for the expression of heterologous proteins in insect cells. The gene of interest can be inserted into the Eilat virus genome, typically replacing the structural protein genes, to generate a replicon. These replicons can be introduced into insect cells to produce high levels of the desired protein.

Experimental Protocols

Construction of an Eilat Virus Infectious cDNA Clone

This protocol describes the general steps for constructing a full-length infectious cDNA clone of Eilat virus. This is the foundational tool for all reverse genetics studies.

Workflow for Eilat Virus Infectious Clone Construction

A Viral RNA Extraction B Reverse Transcription (RT-PCR) A->B RNA template C Amplification of cDNA Fragments B->C cDNA D Ligation into Low-Copy Plasmid C->D Overlapping fragments E Transformation of E. coli D->E Recombinant plasmid F Sequence Verification E->F Plasmid DNA G EILV Infectious cDNA Clone F->G Verified clone

Caption: Workflow for constructing an Eilat virus infectious cDNA clone.

Materials:

  • Eilat virus stock

  • Viral RNA extraction kit

  • RT-PCR kit with a high-fidelity polymerase

  • Oligonucleotide primers specific for the Eilat virus genome

  • Low-copy number plasmid vector (e.g., pACNR)

  • Restriction enzymes and T4 DNA ligase (if using restriction-ligation cloning)

  • Gibson Assembly or similar seamless cloning kit

  • Competent E. coli cells

  • Plasmid purification kit

  • DNA sequencing services

Methodology:

  • Viral RNA Extraction: Extract viral RNA from a high-titer Eilat virus stock using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription and PCR (RT-PCR): Synthesize full-length or overlapping cDNA fragments of the Eilat virus genome using RT-PCR with a high-fidelity polymerase. Use primers designed to amplify the entire genome in several overlapping segments.

  • Assembly of the Full-Length Clone: Assemble the overlapping cDNA fragments into a low-copy number bacterial plasmid vector downstream of a T7 or SP6 RNA polymerase promoter. This can be achieved through standard restriction enzyme digestion and ligation or by using a seamless cloning method like Gibson Assembly.

  • Transformation: Transform the ligation or assembly reaction into competent E. coli cells.

  • Screening and Sequencing: Screen bacterial colonies for the presence of the full-length insert by PCR and/or restriction digestion. Sequence the entire viral genome insert to ensure there are no unintended mutations.

Generation of Chimeric Eilat Viruses

This protocol details the process of creating a chimeric Eilat virus where the structural proteins are replaced by those of another alphavirus.

Workflow for Generating a Chimeric Eilat Virus

A EILV Infectious cDNA Clone C PCR Amplification & Cloning A->C B Target Virus Structural Genes (cDNA) B->C D Chimeric cDNA Clone C->D Replace EILV structural genes E In Vitro Transcription D->E F Electroporation into C7/10 Cells E->F Capped RNA transcripts G Virus Rescue & Amplification F->G H Chimeric Virus Stock G->H

Caption: Workflow for the generation of a chimeric Eilat virus.

Materials:

  • Eilat virus infectious cDNA clone

  • cDNA of the structural genes of the target alphavirus

  • High-fidelity DNA polymerase

  • Restriction enzymes or seamless cloning kit

  • In vitro transcription kit with a capping analog

  • C7/10 (Aedes albopictus) cells

  • Electroporator and cuvettes

  • Cell culture media and reagents

Methodology:

  • Modification of the EILV cDNA Clone: Using standard molecular cloning techniques, replace the open reading frame (ORF) encoding the Eilat virus structural proteins (capsid, E1, E2, E3, and 6K) with the corresponding ORF from the target alphavirus.

  • Plasmid Preparation: Prepare a large quantity of the high-purity chimeric plasmid DNA.

  • Linearization of Plasmid DNA: Linearize the plasmid downstream of the viral genome sequence using a suitable restriction enzyme.

  • In Vitro Transcription: Synthesize capped RNA transcripts from the linearized plasmid using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ SP6 Transcription Kit).

  • Electroporation: Electroporate approximately 10 µg of the in vitro-transcribed RNA into C7/10 insect cells.

  • Virus Rescue: Culture the electroporated cells and monitor for the production of progeny virus. Harvest the cell culture supernatant containing the rescued chimeric virus, typically 2-3 days post-electroporation.

  • Virus Amplification and Titration: Amplify the rescued virus by passaging it on fresh C7/10 cells. Determine the virus titer using a plaque assay.

Virus Titration by Plaque Assay

This protocol is for determining the concentration of infectious virus particles in a sample.

Materials:

  • C7/10 cells

  • 6-well plates

  • Virus sample

  • Growth medium (e.g., L-15 medium supplemented with 10% FBS, tryptose phosphate broth, and antibiotics)

  • Overlay medium: A 1:1 mixture of 2x MEM and 1.2% carboxymethyl cellulose (CMC) or agarose.

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Methodology:

  • Cell Seeding: Seed C7/10 cells in 6-well plates to form a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in growth medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with 100 µL of each virus dilution.

  • Adsorption: Incubate the plates for 1-2 hours at 28°C to allow for virus adsorption.

  • Overlay: Remove the virus inoculum and overlay the cells with 3 mL of the overlay medium per well.

  • Incubation: Incubate the plates at 28°C for 3-4 days until plaques are visible.

  • Staining: Fix the cells with 10% formaldehyde and then stain with crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

One-Step Replication Kinetics

This protocol is used to characterize the replication properties of the virus in a single replication cycle.

Materials:

  • C7/10 cells

  • T-25 flasks

  • Virus stock of known titer

  • Growth medium

Methodology:

  • Cell Seeding: Seed C7/10 cells in T-25 flasks to reach approximately 70-80% confluency on the day of infection.

  • Infection: Infect the cells at a high multiplicity of infection (MOI) of 10.

  • Adsorption: Allow the virus to adsorb for 2 hours at 28°C.

  • Washing: Remove the inoculum and wash the cell monolayer five times with PBS to remove any unbound virus.

  • Time Course: Add fresh growth medium and collect aliquots of the supernatant at various time points post-infection (e.g., 0, 12, 24, 48, 72, and 96 hours).

  • Titration: Determine the virus titer in each aliquot by plaque assay.

  • Growth Curve: Plot the virus titer (PFU/mL) against the time post-infection to generate a one-step growth curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments using the Eilat virus reverse genetics system.

Table 1: Rescue Titers of Eilat Virus and Chimeric Constructs in C7/10 Cells

Virus ConstructRescue Titer (PFU/mL)Plaque Phenotype
Wild-type EILV2.15 x 10⁸Clear plaques
EILV/CHIKV~1 x 10⁸Clear plaques
EILV/VEEV~5 x 10⁸Clear plaques
EILV/EEEV~2 x 10⁸Clear plaques

Data are representative and may vary between experiments.

Table 2: Replication Kinetics of Eilat Virus Chimeras in C7/10 Cells (MOI = 1)

Virus ConstructPeak Titer (PFU/mL)Time to Peak Titer (hours)
Wild-type EILV~1 x 10⁹48
EILV/CHIKV~8 x 10⁸48
EILV/VEEV~2 x 10⁹48
EILV/EEEV~1.5 x 10⁹48

Data are representative and may vary between experiments.

Signaling Pathways and Logical Relationships

The host range restriction of Eilat virus is a key feature that is being investigated using reverse genetics. The inability to replicate in vertebrate cells is due to blocks at both the entry and RNA replication stages of the viral life cycle.

Logical Diagram of Eilat Virus Host Range Restriction

cluster_vertebrate Vertebrate Cell cluster_insect Insect Cell A EILV Particle B Cellular Receptor Binding A->B Blocked C Viral Entry/Fusion B->C Blocked D RNA Genome Release C->D E Formation of Replicative Complex (nsPs) D->E F RNA Replication E->F Blocked G No Progeny Virus F->G H EILV Particle I Cellular Receptor Binding H->I Permissive J Viral Entry/Fusion I->J Permissive K RNA Genome Release J->K L Formation of Replicative Complex (nsPs) K->L M RNA Replication L->M Permissive N Progeny Virus Production M->N

Caption: Eilat virus host range restriction in vertebrate versus insect cells.

References

Application Notes and Protocols for Eilat Virus as a Vaccine Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eilat virus (EILV), an insect-specific alphavirus, has emerged as a promising and safe platform for the development of vaccines against pathogenic arboviruses.[1] Its inherent host-restriction, preventing replication in vertebrate cells, provides a significant safety advantage over live-attenuated vaccine candidates.[2][3][4][5] This characteristic mitigates the risk of vaccine-induced disease or unforeseen side effects in recipients. Chimeric EILV-based vaccines are engineered by replacing the viral structural proteins with those of a target pathogen, such as Chikungunya virus (CHIKV), Venezuelan equine encephalitis virus (VEEV), or Eastern equine encephalitis virus (EEEV). These chimeric viruses can be propagated to high titers in mosquito cell lines and, when administered as a vaccine, present the foreign antigens to the host immune system, eliciting robust and protective immune responses. This document provides detailed application notes and protocols for the utilization of the Eilat virus as a vaccine vector.

Data Presentation

Table 1: In Vitro Growth Characteristics of Chimeric Eilat Virus Vaccines
Chimeric VirusCell Line for PropagationTiter (PFU/mL)Reference
EILV/CHIKVC7/10>10^9
EILV/VEEVC7/108 x 10^8
EILV/EEEVC7/103.02 x 10^8
EILV/MAYVC7/10>10^9
EILV/ONNVC7/10>10^9
EILV/SINVC7/104.57 x 10^8
Wild-type EILVC7/102.15 x 10^8
Table 2: Immunogenicity and Efficacy of Monovalent Eilat Virus-Based Vaccines in Animal Models
Vaccine CandidateAnimal ModelVaccine Dose (PFU)Challenge VirusProtection (%)Reference
EILV/VEEVCD-1 Mice10^8VEEV-IC100
EILV/EEEVCD-1 Mice10^8EEEV100
EILV/CHIKVC57BL/6 Mice10^8CHIKVNot Specified
Table 3: Onset of Protection Afforded by Monovalent Eilat Virus-Based Vaccines
Vaccine CandidateAnimal ModelProtection at Day 1 Post-Vaccination (%)Protection at Day 4 Post-Vaccination (%)Protection at Day 6 Post-Vaccination (%)Reference
EILV/VEEVCD-1 Mice40100100
EILV/EEEVCD-1 MiceNot SpecifiedNot Specified20-50
Table 4: Immunogenicity of a Trivalent Eilat Virus-Based Vaccine
Vaccine FormulationAnimal ModelChallenge VirusesProtection (%)
EILV/VEEV + EILV/EEEV + EILV/CHIKVCD-1 MiceVEEV and EEEV>80

Experimental Protocols

Protocol 1: Construction of Chimeric Eilat Virus cDNA Clones

This protocol describes the general steps for creating a chimeric EILV infectious cDNA clone. The structural genes of EILV are replaced with those of the target alphavirus.

  • Vector Backbone: Utilize a plasmid containing the full-length infectious cDNA of the Eilat virus.

  • Target Gene Synthesis: Synthesize the open reading frame (ORF) of the structural proteins (capsid, E3, E2, 6K, and E1) of the desired pathogenic alphavirus (e.g., CHIKV, VEEV, EEEV). The synthesized gene should be flanked by appropriate restriction enzyme sites for cloning into the EILV backbone.

  • Vector Digestion: Digest the EILV infectious cDNA clone with the selected restriction enzymes to remove the native EILV structural protein ORF.

  • Ligation: Ligate the synthesized structural protein ORF of the target virus into the digested EILV vector backbone.

  • Transformation and Selection: Transform the ligation product into competent E. coli and select for positive clones using antibiotic resistance.

  • Sequence Verification: Sequence the resulting plasmid to confirm the correct insertion and orientation of the target genes and the absence of mutations.

Protocol 2: In Vitro Transcription and RNA Electroporation

This protocol details the generation of infectious chimeric virus from the cDNA clone.

  • Plasmid Linearization: Linearize the chimeric EILV plasmid downstream of the viral genome using a suitable restriction enzyme.

  • In Vitro Transcription: Use a high-fidelity RNA polymerase (e.g., SP6 or T7) to synthesize capped viral RNA transcripts from the linearized plasmid DNA.

  • Cell Preparation: Culture Aedes albopictus C7/10 cells to near confluency.

  • Electroporation: Electroporate the in vitro-transcribed RNA into the C7/10 cells.

  • Virus Rescue: Culture the electroporated cells in appropriate media and incubate at 28°C with 5% CO2.

  • Virus Harvest: Harvest the cell culture supernatant containing the rescued chimeric virus after the appearance of cytopathic effects or at a predetermined time point (e.g., 48-72 hours post-electroporation).

  • Virus Stock Preparation: Clarify the supernatant by centrifugation and store at -80°C.

Protocol 3: Virus Titration by Plaque Assay

This protocol is for determining the concentration of infectious virus particles in a sample.

  • Cell Seeding: Seed C7/10 cells in 6-well plates to form a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in a suitable medium.

  • Infection: Infect the C7/10 cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 28°C with 5% CO2 for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Titer Calculation: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques) and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Protocol 4: In Vivo Immunogenicity and Efficacy Studies in a Murine Model

This protocol outlines the steps for evaluating the protective efficacy of a chimeric EILV vaccine in mice.

  • Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6) of a specific age.

  • Vaccination: Administer the chimeric EILV vaccine (e.g., 10^8 PFU) to the mice via a relevant route, such as subcutaneous injection. Include a control group receiving a placebo (e.g., PBS).

  • Immune Response Monitoring: Collect blood samples at various time points post-vaccination to assess the induction of neutralizing antibodies using a Plaque Reduction Neutralization Test (PRNT).

  • Challenge: At a specified time post-vaccination (e.g., 28 or 70 days), challenge the vaccinated and control mice with a lethal dose of the corresponding wild-type pathogenic alphavirus.

  • Efficacy Assessment: Monitor the mice for signs of disease and survival for a defined period. Efficacy is determined by the percentage of vaccinated mice that survive the lethal challenge compared to the control group.

Protocol 5: Plaque Reduction Neutralization Test (PRNT)

This protocol is used to quantify the titer of neutralizing antibodies in serum samples.

  • Serum Preparation: Heat-inactivate the collected serum samples to destroy complement.

  • Serum Dilutions: Prepare two-fold serial dilutions of the serum samples.

  • Virus-Antibody Incubation: Mix the serum dilutions with a known amount of the target virus (e.g., 100 PFU) and incubate to allow antibodies to neutralize the virus.

  • Infection of Cells: Inoculate confluent monolayers of a susceptible cell line (e.g., Vero cells) with the serum-virus mixtures.

  • Plaque Assay: Perform a plaque assay as described in Protocol 3.

  • PRNT Titer Determination: The PRNT titer is the reciprocal of the highest serum dilution that results in a specified reduction (e.g., 80% or 90%) in the number of plaques compared to the control (virus only).

Visualizations

Eilat_Vaccine_Workflow cluster_vector_construction Vector Construction cluster_virus_production Virus Production cluster_invivo_testing Preclinical Testing cDNA Eilat Virus Infectious cDNA Clone Chimeric_cDNA Chimeric EILV-VEEV cDNA Clone cDNA->Chimeric_cDNA Backbone Target Pathogen Structural Genes (e.g., VEEV) Target->Chimeric_cDNA Ligation RNA In Vitro Transcription Chimeric_cDNA->RNA Electroporation Electroporation into Mosquito Cells (C7/10) RNA->Electroporation Rescue Chimeric Virus Rescue & Propagation Electroporation->Rescue Purification Virus Harvest & Purification Rescue->Purification Vaccination Vaccination of Animal Model (e.g., Mice) Purification->Vaccination Immune_Response Assessment of Immune Response (PRNT) Vaccination->Immune_Response Challenge Lethal Challenge with Pathogenic Virus Vaccination->Challenge Efficacy Evaluation of Protection Challenge->Efficacy

Caption: Workflow for the development of an Eilat virus-based chimeric vaccine.

Immune_Response_Pathway cluster_innate Antigen Presentation cluster_humoral Humoral Immunity cluster_cellular Cellular Immunity Vaccine Chimeric Eilat Virus Vaccine (e.g., EILV-VEEV) APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Uptake MHCII MHC Class II APC->MHCII MHCI MHC Class I APC->MHCI Th_cell CD4+ T Helper Cell MHCII->Th_cell CTL CD8+ Cytotoxic T Lymphocyte (CTL) MHCI->CTL Activation B_cell B Cell Th_cell->B_cell Activation Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies Neutralizing Antibodies Plasma_cell->Antibodies Protection Protection from Pathogen Challenge Antibodies->Protection Virus Neutralization Memory_T Memory T Cells CTL->Memory_T Differentiation CTL->Protection Clearance of Infected Cells

Caption: Proposed mechanism of immune induction by Eilat virus vectored vaccines.

References

Application Notes and Protocols for Eilat Virus-Based Diagnostic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eilat virus (EILV), a unique insect-specific alphavirus, presents a promising and safe platform for the development of diagnostic assays for pathogenic alphaviruses.[1][2][3] Unlike other members of the Alphavirus genus, such as Chikungunya (CHIKV), Venezuelan equine encephalitis virus (VEEV), and Eastern equine encephalitis virus (EEEV), EILV is incapable of replicating in vertebrate cells, significantly enhancing its safety profile for laboratory use.[1][4] This host restriction is due to blocks at both the viral entry and RNA replication stages in vertebrate cells. By replacing the structural protein genes of EILV with those from pathogenic alphaviruses, chimeric viruses can be generated. These chimeras are morphologically and antigenically similar to the pathogenic parent virus but remain replication-incompetent in vertebrates, making them ideal as safe and effective antigens in a variety of diagnostic assays.

These application notes provide detailed protocols for the development and use of Eilat virus-based diagnostic assays, including the construction of chimeric viruses, their propagation and quantification, and their application in Enzyme-Linked Immunosorbent Assays (ELISA) and Plaque Reduction Neutralization Tests (PRNT).

Data Presentation

Table 1: Titer of Eilat Virus Chimeras in Insect Cell Lines
Chimeric VirusInsect Cell LineMultiplicity of Infection (MOI)Time Post-Infection (h)Peak Titer (PFU/mL)Reference
EILV/CHIKVC7/100.148>1.00E+08
EILV/VEEVC7/10Not Specified48~1.00E+08
EILV/EEEVC7/10Not Specified48~1.00E+06
EILV/SINVC7/100.1 or 148>1.00E+08
EILV/MAYVC7/100.1 or 148>1.00E+08
EILV/ONNVC7/100.1 or 148>1.00E+08
EILV/WEEVC7/100.1 or 148>1.00E+08
Table 2: Performance of an EILV/CHIKV-Based Indirect ELISA
ParameterDescriptionValueReference
Antigen Coating Concentration EILV/CHIKV chimeric virus per well of a 96-well plate.5 x 10^4 PFU/well
Sample Dilution Dilution range for human serum samples.1:50 to 1:51,200
Cross-Reactivity Reactivity with sera positive for other alphaviruses.Minimal cross-reactivity observed with Dengue and VEEV positive sera.
Table 3: Serological Cross-Reactivity of Alphaviruses
VirusCross-reactivity with CHIKV antibodiesCross-reactivity with RRV antibodiesCross-reactivity with BFV antibodiesReference
O'nyong-nyong virus (ONNV) HighModerateLow
Ross River virus (RRV) ModerateHighHigh
Barmah Forest virus (BFV) LowHighHigh
Sindbis virus (SINV) LowModerateLow
Mayaro virus (MAYV) ModerateModerateLow
Venezuelan equine encephalitis virus (VEEV) LowLowLow
Eastern equine encephalitis virus (EEEV) LowLowLow
Western equine encephalitis virus (WEEV) LowLowLow

Experimental Protocols

Construction of Eilat Virus-Based Chimeric Viruses

This protocol describes the general strategy for creating a chimeric Eilat virus expressing the structural proteins of a target alphavirus.

Workflow for Chimeric Virus Construction

G cluster_0 Plasmid Construction cluster_1 Virus Rescue RNA_Extraction 1. RNA Extraction from pathogenic alphavirus RT_PCR 2. RT-PCR Amplification of Structural Protein ORF RNA_Extraction->RT_PCR RNA template Digestion_Ligation 3. Digestion and Ligation into EILV infectious clone RT_PCR->Digestion_Ligation Amplified ORF Transformation 4. Transformation and Plasmid Purification Digestion_Ligation->Transformation Ligated plasmid Linearization 5. Plasmid Linearization Transformation->Linearization Purified plasmid In_Vitro_Transcription 6. In Vitro Transcription of chimeric RNA Linearization->In_Vitro_Transcription Linearized DNA Electroporation 7. Electroporation into insect cells (C7/10) In_Vitro_Transcription->Electroporation Capped RNA Virus_Harvest 8. Harvest of chimeric virus Electroporation->Virus_Harvest Infected cells

Caption: Workflow for generating Eilat virus chimeras.

Methodology:

  • RNA Extraction: Extract viral RNA from a culture of the desired pathogenic alphavirus using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the extracted viral RNA using a reverse transcriptase.

    • Amplify the entire open reading frame (ORF) of the structural proteins (capsid, E3, E2, 6k, and E1) using high-fidelity DNA polymerase.

    • Design primers to introduce unique restriction sites at the 5' and 3' ends of the structural protein ORF that are compatible with the Eilat virus infectious clone.

  • Cloning:

    • Digest both the PCR product and the Eilat virus infectious clone plasmid with the selected restriction enzymes. The EILV infectious clone should be digested to remove its native structural protein ORF.

    • Ligate the digested PCR product (pathogenic alphavirus structural proteins) into the digested EILV plasmid backbone.

    • Transform the ligation product into competent E. coli cells and select for positive clones.

    • Isolate and purify the chimeric plasmid DNA. Verify the correct insertion and sequence of the structural protein ORF by Sanger sequencing.

  • In Vitro Transcription and Virus Rescue:

    • Linearize the chimeric plasmid downstream of the poly(A) tail using a suitable restriction enzyme (e.g., NotI).

    • Transcribe capped RNA from the linearized plasmid using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ SP6 Transcription Kit).

    • Electroporate the transcribed RNA into susceptible insect cells, such as Aedes albopictus C7/10 cells.

    • Incubate the cells at 28°C with 5% CO2.

    • Harvest the cell supernatant containing the rescued chimeric virus 48-72 hours post-electroporation.

Propagation and Titer Quantification of Chimeric Virus

Workflow for Virus Propagation and Plaque Assay

G cluster_0 Virus Propagation cluster_1 Plaque Assay Infection 1. Infect C7/10 cell monolayer with chimeric virus Incubation 2. Incubate at 28°C Infection->Incubation Harvest 3. Harvest supernatant Incubation->Harvest Serial_Dilution 4. Prepare serial dilutions of virus supernatant Harvest->Serial_Dilution Inoculation 5. Inoculate C7/10 monolayers Serial_Dilution->Inoculation Overlay 6. Add semi-solid overlay Inoculation->Overlay Staining 7. Stain and count plaques Overlay->Staining G Antigen_Coating 1. Coat plate with EILV chimeric antigen Blocking 2. Block with BSA Antigen_Coating->Blocking Sample_Incubation 3. Add diluted serum sample (primary antibody) Blocking->Sample_Incubation Secondary_Ab_Incubation 4. Add enzyme-conjugated secondary antibody Sample_Incubation->Secondary_Ab_Incubation Substrate_Addition 5. Add substrate Secondary_Ab_Incubation->Substrate_Addition Read_Plate 6. Read absorbance Substrate_Addition->Read_Plate G Serum_Dilution 1. Prepare serial dilutions of heat-inactivated serum Virus_Incubation 2. Incubate serum dilutions with a known amount of virus Serum_Dilution->Virus_Incubation Inoculation 3. Inoculate C7/10 cell monolayers Virus_Incubation->Inoculation Overlay_Staining 4. Add semi-solid overlay, incubate, and stain Inoculation->Overlay_Staining Plaque_Counting 5. Count plaques and calculate PRNT50 titer Overlay_Staining->Plaque_Counting G RNA_Extraction 1. RNA Extraction from sample RT_Step 2. Reverse Transcription (cDNA synthesis) RNA_Extraction->RT_Step PCR_Step 3. PCR Amplification with genus-specific primers RT_Step->PCR_Step Gel_Electrophoresis 4. Agarose Gel Electrophoresis of PCR product PCR_Step->Gel_Electrophoresis Visualization 5. Visualization of amplicon Gel_Electrophoresis->Visualization

References

Application Notes and Protocols for Studying Mosquito Immune Responses Using Eilat Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing Eilat virus to study mosquito immune responses, with a focus on Aedes aegypti, a primary vector for numerous human arboviral diseases.

Key Advantages of Using Eilat Virus

  • Biosafety: As an insect-specific virus, EILV can be handled under Biosafety Level 1 (BSL-1) or 2 (BSL-2) conditions, depending on institutional guidelines, significantly reducing the cost and complexity of research compared to pathogenic arboviruses.

  • Specific Host-Virus Interaction: EILV allows for the study of a natural alphavirus infection in mosquitoes, providing insights into the co-evolution of viral strategies and mosquito immune defenses.

  • Tool for Superinfection Exclusion Studies: EILV has been shown to induce homologous and heterologous interference, reducing the replication of pathogenic alphaviruses like Chikungunya virus (CHIKV) and some flaviviruses, making it a potential biocontrol agent and a tool to study viral competition and superinfection exclusion.

Mosquito Immune Signaling Pathways

Mosquitoes possess a sophisticated innate immune system to combat viral infections. The primary antiviral pathways that can be investigated using Eilat virus are:

  • RNA Interference (RNAi) Pathway: This is a major antiviral defense mechanism in insects. Viral double-stranded RNA (dsRNA) is recognized and processed by Dicer-2 (Dcr2) into small interfering RNAs (siRNAs), which guide the RNA-induced silencing complex (RISC) to degrade viral RNA.

  • Toll Pathway: Primarily known for its role in antifungal and antibacterial responses, the Toll pathway has also been implicated in antiviral defense. Its activation leads to the translocation of the NF-κB transcription factor Rel1 into the nucleus, inducing the expression of antimicrobial peptides (AMPs) and other immune effectors.

  • IMD Pathway: Similar to the Toll pathway, the IMD pathway is crucial for antibacterial defense and can also be involved in antiviral responses. It culminates in the activation of the NF-κB transcription factor Rel2, leading to the expression of a distinct set of AMPs.

  • Jak-STAT Pathway: This pathway is involved in a wide range of cellular processes, including antiviral immunity. Upon viral infection, the pathway can be activated, leading to the phosphorylation and nuclear translocation of the STAT transcription factor, which in turn regulates the expression of antiviral genes, such as Vago.

Data Presentation

Table 1: Eilat Virus Titer in Mosquito Cell Culture and Various Mosquito Species
Virus StrainHostMethod of InfectionTiter (PFU/mL or PFU/mosquito)Time Post-InfectionReference
EILVC7/10 (Aedes albopictus cells)MOI of 10>108 PFU/mL48 hours
EILVAedes aegyptiIntrathoracic (104 PFU)~3.5 log10 PFU/mosquito7 days
EILVAedes albopictusIntrathoracic (104 PFU)~3.0 log10 PFU/mosquito7 days
EILVAnopheles gambiaeIntrathoracic (104 PFU)~2.5 log10 PFU/mosquito7 days
EILVCulex quinquefasciatusIntrathoracic (104 PFU)~3.0 log10 PFU/mosquito7 days
EILV-eRFPAedes aegyptiOral (109 PFU/mL)2.3 log10 PFU/body14 days
EILV-eRFPAedes aegyptiOral (107 PFU/mL)2.0 log10 PFU/body14 days
Table 2: Infection and Dissemination Rates of Eilat Virus in Aedes aegypti
Virus StrainOral Dose (PFU/mL)Infection Rate (%)Dissemination Rate (%)Time Post-InfectionReference
EILV-eRFP109782614 days
EILV-eRFP10763814 days
EILV-eRFP1050014 days
Table 3: Example Fold-Change in Immune Gene Expression in C6/36 Cells Infected with Eilat Virus Chimeras

Note: This data is for EILV chimeras in a cell line and may not fully represent the response to wild-type EILV in mosquitoes. Further research is required to determine the precise fold-changes for these genes in Aedes aegypti infected with wild-type Eilat virus.

GenePathwayFold Change (EILV/CHIKV vs Mock)Fold Change (EILV/VEEV vs Mock)Time Post-InfectionReference
Attacin B (AttB)IMD/Toll>2~148 hours
Defensin A (DEFA)Toll>4~148 hours
Defensin B (DEFB)Toll>2~148 hours
Defensin C (DEFC)Toll>2~148 hours
Dcr2RNAi~1>248 hours
Ago2RNAi~1>248 hours

Experimental Protocols

Protocol 1: Eilat Virus Propagation in C7/10 Cells

Objective: To generate high-titer stocks of Eilat virus for mosquito infection experiments.

Materials:

  • Eilat virus stock

  • C7/10 (Aedes albopictus) cells

  • Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Tryptose Phosphate Broth

  • 75 cm2 cell culture flasks

  • Incubator (28°C)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grow C7/10 cells to 80-90% confluency in a 75 cm2 flask.

  • Prepare the virus inoculum by diluting the Eilat virus stock in L-15 medium to achieve a multiplicity of infection (MOI) of 0.1.

  • Remove the growth medium from the C7/10 cells and wash once with sterile Phosphate Buffered Saline (PBS).

  • Add the virus inoculum to the cell monolayer and incubate for 1-2 hours at 28°C, gently rocking the flask every 15 minutes to ensure even distribution.

  • After the adsorption period, remove the inoculum and add 15 mL of fresh L-15 medium.

  • Incubate the flask at 28°C for 3-5 days. While EILV does not cause overt cytopathic effects, a reduction in cell growth may be observed.

  • Harvest the supernatant, which contains the progeny virus.

  • Clarify the supernatant by centrifuging at 3,000 x g for 15 minutes at 4°C to remove cell debris.

  • Filter the clarified supernatant through a 0.22 µm syringe filter.

  • Aliquot the virus stock and store at -80°C.

  • Determine the virus titer using a plaque assay on C7/10 cells.

Protocol 2: Mosquito Infection with Eilat Virus

Objective: To infect Aedes aegypti mosquitoes with Eilat virus via intrathoracic injection or oral feeding.

2.1 Intrathoracic Injection

Materials:

  • 3-5 day old female Aedes aegypti mosquitoes

  • Eilat virus stock (titered)

  • Microinjector system with a calibrated glass needle

  • CO2 or cold plate for mosquito anesthesia

  • Stereomicroscope

Procedure:

  • Anesthetize mosquitoes using CO2 or by placing them on a cold plate.

  • Place the anesthetized mosquitoes on a chilled surface under a stereomicroscope.

  • Load the microinjector needle with the Eilat virus stock, diluted in PBS to the desired concentration (e.g., 107 PFU/mL).

  • Carefully insert the needle into the thorax of the mosquito.

  • Inject a precise volume (e.g., 69 nL) of the virus suspension.

  • Transfer the injected mosquitoes to a recovery cage with access to a 10% sucrose solution.

  • Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle.

  • Collect mosquitoes at desired time points post-infection for analysis.

2.2 Oral Feeding

Materials:

  • 3-5 day old female Aedes aegypti mosquitoes (starved for 24 hours)

  • Eilat virus stock (titered)

  • Defibrinated sheep or chicken blood

  • ATP (final concentration 1 mM)

  • Membrane feeding system

Procedure:

  • Prepare the infectious blood meal by mixing the Eilat virus stock with the blood to achieve the desired final virus concentration (e.g., 107 PFU/mL).

  • Add ATP to the blood meal to stimulate feeding.

  • Load the infectious blood meal into the membrane feeding system, maintained at 37°C.

  • Allow the mosquitoes to feed for at least 1 hour.

  • Remove non-engorged mosquitoes.

  • Transfer the engorged mosquitoes to a new cage with access to a 10% sucrose solution.

  • Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle.

  • Collect mosquitoes at desired time points post-infection for analysis.

Protocol 3: Quantification of Viral Load and Immune Gene Expression

Objective: To quantify Eilat virus titers and the expression of key immune genes in infected mosquitoes using qPCR.

3.1 RNA Extraction

Materials:

  • Infected and control mosquitoes

  • TRIzol reagent or a commercial RNA extraction kit

  • Homogenizer (e.g., bead beater)

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • DNase I

Procedure:

  • Homogenize individual or pooled mosquitoes in 1 mL of TRIzol reagent.

  • Incubate the homogenate for 5 minutes at room temperature.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA in nuclease-free water.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer.

3.2 Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Extracted RNA

  • Reverse transcriptase kit

  • SYBR Green or probe-based qPCR master mix

  • Gene-specific primers (see Table 4)

  • qPCR instrument

Procedure:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.

  • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis for SYBR Green-based assays to ensure primer specificity.

  • Calculate the viral load by comparing the Cq values to a standard curve of known virus concentrations.

  • Calculate the relative expression of immune genes using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., RPS17 or Actin).

Table 4: qPCR Primers for Aedes aegypti Immune Genes
GenePathwayForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
Dcr2RNAiGAGGAAGTGGAAGCAGATGCTCGGTTTCTTCCTCTCGTTC
Ago2RNAiAAGGAGGAACGCCAAAAATCTTGCTGTGGTTGTTCTGGTC
REL1TollGCTATCCGGTTCGTTTCTTCTCGTTCCTTGTTGTCCTTCA
CactusTollGCGAGATTGGAGGAAGAGTTTCTTCTTGTCGTCGTCCTTC
VagoJak-STATATGAAGCTCGTGAAAGAGCTGTTAATCGCTGCTCATCTGCATC
RPS17HousekeepingCACTCCCAGGTCCGTGGTATGGACACTTCCGGCACGTAGT
Protocol 4: RNAi-Mediated Gene Silencing in Mosquitoes

Objective: To silence the expression of specific immune genes to study their role in controlling Eilat virus infection.

4.1 dsRNA Synthesis

Materials:

  • cDNA from Aedes aegypti

  • Gene-specific primers with T7 promoter sequences appended

  • PCR reagents

  • In vitro transcription kit (T7)

  • RNA purification kit

Procedure:

  • Amplify a 300-500 bp region of the target gene using PCR with primers containing the T7 promoter sequence (TAATACGACTCACTATAGGG) at the 5' end of both the forward and reverse primers.

  • Purify the PCR product.

  • Use the purified PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize dsRNA.

  • Purify the dsRNA and anneal by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Verify the integrity of the dsRNA on an agarose gel.

  • Quantify the dsRNA concentration.

4.2 dsRNA Injection and Viral Challenge

Procedure:

  • Inject 3-day old female mosquitoes with 1-2 µg of dsRNA targeting the gene of interest or a control dsRNA (e.g., targeting GFP).

  • Incubate the mosquitoes for 3-4 days to allow for gene silencing.

  • Confirm gene knockdown in a subset of mosquitoes by qRT-PCR.

  • Challenge the gene-silenced mosquitoes and control mosquitoes with Eilat virus via intrathoracic injection or oral feeding as described in Protocol 2.

  • At various time points post-infection, collect mosquitoes and quantify the viral load to determine the effect of gene silencing on Eilat virus replication.

Visualization of Pathways and Workflows

Mosquito_Antiviral_Pathways cluster_RNAi RNAi Pathway cluster_JakSTAT Jak-STAT Pathway cluster_Toll Toll Pathway cluster_IMD IMD Pathway EILV_dsRNA Eilat Virus dsRNA Dcr2 Dicer-2 EILV_dsRNA->Dcr2 siRNA siRNA Dcr2->siRNA RISC RISC (Ago2) siRNA->RISC Degradation Viral RNA Degradation RISC->Degradation Vago_Ligand Vago (ligand) Dome Dome (receptor) Vago_Ligand->Dome Hop Hop (JAK) Dome->Hop STAT_p Phosphorylated STAT Hop->STAT_p Antiviral_Genes Antiviral Gene Expression STAT_p->Antiviral_Genes Toll_Receptor Toll Receptor MyD88 MyD88 Toll_Receptor->MyD88 Cactus_Rel1 Cactus-Rel1 Complex MyD88->Cactus_Rel1 degradation of Cactus Rel1 Rel1 (NF-kB) Cactus_Rel1->Rel1 AMP_Genes_Toll AMP Gene Expression Rel1->AMP_Genes_Toll IMD_Receptor IMD Receptor FADD FADD IMD_Receptor->FADD Caspar_Rel2 Caspar-Rel2 Complex FADD->Caspar_Rel2 inhibition of Caspar Rel2 Rel2 (NF-kB) Caspar_Rel2->Rel2 AMP_Genes_IMD AMP Gene Expression Rel2->AMP_Genes_IMD EILV_Infection Eilat Virus Infection EILV_Infection->EILV_dsRNA EILV_Infection->Vago_Ligand EILV_Infection->Toll_Receptor EILV_Infection->IMD_Receptor

Caption: Mosquito antiviral signaling pathways activated by Eilat virus.

Experimental_Workflow cluster_Virus_Prep Virus Preparation cluster_Mosquito_Infection Mosquito Infection cluster_Sample_Collection Sample Collection & Processing cluster_Analysis Data Analysis Propagate_EILV 1. Propagate Eilat Virus in C7/10 cells Titer_Virus 2. Titer virus stock (Plaque Assay) Propagate_EILV->Titer_Virus Infect_Mosquitoes 3. Infect Aedes aegypti (Intrathoracic or Oral) Titer_Virus->Infect_Mosquitoes Collect_Samples 4. Collect mosquitoes at time points Infect_Mosquitoes->Collect_Samples Extract_RNA 5. Extract total RNA Collect_Samples->Extract_RNA cDNA_Synthesis 6. Synthesize cDNA Extract_RNA->cDNA_Synthesis qPCR_Viral 7a. qPCR for Viral Load cDNA_Synthesis->qPCR_Viral qPCR_Immune 7b. qPCR for Immune Gene Expression cDNA_Synthesis->qPCR_Immune

Caption: Workflow for studying mosquito immune responses to Eilat virus.

Gene_Silencing_Workflow dsRNA_Synth 1. Synthesize dsRNA for target immune gene dsRNA_Inject 2. Inject dsRNA into mosquitoes dsRNA_Synth->dsRNA_Inject Incubate 3. Incubate for 3-4 days for gene silencing dsRNA_Inject->Incubate Confirm_KD 4. Confirm knockdown (qPCR) Incubate->Confirm_KD Viral_Challenge 5. Challenge with Eilat Virus Incubate->Viral_Challenge Analyze_Titer 6. Analyze viral titer (qPCR) Viral_Challenge->Analyze_Titer

References

Application of CRISPR-Cas9 for the Elucidation of Eilat Virus Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eilat virus (EILV), a member of the Alphavirus genus, presents a unique case study in viral host range restriction. Unlike most alphaviruses that can infect both insects and vertebrates, EILV replication is confined to mosquito cells.[1][2] This restriction is multifaceted, involving barriers at both the viral entry and RNA replication stages within vertebrate cells.[2][3] The molecular determinants of this insect-specific tropism remain largely uncharacterized. The advent of CRISPR-Cas9 genome editing technology offers a powerful tool to systematically dissect the host-side factors in mosquito cells that are essential for Eilat virus replication. By identifying these host dependencies, we can gain fundamental insights into alphavirus biology and potentially uncover novel targets for broad-spectrum antiviral strategies.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to identify host factors essential for Eilat virus infection in the Aedes albopictus cell line, C7/10, a known permissive host for EILV.

Core Applications

  • Genome-Wide Knockout Screens: Employing a pooled CRISPR-Cas9 library to systematically knock out every gene in the Aedes albopictus genome. This allows for the identification of host genes that are either essential for or restrictive to EILV replication.

  • Validation of Host Factors: Targeted knockout of individual candidate genes identified from the primary screen to confirm their role in the EILV life cycle.

  • Mechanistic Studies: Elucidating the specific stage of the viral life cycle (e.g., entry, translation, replication, assembly, egress) that is affected by the knockout of a validated host factor.

Data Presentation: Hypothetical Results of a Genome-Wide CRISPR Screen

The following table summarizes hypothetical quantitative data from a genome-wide CRISPR-Cas9 knockout screen designed to identify host factors for Eilat virus in C7/10 cells. In this hypothetical screen, cells surviving EILV-induced cytopathic effect (or showing reduced reporter gene expression from a recombinant EILV) would be enriched for knockouts in pro-viral genes.

Gene Target (Hypothetical)Gene FunctionFold Enrichment of sgRNA (Virus Challenge vs. Control)Putative Role in EILV Lifecycle
AaCLTCClathrin Heavy Chain25.4Endocytosis and viral entry
AaV-ATPaseVacuolar-type H+-ATPase18.2Endosomal acidification for fusion
AaG3BP1Ras-GTPase-activating protein-binding protein 115.8Stress granule formation/Replication complex component
AaFurinProprotein convertase12.5Precursor protein processing of viral structural proteins
AaXPO1Exportin 19.7Nuclear export of viral/host RNAs or proteins
AaJAK1Janus kinase 10.2Innate immune signaling (antiviral)
AaSTAT1Signal transducer and activator of transcription 10.3Innate immune signaling (antiviral)

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a CRISPR-Cas9 screen and a hypothetical signaling pathway involving identified host factors.

CRISPR_Screen_Workflow cluster_0 Phase 1: Library Transduction & Selection cluster_1 Phase 2: Virus Challenge & Sorting cluster_2 Phase 3: Analysis Lenti_CRISPR Lentiviral CRISPR Knockout Library Transduction Transduce C7/10-Cas9 cells with lentiviral library (Low MOI) Lenti_CRISPR->Transduction C710_cells C7/10 (Aedes albopictus) Cells expressing Cas9 C710_cells->Transduction Selection Puromycin Selection (to select for transduced cells) Transduction->Selection Pool_KO Pooled Knockout Cell Population Selection->Pool_KO Split Split Population Pool_KO->Split Control Control Population (No Virus) Split->Control Reference Challenge Eilat Virus Challenge (MOI = 1) Split->Challenge Experiment gDNA_extraction Genomic DNA Extraction Control->gDNA_extraction Sort Isolate Resistant Cells (e.g., FACS for surviving cells) Challenge->Sort Sort->gDNA_extraction PCR sgRNA Amplification (PCR) gDNA_extraction->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Bioinformatic Analysis: Compare sgRNA abundance NGS->Analysis Validation of Hits Validation of Hits Analysis->Validation of Hits

Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen to identify Eilat virus host factors.

Eilat_Virus_Entry_Pathway cluster_entry Viral Entry Pathway EILV Eilat Virus Receptor Host Receptor(s) EILV->Receptor Attachment CME Clathrin-Mediated Endocytosis Receptor->CME Endosome Early Endosome CME->Endosome Clathrin AaCLTC (Clathrin) Clathrin->CME Acidification Endosome Acidification Endosome->Acidification Fusion Viral-Host Membrane Fusion Acidification->Fusion VATPase AaV-ATPase VATPase->Acidification Release Viral RNA Release into Cytoplasm Fusion->Release Viral Replication Viral Replication Release->Viral Replication

Caption: Hypothetical involvement of host factors in the Eilat virus entry pathway.

Detailed Experimental Protocols

Protocol 1: Generation of a C7/10 Cell Line Stably Expressing Cas9

This protocol is essential for ensuring consistent Cas9 expression across the cell population before introducing the sgRNA library.

Materials:

  • C7/10 (Aedes albopictus) cells

  • Lentiviral vector encoding SpCas9 and a selection marker (e.g., Blasticidin)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Complete L-15 medium (supplemented with 10% FBS, 10% Tryptose Phosphate Broth, 1% Penicillin-Streptomycin)

  • Blasticidin S HCl

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the Cas9-expressing lentiviral vector and packaging plasmids.

    • Harvest the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

    • Concentrate the virus using ultracentrifugation or a precipitation-based method. Titer the virus on C7/10 cells.

  • Transduction of C7/10 Cells:

    • Seed C7/10 cells in a 6-well plate to be 50-60% confluent on the day of transduction.

    • Infect cells with the Cas9-lentivirus at a multiplicity of infection (MOI) of 0.3 to ensure single viral integration per cell.

    • Incubate for 48 hours.

  • Selection of Cas9-Expressing Cells:

    • Replace the medium with fresh complete L-15 medium containing the appropriate concentration of Blasticidin (determined via a kill curve, typically 5-10 µg/mL for C7/10).

    • Maintain selection for 7-10 days, replacing the medium every 2-3 days, until a stable, resistant population of C7/10-Cas9 cells is established.

  • Validation of Cas9 Activity:

    • Validate Cas9 activity by transducing a small aliquot of the C7/10-Cas9 cell line with a lentivirus expressing an sgRNA targeting a non-essential gene and a fluorescent reporter.

    • Assess knockout efficiency using a T7 Endonuclease I assay or by sequencing the target locus.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with Eilat Virus

This protocol outlines the core screening procedure to identify host genes affecting EILV replication.

Materials:

  • Validated C7/10-Cas9 cells

  • Pooled lentiviral sgRNA library targeting the Aedes albopictus genome

  • Eilat virus stock of known titer (PFU/mL)

  • Polybrene or other transduction enhancer

  • Puromycin

  • Genomic DNA extraction kit

  • High-fidelity DNA polymerase for PCR

  • Primers for sgRNA cassette amplification

  • Access to Next-Generation Sequencing (NGS) and bioinformatics resources

Methodology:

  • Library Transduction:

    • Transduce a large population of C7/10-Cas9 cells (e.g., 1x10⁸ cells) with the pooled sgRNA library at a low MOI (0.2-0.3) to ensure most cells receive only one sgRNA. Maintain library representation of at least 500 cells per sgRNA.

    • Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction.

    • After 48 hours, select transduced cells with puromycin for 3-5 days.

  • Virus Challenge:

    • Harvest the stable knockout cell pool. Split the population into two large flasks.

    • Control Group: Maintain one flask under standard culture conditions.

    • Challenge Group: Infect the second flask with Eilat virus at an MOI of 1. This MOI should be sufficient to cause significant cell death in the wild-type population within 5-7 days.

    • Incubate both groups until approximately 80-90% of the cells in the challenge group have died.

  • Isolation of Resistant Cells:

    • Harvest the surviving cells from the Challenge Group. Expand this population for 2-3 days to enrich the resistant clones.

    • Harvest the Control Group cells at a parallel time point.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from both the Control and the expanded surviving Challenge Group populations.

    • Amplify the integrated sgRNA sequences from the genomic DNA using high-fidelity PCR.

    • Submit the amplicons for NGS.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Normalize the read counts and compare the abundance of each sgRNA between the Challenge and Control groups.

    • Identify sgRNAs that are significantly enriched in the surviving population (pro-viral factors) or depleted (antiviral factors) using statistical tools like MAGeCK.

Conclusion and Future Directions

The application of CRISPR-Cas9 technology to the study of Eilat virus provides a powerful, unbiased approach to systematically uncover the host cell machinery required for its insect-specific life cycle. The identification of essential host factors will not only illuminate the fundamental biology of this unique alphavirus but also highlight conserved pathways that could be targeted for the development of broad-spectrum antiviral therapies against pathogenic alphaviruses. Validated hits from the screen can be further investigated to pinpoint their precise role in the viral life cycle, offering a deeper understanding of virus-host interactions at the molecular level. This methodology serves as a foundational blueprint for future genetic investigations into Eilat virus and other host-restricted viruses.

References

Troubleshooting & Optimization

Eilat Virus Propagation in C6/36 Cells: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields of Eilat virus (EILV) in C6/36 mosquito cells.

Troubleshooting Guide

Problem: Lower than expected Eilat virus titers from C6/36 cell cultures.

Below is a step-by-step guide to troubleshoot potential causes for low viral yield.

1. Cell Line and Culture Conditions

  • Question: Are C6/36 cells the optimal choice for high-titer Eilat virus production?

    • Answer: While Eilat virus does replicate in C6/36 cells, some studies suggest that the C7/10 cell line, another clone of Aedes albopictus cells, may support replication at higher rates and to higher titers.[1] If maximizing yield is critical, consider using C7/10 cells.

  • Question: What are the recommended culture conditions for C6/36 cells for Eilat virus infection?

    • Answer: C6/36 cells are typically propagated at 28°C with 5% CO2 in Roswell Park Memorial Institute (RPMI) medium or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% tryptose phosphate broth.[1] For infection, a multiplicity of infection (MOI) of 0.1 is commonly used.[2]

2. Incubation Temperature

  • Question: How does incubation temperature affect Eilat virus replication in C6/36 cells?

    • Answer: Eilat virus is highly sensitive to temperature. The optimal temperature for replication in C6/36 cells is 28°C.[2] Incubation at 31°C can slightly impair virus replication, and replication is completely blocked at 34°C.[2] Ensure your incubator is accurately calibrated to 28°C.

3. Virus Inoculum and Infection Protocol

  • Question: What is the recommended Multiplicity of Infection (MOI) for Eilat virus in C6/36 cells?

    • Answer: An MOI of 0.1 has been successfully used for infecting C6/36 cells with Eilat virus. Using a significantly lower MOI may result in a slower progression of the infection and lower peak titers.

  • Question: How long should the virus be adsorbed to the cells?

    • Answer: A virus adsorption period of 1 to 2 hours at 28°C is a common practice for alphaviruses in insect cells. After adsorption, the inoculum should be removed and replaced with fresh growth medium.

4. Time of Harvest

  • Question: When should the virus-containing supernatant be harvested?

    • Answer: Viral titers in C6/36 cells infected with Eilat virus typically peak around 48 to 72 hours post-infection. Harvesting too early or too late can result in lower yields. It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific experimental conditions.

5. Observation of Cytopathic Effect (CPE)

  • Question: I don't see any cytopathic effect (CPE) in my infected C6/36 cells. Is the infection failing?

    • Answer: Not necessarily. Eilat virus infection in C6/36 and other insect cell lines often does not produce overt cytopathic effects. The absence of CPE is not a reliable indicator of low viral replication. Viral titers should be determined by methods such as plaque assay or RT-qPCR.

Frequently Asked Questions (FAQs)

  • Q1: My Eilat virus stock has a low titer. How can I amplify it effectively in C6/36 cells?

    • A1: To amplify your virus stock, infect a confluent monolayer of C6/36 cells at a low MOI (e.g., 0.01-0.1) and incubate at 28°C. Harvest the supernatant at 48-72 hours post-infection, which is typically when peak titers are observed. For higher yields, consider using C7/10 cells.

  • Q2: Could a co-infection with another virus be inhibiting my Eilat virus yield?

    • A2: It is possible. Eilat virus is known to cause superinfection exclusion, meaning it can inhibit the replication of other viruses in co-infected cells. This phenomenon is less likely to be the cause of low Eilat virus yield itself but is an important consideration in experimental design involving co-infection.

  • Q3: How can I accurately determine the titer of my Eilat virus stock?

    • A3: A plaque assay is the standard method for determining infectious virus titers. This can be performed on C7/10 cell monolayers. Alternatively, viral genome copy numbers in the supernatant can be quantified using RT-qPCR.

  • Q4: Is there a possibility of my C6/36 cells developing resistance to Eilat virus infection?

    • A4: While not extensively documented for Eilat virus, persistent, long-term culture of virus in a cell line can sometimes lead to the selection of resistant cells or the evolution of attenuated virus. It is good practice to use low-passage C6/36 cells for virus production.

Data Summary

ParameterC6/36 CellsC7/10 CellsReference(s)
Relative Virus Yield LowerHigher
Optimal Temperature 28°C28°C
Replication at 31°C Slightly impaired-
Replication at 34°C Blocked-
Peak Titer (PFU/mL) Up to ~5 x 10⁷ - 5 x 10⁸>10⁸
Time to Peak Titer 48-72 hours~48 hours

Experimental Protocols

1. Eilat Virus Infection of C6/36 Cells

  • Seed C6/36 cells in a culture vessel and grow at 28°C to 80-90% confluency.

  • Prepare serial dilutions of the Eilat virus stock in serum-free medium.

  • Remove the growth medium from the cells and wash the monolayer once with phosphate-buffered saline (PBS).

  • Inoculate the cells with the virus dilution at a desired MOI (e.g., 0.1).

  • Incubate at 28°C for 1-2 hours to allow for virus adsorption, gently rocking the vessel every 15-20 minutes.

  • Remove the virus inoculum and add fresh complete growth medium (e.g., RPMI with 10% FBS and 10% tryptose phosphate broth).

  • Incubate the infected cells at 28°C.

  • Harvest the supernatant containing the progeny virus at the optimal time point (e.g., 48-72 hours post-infection).

  • Clarify the supernatant by centrifugation at a low speed to remove cell debris.

  • Aliquot the virus stock and store at -80°C.

2. Eilat Virus Plaque Assay using C7/10 Cells

  • Seed C7/10 cells in 6-well plates to form a confluent monolayer overnight at 28°C.

  • Prepare 10-fold serial dilutions of the virus-containing supernatant in serum-free medium.

  • Remove the growth medium from the C7/10 cell monolayers.

  • Infect the cells in duplicate with 100 µL of each viral dilution.

  • Incubate for 1 hour at 28°C, rocking the plates every 15 minutes.

  • Prepare an overlay medium consisting of a 1:1 mixture of 2X MEM and 1.6% agarose. Add FBS to a final concentration of 5%.

  • After incubation, remove the inoculum and add 2 mL of the overlay medium to each well.

  • Allow the overlay to solidify at room temperature.

  • Incubate the plates at 28°C for 2-3 days until plaques are visible.

  • Fix the cells with a solution of 10% formaldehyde in PBS for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

  • Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

EILV_Troubleshooting_Workflow cluster_cell_line Cell Line & Culture cluster_temperature Incubation Temperature cluster_protocol Infection Protocol cluster_observation Observation start Low Eilat Virus Yield q_cell Using C6/36 cells? start->q_cell a_cell Consider C7/10 for higher yield q_cell->a_cell Yes q_culture Optimal culture conditions? q_cell->q_culture No a_cell->q_culture a_culture 28°C, 5% CO2, appropriate medium q_culture->a_culture q_temp Incubator at 28°C? a_culture->q_temp a_temp_high Replication impaired at 31°C, blocked at 34°C q_temp->a_temp_high No a_temp_ok Temperature is optimal q_temp->a_temp_ok Yes end Optimized Virus Yield a_temp_high->end Adjust temperature q_moi Correct MOI? (e.g., 0.1) a_temp_ok->q_moi a_moi Adjust MOI q_moi->a_moi No q_harvest Optimal harvest time? (48-72h) q_moi->q_harvest Yes a_moi->q_harvest a_harvest Perform time-course q_harvest->a_harvest No q_cpe Expecting CPE? q_harvest->q_cpe Yes a_harvest->q_cpe a_cpe EILV is often non-cytopathic. Confirm with plaque assay/RT-qPCR. q_cpe->a_cpe a_cpe->end

Caption: Troubleshooting workflow for low Eilat virus yield.

Alphavirus_Replication_Cycle cluster_entry Virus Entry cluster_replication Replication & Translation cluster_assembly Assembly & Egress attachment 1. Attachment to cell receptor endocytosis 2. Clathrin-mediated endocytosis attachment->endocytosis fusion 3. pH-dependent fusion with endosome endocytosis->fusion uncoating 4. Uncoating & release of genomic RNA fusion->uncoating translation_nsP 5. Translation of non-structural proteins (nsPs) uncoating->translation_nsP rna_synthesis 6. RNA replication via negative-strand intermediate translation_nsP->rna_synthesis translation_sP 7. Transcription & translation of structural proteins rna_synthesis->translation_sP assembly 8. Nucleocapsid assembly rna_synthesis->assembly translation_sP->assembly budding 9. Budding through plasma membrane assembly->budding

Caption: Generalized alphavirus replication cycle.

References

Technical Support Center: Eilat Virus (EILV) Infection in Aedes albopictus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eilat virus (EILV) infection in Aedes albopictus cells, such as C6/36 and C7/10 lines.

Frequently Asked Questions (FAQs)

Q1: What is the Eilat virus (EILV) and why is it unique among alphaviruses?

Eilat virus (EILV) is an alphavirus that was first isolated from mosquitoes in the Negev desert of Israel.[1][2] Unlike most other alphaviruses, such as Chikungunya and Sindbis virus which can infect a broad range of vertebrate hosts, EILV is insect-specific and cannot replicate in vertebrate cell lines.[1][3] This host range restriction is a key feature, making it a valuable tool for studying alphavirus replication, evolution, and for developing vaccine platforms.[4] The restriction occurs at multiple levels, including viral entry and genomic RNA replication within vertebrate cells.

Q2: What is the typical phenotype of EILV infection in Aedes albopictus cell lines (e.g., C6/36, C7/10)?

EILV readily infects and replicates to high titers in various insect cells, including the widely used Aedes albopictus C6/36 and C7/10 cell lines. However, a hallmark of EILV infection in these cells is the lack of a significant or overt cytopathic effect (CPE). While cells may exhibit a slightly reduced growth rate, they do not typically lyse or die as is common with other alphavirus infections in vertebrate cells. Despite the absence of strong CPE, EILV can form visible plaques on C7/10 cell monolayers under an agarose or tragacanth overlay.

Q3: Can EILV infection in Aedes albopictus cells interfere with subsequent viral infections?

Yes, prior infection with EILV can significantly inhibit or delay a subsequent infection by another virus, a phenomenon known as superinfection exclusion (SIE). This has been demonstrated for both homologous (a second infection with EILV) and heterologous viruses. EILV infection in C7/10 cells has been shown to reduce the titers of other alphaviruses like Sindbis virus (SINV), Chikungunya virus (CHIKV), and Venezuelan equine encephalitis virus (VEEV) by 10- to 10,000-fold. It can also suppress the replication of unrelated flaviviruses, such as West Nile Virus (WNV), in C6/36 cells.

Troubleshooting Guides

Issue 1: No visible cytopathic effect (CPE) after infecting Aedes albopictus cells.

Question: I've infected my C6/36 cells with EILV, but I don't see any CPE after several days. Did my infection fail?

Answer: Not necessarily. It is normal to observe little to no CPE in EILV-infected Aedes albopictus cells. The virus establishes a persistent, non-cytolytic infection in these cell lines.

Troubleshooting Steps:

  • Confirm Infection with an Alternative Method: Do not rely on CPE. Use a different method to verify infection:

    • RT-qPCR: Quantify viral RNA from the cell supernatant or cell lysate to confirm viral replication.

    • Plaque Assay: Titer the supernatant on a permissive cell line (e.g., C7/10) to determine the amount of infectious virus produced.

    • Immunofluorescence Assay (IFA): Use an antibody against an EILV protein to visualize infected cells.

    • Reporter Virus: If available, use a reporter-expressing EILV (e.g., EILV-eRFP or EILV-eGFP) to visualize infected cells via fluorescence microscopy.

  • Check Cell Health: Ensure your Aedes albopictus cells are healthy and in the logarithmic growth phase before infection. Stressed or overly confluent cells may not support optimal viral replication.

  • Verify Inoculum: Confirm that your viral stock has a sufficient titer and has been stored correctly (typically at -80°C). Perform a titration of your stock to be certain.

Issue 2: Lower than expected viral titers.

Question: My RT-qPCR or plaque assay results show very low EILV titers. What could be the cause?

Answer: Several factors related to the cells, the virus, or the experimental procedure can lead to low viral titers.

Troubleshooting Steps:

  • Optimize Cell Culture Conditions:

    • Temperature: Aedes albopictus cells are typically cultured at 28°C. EILV replication is sensitive to higher temperatures; replication is impaired at 31°C and completely blocked at 34°C. Ensure your incubator is set correctly.

    • Media pH: The pH of the culture medium can impact virus yield. For some viruses in C6/36 cells, a more alkaline, serum-free medium has been shown to enhance replication.

    • Cell Line Integrity: The C6/36 cell line is known to have a deficient RNA interference (RNAi) pathway, which contributes to its high permissivity for many viruses. However, cell line characteristics can change over many passages. Consider using a low-passage stock of cells. Also, be aware of potential persistent infections with other insect-specific viruses in your cell line, which could interfere with EILV growth.

  • Review Infection Protocol:

    • Multiplicity of Infection (MOI): While EILV replicates well, starting with a very low MOI may result in a delayed and less synchronous infection. A typical MOI for generating high-titer stocks is between 0.1 and 1. For replication kinetic studies, an MOI of 10 has been used.

    • Adsorption Time: Allow sufficient time for the virus to attach to the cells (typically 1-2 hours) before adding fresh media.

  • Assess Viral Stock Quality:

    • Storage: Avoid repeated freeze-thaw cycles of your viral stock, as this can significantly reduce infectivity.

    • Genetic Integrity: If you are using a recombinant or chimeric EILV, ensure the genetic modification does not impair viral fitness. For instance, replacing EILV's structural proteins with those from another virus can alter infection phenotypes.

Data Presentation & Protocols

Table 1: Eilat Virus Replication Kinetics in Aedes Cell Lines

This table summarizes typical peak viral titers observed in different Aedes albopictus cell lines following EILV infection.

Cell LineMultiplicity of Infection (MOI)Time Post-Infection (hpi) for Peak TiterPeak Titer (PFU/mL)Reference
C7/101048~5 x 10⁷ to 5 x 10⁸
C6/361048~10⁸
C7/10148-72~10⁸
C6/360.172~10¹¹ (copies/mL)*

*Note: This titer was determined by RT-qPCR and is reported in genome copies/mL, which is typically higher than PFU/mL.

Experimental Protocol: One-Step Viral Growth Curve

This protocol is used to characterize the replication kinetics of EILV in Aedes albopictus cells.

Materials:

  • Confluent monolayer of C6/36 or C7/10 cells in T-25 flasks.

  • High-titer EILV stock.

  • Growth medium (e.g., MEM or RPMI 1640 with 10% FBS, penicillin/streptomycin).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed Aedes albopictus cells in triplicate in T-25 flasks and allow them to reach approximately 80-90% confluency.

  • Infection:

    • Prepare the viral inoculum by diluting the EILV stock in growth medium to achieve a high MOI (e.g., MOI = 10).

    • Remove the existing medium from the cell monolayers and wash once with PBS.

    • Add the viral inoculum to the flasks.

    • Incubate for 2 hours at 28°C to allow for viral adsorption.

  • Removal of Unbound Virus:

    • After adsorption, remove the inoculum.

    • Wash the monolayers thoroughly (e.g., five times) with PBS to remove any unbound virus particles.

  • Initiation of Time Course:

    • Add 5 mL of fresh growth medium to each flask.

    • Immediately collect a 0.5 mL aliquot from each flask. This is the "Time 0" sample. Replace the volume with 0.5 mL of fresh medium.

  • Sample Collection:

    • Incubate the flasks at 28°C.

    • Collect 0.5 mL aliquots of the supernatant at desired time points (e.g., 12, 24, 48, 72, and 96 hours post-infection).

    • After each collection, replenish the medium with 0.5 mL of fresh medium.

  • Sample Storage & Titration:

    • Store all collected samples at -80°C.

    • Once all time points are collected, determine the viral titer in each sample using a standard plaque assay on C7/10 cells or by RT-qPCR.

Visualizations

Diagram 1: Troubleshooting Workflow for Low EILV Titer

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Secondary Checks & Solutions cluster_3 Outcome LowTiter Low EILV Titer Detected (via qPCR/Plaque Assay) CheckCells Verify Cell Health - Log phase? - Confluency? - Contamination? LowTiter->CheckCells CheckVirus Verify Virus Stock - Correct storage? - Freeze-thaw cycles? - Titer known? LowTiter->CheckVirus CheckProtocol Review Protocol - Correct MOI? - Adsorption time? - Incubation temp? LowTiter->CheckProtocol Temp Confirm 28°C Incubation (Replication fails at 34°C) CheckCells->Temp Cells appear healthy Retest Re-titer Virus Stock CheckVirus->Retest Stock integrity uncertain CheckProtocol->Temp Protocol seems correct Passage Use Low Passage Cells (High passage may alter permissivity) Temp->Passage Temp is correct Media Optimize Media (Check pH and supplements) Passage->Media Passage is low Success Titer Restored Media->Success Media optimized Retest->Success Stock is potent

Caption: A logical workflow for diagnosing and resolving issues of low Eilat virus titers.

Diagram 2: Simplified Alphavirus Replication Cycle in Mosquito Cells

G cluster_cell Aedes albopictus Cell Entry 1. Entry (Endocytosis) Fusion 2. Fusion & RNA Release Entry->Fusion Translation 3. Translation of nsP1-4 Proteins Fusion->Translation Replication 4. (-) Strand Synthesis & Replication Complex Formation Translation->Replication Subgenomic 5. Subgenomic (26S) RNA Synthesis Replication->Subgenomic Structural 6. Translation of Structural Proteins Subgenomic->Structural Assembly 7. Assembly at Plasma Membrane Structural->Assembly Budding 8. Budding & Release (Persistent) Assembly->Budding Virus EILV Virion Budding->Virus New Virions Virus->Entry Attachment

Caption: Key stages of the Eilat virus lifecycle within a permissive mosquito cell line.

References

Eilat Virus Titration Plaque Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Eilat virus plaque assay.

Frequently Asked Questions (FAQs)

Q1: What is the Eilat virus and why is it unique?

A1: Eilat virus (EILV) is a member of the Alphavirus genus, which includes many mosquito-borne viruses. However, EILV is distinct because it is host-restricted to insects, primarily mosquitoes, and cannot infect or replicate in vertebrate cells.[1] This host range restriction is a key area of research, with studies indicating that the limitation occurs at both the entry and RNA replication stages of the viral life cycle.

Q2: Which cell lines are suitable for Eilat virus plaque assays?

A2: Mosquito cell lines are exclusively used for the propagation and titration of Eilat virus. The most commonly used cell lines are C7/10 and C6/36, both derived from the Asian tiger mosquito, Aedes albopictus.[1][2]

Q3: What is the expected plaque morphology for Eilat virus?

A3: Eilat virus typically forms clear plaques on C7/10 cell monolayers. The size of the plaques can be influenced by several factors, including the overlay medium, incubation time, and cell monolayer confluency.

Q4: What is a typical titer for an Eilat virus stock?

A4: Eilat virus can replicate to high titers in mosquito cells. Titers can range from 10⁷ to over 10⁹ plaque-forming units per milliliter (PFU/mL), depending on the virus stock preparation and titration conditions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during Eilat virus plaque assays in a question-and-answer format.

IssuePossible Cause(s)Suggested Solution(s)
No plaques observed 1. Inactive virus stock: Improper storage or multiple freeze-thaw cycles can reduce virus viability. 2. Incorrect cell line: Eilat virus will not grow on vertebrate cell lines. 3. Virus concentration too low: The dilutions used may not contain sufficient virus to form visible plaques. 4. Problem with overlay: The overlay may be too concentrated, inhibiting plaque formation.1. Use a fresh or properly stored virus stock. Aliquot virus stocks to minimize freeze-thaw cycles. 2. Ensure you are using a susceptible mosquito cell line, such as C7/10 or C6/36. 3. Use a lower dilution or a more concentrated virus stock. 4. Check the concentration of the gelling agent (e.g., tragacanth or agarose) in your overlay.
Fuzzy or indistinct plaques 1. Plates were moved during incubation: Disturbing the plates before the overlay has fully solidified can cause the virus to spread, resulting in poorly defined plaques. 2. Incorrect overlay concentration: An overlay that is too soft can allow the virus to diffuse too far from the initial infection site. 3. Cell monolayer is not confluent: Gaps in the cell monolayer can lead to irregular plaque formation.1. Leave plates undisturbed on a level surface until the overlay has solidified completely. 2. Increase the concentration of the gelling agent in the overlay. 3. Ensure the cell monolayer is 90-100% confluent at the time of infection.
Monolayer detachment/Cells washing away 1. Harsh pipetting: Aggressive addition or removal of liquids can dislodge the cell monolayer. 2. Overlay too hot: If using an agarose-based overlay, a solution that is too hot can kill the cells. 3. Fixation/Staining issues: The fixation or staining solutions, or the washing steps, may be too harsh.1. Pipette liquids gently against the side of the well. 2. Cool the agarose overlay to 42-45°C before adding it to the wells. 3. Gently add and remove fixation and staining solutions. Use a less harsh fixative if necessary.
Contamination 1. Breach in sterile technique: Introduction of bacteria or fungi during the assay. 2. Contaminated reagents or cell culture: Media, sera, or cell stocks may be contaminated.1. Adhere strictly to aseptic techniques. Work in a biological safety cabinet and sterilize all equipment. 2. Filter-sterilize all reagents and regularly test cell cultures for contamination.
Inconsistent results between experiments 1. Variability in cell passage number: Cell susceptibility to viral infection can change with high passage numbers. 2. Inconsistent cell seeding density: Different starting cell numbers will result in varying monolayer confluency. 3. Slight variations in protocol: Minor changes in incubation times, temperatures, or reagent concentrations can affect outcomes.1. Use cells within a consistent and low passage number range. 2. Accurately count cells before seeding to ensure consistent monolayer density. 3. Maintain a detailed and consistent protocol.

Experimental Protocols

C7/10 Cell Culture Maintenance
  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Tryptose Phosphate Broth, and 1% Penicillin-Streptomycin.

  • Incubation: 28°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the old media, wash with PBS, and detach cells using a cell scraper or by gentle pipetting. Resuspend cells in fresh media and split into new flasks at a 1:5 to 1:10 ratio.

Eilat Virus Stock Preparation
  • Seed C7/10 cells in a T-75 flask and grow to 80-90% confluency.

  • Infect the cells with a low multiplicity of infection (MOI) of Eilat virus (e.g., 0.01-0.1).

  • Incubate at 28°C with 5% CO₂.

  • Monitor the cells daily for cytopathic effect (CPE), although EILV may not cause significant CPE.

  • Harvest the supernatant when peak virus production is expected (typically 48-72 hours post-infection).

  • Centrifuge the supernatant at a low speed (e.g., 1,500 rpm for 10 minutes) to pellet cell debris.

  • Aliquot the clarified supernatant and store at -80°C.

Eilat Virus Plaque Assay Protocol
  • Cell Seeding: Seed C7/10 cells in 6-well plates at a density that will result in a 90-100% confluent monolayer the following day.

  • Virus Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.

  • Infection: Aspirate the growth media from the cell monolayers. Infect the cells by adding 100-200 µL of each virus dilution to duplicate wells.

  • Adsorption: Incubate the plates at 28°C for 1-2 hours, rocking them every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • Overlay:

    • Tragacanth Overlay: Prepare a 1:1 mixture of 2% tragacanth gum solution and 2x MEM supplemented with 5-10% FBS and antibiotics.

    • Agarose Overlay: Prepare a 1:1 mixture of molten 1.6% agarose (cooled to 42-45°C) and 2x MEM with 2-5% FBS and antibiotics.

    • Carefully add 2 mL of the overlay solution to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 28°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with 1 mL of 0.1% crystal violet solution for 5-10 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting: Count the plaques in wells with a countable number (typically 20-100 plaques) and calculate the virus titer in PFU/mL.

Optimization Parameters for Eilat Virus Plaque Assay

ParameterRecommendationRationale
Cell Confluency 90-100%A confluent monolayer is crucial for the formation of distinct plaques.
Adsorption Time 1-2 hoursAllows for efficient virus attachment to the cells.
Adsorption Volume 100-200 µLA small volume prevents the monolayer from drying out while ensuring efficient virus-cell contact.
Overlay Type Tragacanth or AgaroseBoth are effective, but tragacanth can be easier to handle as it does not require heating.
Incubation Time 2-3 daysAllows sufficient time for plaque development.

Visualized Experimental Workflow

Eilat_Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis seed_cells Seed C7/10 Cells in 6-well Plates infect_cells Infect Cell Monolayer prep_dilutions Prepare Serial Virus Dilutions prep_dilutions->infect_cells adsorption Adsorption (1-2 hours at 28°C) infect_cells->adsorption add_overlay Add Overlay (Tragacanth/Agarose) adsorption->add_overlay incubate Incubate (2-3 days at 28°C) add_overlay->incubate fix_stain Fix with Formaldehyde & Stain with Crystal Violet incubate->fix_stain count_plaques Count Plaques & Calculate Titer fix_stain->count_plaques

Caption: Workflow for Eilat Virus Plaque Assay.

References

improving the stability of Eilat virus preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Eilat Virus (EILV) Stability Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and infectivity of Eilat virus preparations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guides

This section addresses common issues encountered during the preparation, storage, and handling of Eilat virus.

Problem Possible Cause(s) Recommended Solution(s)
Significant drop in viral titer after freeze-thaw cycles. - Inadequate cryoprotection. - Ice crystal formation damaging viral envelopes. - Slow freezing or thawing rates.- Add a cryoprotectant to your viral preparation. Common choices include sucrose or sorbitol at a final concentration of 5-10% (w/v). - Use a controlled-rate freezer or snap-freeze aliquots in liquid nitrogen to minimize ice crystal formation. - Thaw frozen aliquots quickly in a 37°C water bath.
Viral aggregation observed after purification or storage. - Suboptimal buffer conditions (pH, ionic strength). - High virus concentration. - Repeated freeze-thaw cycles.- Ensure your storage buffer has a pH between 6.8 and 7.4. Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) are suitable choices. - If high concentrations are necessary, consider adding a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01%) to prevent aggregation. - Aliquot the virus into single-use volumes to avoid multiple freeze-thaw cycles.
Loss of infectivity during long-term storage at -80°C. - Degradation of viral RNA or proteins over time. - Suboptimal storage buffer.- Store the virus in a cryoprotectant-containing buffer. For very long-term storage, consider lyophilization (freeze-drying). - Ensure the storage buffer is sterile and free of nucleases.
Inconsistent results in infectivity assays (plaque assay or TCID50). - Variability in cell culture conditions. - Inaccurate serial dilutions. - Instability of the viral stock used for the assay.- Standardize your cell culture procedures, ensuring consistent cell passage number and confluency. - Use calibrated pipettes and perform serial dilutions carefully. - Use a freshly thawed aliquot of a well-characterized virus stock for each experiment.
Reduced stability of chimeric Eilat virus preparations. - Mismatched structural and non-structural proteins leading to less stable virions.- Optimize purification methods to be as gentle as possible. Low-speed centrifugation and tangential flow filtration can be less harsh than ultracentrifugation. - Screen different stabilizer formulations to find one that is optimal for your specific chimeric construct.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for Eilat virus?

For short-term storage (up to a few weeks), 4°C is acceptable, though some loss of infectivity may occur. For long-term storage, -80°C is recommended. It is crucial to store the virus in a cryoprotectant-containing buffer to maintain infectivity.

Q2: Which cryoprotectants are most effective for Eilat virus?

While specific data for Eilat virus is limited, sugars such as sucrose and sorbitol are commonly used and effective cryoprotectants for enveloped viruses, including alphaviruses. A final concentration of 5-10% (w/v) is a good starting point.

Q3: Can I store Eilat virus in cell culture medium?

While possible for very short periods, it is not recommended for long-term storage. Cell culture medium is not formulated to provide optimal stability for purified virus preparations and may contain components that can degrade the virus over time. It is best to buffer-exchange the virus into a suitable storage buffer.

Q4: How many times can I freeze-thaw my Eilat virus aliquot?

It is strongly recommended to aliquot your virus stock into single-use volumes to avoid multiple freeze-thaw cycles. Each cycle can lead to a significant drop in viral titer. If repeated use from the same vial is unavoidable, aim for no more than 2-3 freeze-thaw cycles.

Q5: My chimeric Eilat virus seems less stable than the wild-type. Why is this and what can I do?

Chimeric viruses, where the structural proteins of Eilat virus are replaced with those of another alphavirus, can sometimes exhibit reduced stability.[1][2] This is likely due to suboptimal interactions between the Eilat virus non-structural proteins and the heterologous structural proteins during virus assembly. To improve the stability of chimeric Eilat virus preparations, it is important to handle them gently during purification and to screen for optimal storage buffer compositions, including different cryoprotectants and additives.

Data Presentation

The following tables summarize quantitative data on the effect of various stabilizers on enveloped virus stability, which can be extrapolated to Eilat virus preparations.

Table 1: Effect of Cryoprotectants on Enveloped Virus Recovery After Freeze-Thaw Cycles.

CryoprotectantConcentration (w/v)Viral Titer Loss (log10) after 3 Freeze-Thaw Cycles at -80°C
None (Control)-~1.0 - 2.0
Sucrose10%< 0.5
Sorbitol10%< 0.5
Gelatin1%~0.5 - 1.0

Data compiled from general knowledge on enveloped virus stability.[3]

Table 2: Influence of pH on Alphavirus Stability.

pHRelative Stability
< 6.0Low (acid-induced conformational changes)
6.5 - 7.5Optimal
> 8.0Moderate

Data based on general characteristics of alphaviruses.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Eilat Virus Stock

This protocol describes the preparation of a purified and stabilized Eilat virus stock for long-term storage.

Materials:

  • Eilat virus-infected cell culture supernatant

  • Phosphate-Buffered Saline (PBS), sterile

  • HEPES buffer (1M, sterile)

  • Sucrose (molecular biology grade)

  • Bovine Serum Albumin (BSA), fraction V, nuclease-free

  • 0.22 µm sterile filters

  • Centrifugal filtration units (e.g., Amicon® Ultra)

  • Sterile microcentrifuge tubes

Procedure:

  • Harvest and Clarify: Harvest the supernatant from Eilat virus-infected insect cells (e.g., C7/10 cells). Centrifuge at 3,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Filter Sterilization: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cellular debris and bacteria.

  • Concentration and Buffer Exchange:

    • Concentrate the filtered virus supernatant using a centrifugal filtration unit with an appropriate molecular weight cutoff (e.g., 100 kDa).

    • Wash the virus by adding sterile PBS to the filtration unit and centrifuging again. Repeat this step twice to remove media components.

  • Formulation of Stabilizing Buffer:

    • Prepare a stabilizing buffer containing:

      • PBS

      • 10 mM HEPES, pH 7.2

      • 10% (w/v) Sucrose

      • 0.1% (w/v) BSA

    • Sterile-filter the buffer through a 0.22 µm filter.

  • Final Resuspension: Resuspend the concentrated virus pellet in the stabilizing buffer.

  • Aliquoting and Storage: Aliquot the stabilized virus preparation into single-use volumes in sterile cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Plaque Assay for Titration of Eilat Virus

This protocol is for determining the infectious titer of an Eilat virus preparation.

Materials:

  • C7/10 (Aedes albopictus) cells

  • Growth medium for C7/10 cells

  • Eilat virus stock

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., 0.8% methylcellulose in growth medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed C7/10 cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the Eilat virus stock in cold growth medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with 100 µL of each viral dilution. Incubate for 1-2 hours at 28°C, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • Overlay: After the incubation period, remove the inoculum and overlay the cells with 2 mL of the overlay medium.

  • Incubation: Incubate the plates at 28°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Staining:

    • Remove the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques at a dilution that yields a countable number (typically 10-100 plaques per well). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

Experimental_Workflow_for_Eilat_Virus_Stabilization cluster_0 Virus Production & Harvest cluster_1 Purification & Concentration cluster_2 Stabilization & Storage Infection Infect Insect Cells (e.g., C7/10) Harvest Harvest Supernatant Infection->Harvest Clarification Clarify by Centrifugation Harvest->Clarification Crude Virus Filtration 0.22 µm Filtration Clarification->Filtration Concentration Concentrate & Buffer Exchange (e.g., Ultrafiltration) Filtration->Concentration Formulation Resuspend in Stabilizing Buffer Concentration->Formulation Purified Virus Aliquoting Aliquot into Single-Use Volumes Formulation->Aliquoting Storage Snap-Freeze & Store at -80°C Aliquoting->Storage Titration Titrate by Plaque Assay Storage->Titration Stabilized Stock

Caption: Workflow for the production and stabilization of Eilat virus preparations.

Troubleshooting_Logic_for_Loss_of_Infectivity Start Loss of Viral Infectivity CheckFreezeThaw Multiple Freeze-Thaw Cycles? Start->CheckFreezeThaw CheckStorageBuffer Appropriate Storage Buffer Used? CheckFreezeThaw->CheckStorageBuffer No Solution_Aliquot Solution: Aliquot into single-use volumes. CheckFreezeThaw->Solution_Aliquot Yes CheckStorageTemp Correct Storage Temperature? CheckStorageBuffer->CheckStorageTemp Yes Solution_Buffer Solution: Use buffer with cryoprotectant (e.g., sucrose). CheckStorageBuffer->Solution_Buffer No CheckPurification Gentle Purification Method Used? CheckStorageTemp->CheckPurification Yes Solution_Temp Solution: Store at -80°C. CheckStorageTemp->Solution_Temp No Solution_Purification Solution: Optimize purification (e.g., low-speed centrifugation). CheckPurification->Solution_Purification No

Caption: Troubleshooting guide for addressing loss of Eilat virus infectivity.

References

Eilat Virus RNA Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eilat virus (EILV) RNA transfection protocols. This resource is designed to assist researchers, scientists, and drug development professionals in successfully using Eilat virus replicons and navigating potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the key biological characteristic of the Eilat virus (EILV) that I should be aware of?

A1: The most critical characteristic of Eilat virus is its host range restriction. EILV can efficiently replicate in insect cells but is unable to replicate in vertebrate cells.[1][2][3][4][5] This restriction occurs at both the viral entry and RNA replication stages. Therefore, experiments designed to replicate EILV in mammalian or avian cell lines will not be successful.

Q2: Which cell lines are permissive for Eilat virus RNA transfection and replication?

A2: Eilat virus replicates well in mosquito cell lines. Commonly used and recommended cell lines include C7/10 and C6/36 from Aedes albopictus.

Q3: Can I use standard lipid-based transfection reagents for EILV RNA?

A3: While some protocols for other alphaviruses might use lipid-based reagents, electroporation is the most frequently cited and reliable method for introducing in vitro transcribed Eilat virus genomic RNA into insect cells to initiate replication.

Q4: I transfected my vertebrate cell line (e.g., Vero, BHK-21) with EILV RNA and see no reporter gene expression or virus production. Is my experiment failing?

A4: No, this is the expected outcome. EILV genomic RNA cannot replicate in vertebrate cells. The lack of replication is due to the inability of the EILV nonstructural proteins to form functional replication complexes in these cells.

Q5: Is it possible to use the Eilat virus platform to express genes in vertebrate cells?

A5: Not directly with the wild-type EILV replication machinery. However, EILV is being developed as a safe expression platform by creating chimeric viruses. In these chimeras, the structural proteins of EILV are replaced with those of other alphaviruses that can infect vertebrate cells. This allows the EILV non-structural proteins to drive the replication of a subgenomic RNA encoding a gene of interest within a chimeric particle that can enter vertebrate cells.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no reporter gene expression in insect cells post-transfection. Degraded RNA: In vitro transcribed RNA is susceptible to degradation.- Ensure RNase-free conditions during in vitro transcription and handling. - Verify RNA integrity on a denaturing agarose gel. A sharp, distinct band should be visible.
Inefficient Electroporation: Suboptimal electroporation parameters or cell conditions.- Optimize electroporation parameters (voltage, capacitance, resistance) for your specific insect cell line. - Ensure cells are in the logarithmic growth phase and have high viability. - Use high-quality, sterile electroporation cuvettes.
Incorrect RNA Capping: Lack of a proper 5' cap structure will prevent efficient translation of the viral non-structural proteins.- Use a co-transcriptional capping reagent (e.g., m7G(5')ppp(5')G) during the in vitro transcription reaction. - Confirm the efficiency of the capping reaction if possible.
No infectious virus rescued from transfected insect cells. Lethal mutation in the cDNA clone: The plasmid used for in vitro transcription may have acquired a lethal mutation.- Re-sequence the plasmid, particularly the regions encoding the non-structural proteins.
Sub-confluent or unhealthy cells: Cells may not be healthy enough to support viral replication.- Ensure insect cells are healthy and seeded at an appropriate density. For electroporation, cells are typically harvested in suspension.
Incorrect incubation temperature: Insect cells require lower incubation temperatures than mammalian cells.- Incubate transfected C7/10 or C6/36 cells at 28°C.
Low viral titers from rescued virus. Suboptimal harvest time: Virus may have been harvested too early or too late.- Perform a time-course experiment to determine the peak of virus production, typically between 48 to 72 hours post-transfection.
Cell culture medium: The composition of the medium may affect viral yield.- Ensure the appropriate medium and supplements (e.g., FBS) are used for your insect cell line.
Freeze-thaw cycles: Repeated freezing and thawing can reduce viral titer.- Aliquot viral stocks after the initial harvest and store them at -80°C to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Table 1: Recommended RNA Concentration for Electroporation

ParameterValueNotes
RNA Amount ~10 µgPer electroporation of insect cells.
Cell Density Varies by systemPrepare a suspension of healthy, log-phase insect cells.
Cuvette Size 2-mm gapA common size for electroporation of insect cells.

Table 2: Expected Titers of Eilat Virus and Chimeras in C7/10 Cells

VirusTiter (PFU/mL)Harvest Time (post-electroporation)
Wild-type EILV >10⁸48-72 hours
EILV-based Chimeras 10⁷ - 10⁹48 hours

Experimental Protocols

Protocol 1: In Vitro Transcription of Eilat Virus Genomic RNA
  • Plasmid Linearization:

    • Linearize the EILV cDNA plasmid downstream of the 3' UTR using a suitable restriction enzyme (e.g., XhoI).

    • Purify the linearized plasmid DNA using a phenol-chloroform extraction followed by ethanol precipitation or a commercial kit.

    • Resuspend the linearized DNA in RNase-free water.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction using a high-yield T7 or SP6 RNA polymerase kit, following the manufacturer's instructions.

    • Include a cap analog (e.g., m7G(5')ppp(5')G) in the reaction mixture to produce 5'-capped RNA.

    • Incubate the reaction at 37°C for 2-4 hours.

  • RNA Purification:

    • Purify the transcribed RNA using lithium chloride precipitation or a suitable RNA purification kit.

    • Resuspend the purified RNA in RNase-free water.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration using a spectrophotometer.

    • Assess the RNA integrity by running an aliquot on a denaturing agarose gel. A single, sharp band corresponding to the full-length genome should be observed.

    • Store the RNA at -80°C in small aliquots.

Protocol 2: Electroporation of Eilat Virus RNA into Insect Cells
  • Cell Preparation:

    • Grow C7/10 or C6/36 cells to a near-confluent monolayer.

    • Trypsinize or scrape the cells and resuspend them in ice-cold, serum-free medium or PBS.

    • Count the cells and pellet them by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in the desired volume of ice-cold PBS.

  • Electroporation:

    • In a pre-chilled 2-mm gap electroporation cuvette, mix the cell suspension with ~10 µg of in vitro transcribed EILV RNA.

    • Pulse the cells using an electroporator with optimized settings for your cell type (e.g., for BHK-21 cells, which can be a starting point for optimization, settings are 1.2 kV, 25 µF, and infinite Ω).

    • Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.

  • Cell Plating and Incubation:

    • Gently transfer the electroporated cells into a T-25 or T-75 flask containing fresh growth medium supplemented with serum.

    • Incubate the flask at 28°C.

  • Virus Harvest:

    • Monitor the cells for signs of virus replication (e.g., reporter gene expression, cytopathic effect, although EILV often shows little overt CPE).

    • Harvest the cell culture supernatant, which contains the progeny virus, at 48-72 hours post-electroporation.

    • Clarify the supernatant by low-speed centrifugation to remove cell debris.

    • Titer the virus using a plaque assay on a fresh monolayer of C7/10 cells.

    • Store the virus stock at -80°C.

Visual Guides

Eilat_Virus_Replication_Cycle cluster_cell Permissive Insect Cell (e.g., C7/10) entry Transfected Genomic RNA (+ssRNA) translation Translation of nsP1-4 entry->translation replicase Formation of Replicase Complex (nsPs) translation->replicase neg_strand (-) Strand Synthesis replicase->neg_strand Uses (+) RNA template pos_strand Genomic RNA Synthesis (+ssRNA) neg_strand->pos_strand Uses (-) RNA template subgenomic Subgenomic RNA Synthesis (26S mRNA) neg_strand->subgenomic Uses (-) RNA template pos_strand->translation Amplification assembly Virion Assembly & Nucleocapsid Formation pos_strand->assembly Packaging structural_translation Translation of Structural Proteins (Capsid, E1, E2, etc.) subgenomic->structural_translation structural_translation->assembly budding Budding from Plasma Membrane assembly->budding outside Progeny Virions budding->outside

References

Technical Support Center: Enhancing Eilat Virus Expression in Mosquito Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Eilat virus (EILV) in mosquito cells. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter while working with Eilat virus and its derivatives.

Question Answer
Why am I not seeing a clear cytopathic effect (CPE) in my EILV-infected mosquito cells? Wild-type Eilat virus typically does not cause a significant or overt cytopathic effect in mosquito cell lines like C6/36 or C7/10.[1][2] Infected cells may exhibit a reduced growth rate compared to uninfected cells.[1] Clearer plaques or a more pronounced CPE are often observed with chimeric EILV constructs that incorporate structural proteins from other alphaviruses, such as Chikungunya virus (CHIKV) or Venezuelan equine encephalitis virus (VEEV).
My virus titers are consistently low. What are some potential causes and solutions? Several factors can contribute to low EILV titers: 1. Cell Line Choice: C7/10 cells have been shown to support EILV replication to higher titers than C6/36 cells.[3] 2. Multiplicity of Infection (MOI): The optimal MOI can vary. While a high MOI (e.g., 10) is often used for initial stock production, a lower MOI (e.g., 0.1 or 1) may be optimal for certain constructs or experimental goals.[4] Experiment with a range of MOIs to determine the best condition for your specific virus construct and cell line. 3. Incubation Time: Peak virus production can vary. For wild-type EILV, titers may continue to rise up to 72 hours post-infection (hpi), whereas chimeric viruses might peak earlier (e.g., 24-48 hpi) and then decline. Perform a time-course experiment (see One-Step Growth Curve Protocol) to identify the optimal harvest time. 4. Stability of Chimeric Virus: Chimeric viruses may have reduced stability compared to the wild-type EILV, leading to a more rapid decline in infectious particles after the peak. Harvest at the optimal time and store aliquots at -80°C to minimize degradation from freeze-thaw cycles.
I'm having trouble with my plaque assay. The cell monolayer is detaching or washing away. What can I do? This is a common issue with plaque assays, particularly with mosquito cells which can be less adherent than some mammalian cell lines. Here are some troubleshooting steps: 1. Overlay Technique: When adding the overlay, dispense it slowly against the side of the well to avoid dislodging the cells. 2. Overlay Medium: A 1:1 mixture of 2% tragacanth gum and 2x MEM is a commonly used overlay for EILV plaque assays. Ensure the tragacanth is fully dissolved and the overlay is at room temperature before adding it to the cells. Hot agarose overlays can damage the cells. 3. Cell Confluency: Ensure your cell monolayer is nearly 100% confluent before infection. Gaps in the monolayer can be mistaken for plaques. 4. Fixation and Staining: Be gentle during the fixation and staining steps. When aspirating liquids, do not touch the cell monolayer with the pipette tip. When adding solutions, add them to the side of the well.
My chimeric Eilat virus expressing a foreign protein is not producing high titers. Why might this be? The expression of foreign proteins can sometimes impact virus replication and assembly. 1. Insert Size and Location: The size and insertion site of the foreign gene can affect viral replication. 2. Protein Toxicity: The expressed foreign protein may be toxic to the host cells, leading to premature cell death and lower virus yields. 3. Chimeric Instability: Chimeric viruses can be less stable than the parental virus. For instance, an EILV/CHIKV chimera's titer declined significantly by 72 hpi, whereas the wild-type EILV titer continued to rise. It is crucial to optimize the harvest time for chimeric viruses.
What is the optimal temperature for Eilat virus replication in mosquito cells? Eilat virus replicates well in mosquito cells at 28°C. Replication is significantly impaired at higher temperatures, such as 34°C and 37°C, which is a key aspect of its insect-specific nature.

Quantitative Data Summary

The following tables summarize quantitative data on Eilat virus replication to facilitate experimental design and comparison.

Table 1: Comparison of Peak Titers of Wild-Type EILV and Chimeric Constructs in C7/10 Cells

Virus ConstructMultiplicity of Infection (MOI)Peak Titer (PFU/mL)Time to Peak Titer (hours post-infection)Reference
EILV (Wild-Type)10~5 x 10⁸48
EILV-eRFP1~1 x 10⁷24-48
EILV/SINV Chimera10~5 x 10⁷24
EILV/CHIKV Chimera0.1>1 x 10⁹48
EILV/VEEV Chimera0.1~5 x 10⁸48

Table 2: Replication Kinetics of EILV in Various Insect Cell Lines

Cell LineVirusPeak Titer (PFU/mL)Time to Peak Titer (hours post-infection)Reference
C7/10 (Aedes albopictus)EILV~5 x 10⁸48
C6/36 (Aedes albopictus)EILV~1 x 10⁸48
CT (Culex tarsalis)EILV~5 x 10⁷48
PP-9 (Phlebotomus papatasi)EILV~1 x 10⁸48

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Eilat Virus Plaque Assay

This protocol is used to determine the concentration of infectious virus particles (titer) in a sample.

Materials:

  • C7/10 cells

  • 6-well plates

  • Growth Medium: DMEM with 10% FBS, 1% Tryptose Phosphate Broth, and antibiotics.

  • Dilution Medium: DMEM with 1% FBS and antibiotics.

  • Overlay Medium: 1:1 mixture of 2% Gum Tragacanth and 2x MEM with 5% FBS and antibiotics.

  • 10% Formaldehyde in PBS for fixing.

  • Crystal Violet solution (0.1% in 20% ethanol) for staining.

Procedure:

  • Seed C7/10 cells in 6-well plates to achieve a confluent monolayer the next day.

  • On the day of the assay, prepare 10-fold serial dilutions of the virus sample in dilution medium.

  • Aspirate the growth medium from the cell monolayers.

  • Infect the cells by adding 100-200 µL of each virus dilution to duplicate wells.

  • Incubate the plates at 28°C for 1-2 hours, rocking every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • During the incubation, prepare the overlay medium and ensure it is at room temperature.

  • After the adsorption period, gently add 2-3 mL of the overlay medium to each well.

  • Incubate the plates at 28°C in a CO₂ incubator for 3 days, or until plaques are visible.

  • Aspirate the overlay and fix the cells with 1 mL of 10% formaldehyde for at least 30 minutes.

  • Remove the formaldehyde, gently wash the wells with water, and stain with crystal violet solution for 5-10 minutes.

  • Wash off the stain with water, let the plates dry, and count the plaques.

  • Calculate the virus titer in plaque-forming units per mL (PFU/mL).

Protocol 2: One-Step Growth Curve

This experiment characterizes the replication kinetics of the virus.

Materials:

  • C7/10 cells

  • T-25 flasks

  • Growth Medium

  • Virus stock of known titer

Procedure:

  • Seed C7/10 cells in T-25 flasks to reach approximately 70-80% confluency on the day of infection.

  • Infect the cell monolayers in triplicate with EILV at a Multiplicity of Infection (MOI) of 10.

  • Allow the virus to adsorb for 2 hours at 28°C.

  • After adsorption, remove the inoculum and wash the monolayers five times with PBS to remove any unbound virus.

  • Add 5 mL of fresh growth medium to each flask.

  • Immediately collect a "time 0" sample (0.5 mL) and replace it with fresh medium.

  • Incubate the flasks at 28°C.

  • Collect samples at various time points post-infection (e.g., 12, 24, 48, 72, and 96 hours).

  • Store all samples at -80°C.

  • Titer all collected samples simultaneously using the plaque assay protocol to determine the PFU/mL at each time point.

  • Plot the virus titer versus time post-infection to generate the growth curve.

Protocol 3: In Vitro RNA Transcription and Electroporation

This protocol is for rescuing infectious virus from a cDNA clone.

Materials:

  • Linearized EILV cDNA plasmid

  • In vitro transcription kit (e.g., mMESSAGE mMACHINE™)

  • C7/10 cells

  • Electroporator and cuvettes

  • PBS (ice-cold)

Procedure:

  • Linearize the EILV plasmid downstream of the poly(A) tail using a suitable restriction enzyme.

  • Purify the linearized DNA.

  • Synthesize capped RNA transcripts from the linearized plasmid using an in vitro transcription kit according to the manufacturer's instructions.

  • Prepare C7/10 cells for electroporation. Harvest the cells and wash them with ice-cold PBS. Resuspend the cells in PBS at a concentration of ~10⁷ cells/mL.

  • Mix approximately 10 µg of the in vitro transcribed RNA with the cell suspension.

  • Transfer the RNA-cell mixture to an electroporation cuvette.

  • Electroporate the cells using optimized parameters for mosquito cells.

  • After electroporation, transfer the cells to a T-75 flask containing fresh growth medium.

  • Incubate the flask at 28°C.

  • Harvest the virus-containing supernatant 48-72 hours post-electroporation when evidence of infection (e.g., reporter gene expression) is observed.

  • Titer the rescued virus stock.

Visualizations

Experimental and Logical Workflows

EILV_Expression_Workflow cluster_prep Preparation cluster_rescue Virus Rescue & Amplification cluster_characterization Characterization & Expression cDNA EILV cDNA Clone rna_transcription In Vitro RNA Transcription cDNA->rna_transcription electroporation RNA Electroporation into Cells rna_transcription->electroporation cells Mosquito Cell Culture (e.g., C7/10) cells->electroporation p0_harvest Harvest P0 Virus Stock electroporation->p0_harvest amplification Amplify Virus Stock (Infect fresh cells) p0_harvest->amplification p1_harvest Harvest P1 Amplified Stock amplification->p1_harvest titration Virus Titration (Plaque Assay) p1_harvest->titration Determine Titer growth_curve One-Step Growth Curve p1_harvest->growth_curve protein_expression Infect Cells for Protein Expression p1_harvest->protein_expression analysis Analysis (e.g., Western Blot, IFA) protein_expression->analysis Alphavirus_Replication_Cycle cluster_entry Virus Entry cluster_translation Translation & Polyprotein Processing cluster_replication RNA Replication cluster_assembly Assembly & Egress entry 1. Receptor-Mediated Endocytosis fusion 2. Endosomal Fusion & RNA Release entry->fusion translation_nsP 3. Translation of genomic RNA into nsP1-4 polyprotein fusion->translation_nsP processing_nsP 4. Proteolytic Processing of nsP1-4 translation_nsP->processing_nsP rc_formation 5. Formation of Replication Complexes processing_nsP->rc_formation neg_strand 6. (-) Strand Synthesis rc_formation->neg_strand pos_strand 7. (+) Strand Genomic & Subgenomic RNA Synthesis neg_strand->pos_strand translation_sP 8. Translation of Structural Proteins pos_strand->translation_sP Subgenomic RNA assembly 9. Nucleocapsid Assembly pos_strand->assembly Genomic RNA translation_sP->assembly budding 10. Budding from Plasma Membrane assembly->budding Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Virus Titer? cause1 Suboptimal Harvest Time start->cause1 Yes cause2 Incorrect Cell Line start->cause2 Yes cause3 Poor Virus Stability (Chimeras) start->cause3 Yes cause4 Incorrect MOI start->cause4 Yes sol1 Perform One-Step Growth Curve cause1->sol1 sol2 Switch to C7/10 Cells cause2->sol2 sol3 Harvest at Peak Titer, Aliquot & Store at -80°C cause3->sol3 sol4 Optimize MOI (Test 0.1, 1, 10) cause4->sol4

References

Technical Support Center: Detection of Eilat Virus (EILV) by RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Eilat virus (EILV) using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Frequently Asked Questions (FAQs)

Q1: What is the recommended RT-qPCR assay for Eilat virus detection?

A1: A specific and sensitive RT-qPCR assay has been established for the detection of Eilat virus. This assay targets the viral RNA-dependent RNA polymerase (RdRP) gene. The use of a specific probe-based assay is recommended for higher specificity compared to intercalating dye-based assays.

Q2: What are the appropriate cell lines to grow Eilat virus for use as a positive control?

A2: Eilat virus replicates to high titers in insect cell lines, such as C6/36 (from Aedes albopictus) and C7/10 cells.[1] It is important to note that Eilat virus does not replicate in vertebrate cell lines like Vero, BHK-21, or HEK293T.[2][3] Therefore, any positive control material should be prepared from infected insect cell cultures.

Q3: What are the expected Ct values in an Eilat virus RT-qPCR?

A3: The cycle threshold (Ct) value is inversely proportional to the amount of target RNA in the sample.[4] While exact Ct values will vary depending on the sample type, viral load, RNA extraction efficiency, and instrument used, a lower Ct value (e.g., <30) generally indicates a higher viral load. Samples with high Ct values (e.g., >35) should be interpreted with caution and may require re-testing. It is crucial to include a standard curve of known concentrations to accurately quantify viral loads and to establish a limit of detection for the assay.[4]

Q4: Can I use a pan-alphavirus RT-qPCR assay to detect Eilat virus?

A4: While some pan-alphavirus assays may detect Eilat virus, their sensitivity and specificity for EILV may not be optimal. For reliable and accurate detection, it is highly recommended to use a validated Eilat virus-specific RT-qPCR assay.

Q5: What are potential sources of inhibitors in mosquito samples?

A5: Mosquito-derived samples can contain inhibitors that may affect RT-qPCR efficiency. These can include heme from blood meals and melanin. The choice of RNA extraction kit is crucial, and methods that include steps to remove such inhibitors are recommended. A 1:10 or 1:100 dilution of the template RNA can be tested to mitigate the effect of inhibitors.

Troubleshooting Guide

No Amplification or High Ct Values in Positive Samples
Potential Cause Recommended Action
RNA Degradation Ensure proper sample collection and storage (-80°C). Use RNase-free reagents and consumables. Verify RNA integrity on a gel or using a bioanalyzer.
Inefficient Reverse Transcription (RT) Optimize the RT step by extending the incubation time or adjusting the temperature. Ensure the use of high-quality reverse transcriptase.
Suboptimal Primer/Probe Concentration Titrate primer and probe concentrations to determine the optimal concentrations for your assay.
Incorrect Annealing Temperature Perform a temperature gradient qPCR to determine the optimal annealing temperature for the specific primer and probe set.
Presence of PCR Inhibitors Dilute the RNA template (e.g., 1:10, 1:100) to reduce inhibitor concentration. Use an RNA extraction method designed to remove inhibitors. Include an internal control to assess for inhibition.
Poor Primer/Probe Design If using a custom assay, verify primer and probe design using bioinformatics tools. Ensure they are specific to Eilat virus and do not form secondary structures.
Amplification in No-Template Control (NTC)
Potential Cause Recommended Action
Contamination of Reagents Use fresh, aliquoted reagents. Prepare master mixes in a dedicated clean area, separate from sample handling and post-PCR analysis areas.
Contaminated Work Area or Pipettes Decontaminate work surfaces and pipettes with a suitable cleaning agent (e.g., 10% bleach followed by 70% ethanol). Use aerosol-resistant pipette tips.
Primer-Dimer Formation Optimize primer concentrations and annealing temperature. Analyze the melt curve (for SYBR Green assays) to confirm the absence of primer-dimers.

Experimental Protocols

Eilat Virus Specific RT-qPCR Protocol

This protocol is adapted from an assay developed for a Namibian isolate of Eilat virus.

1. Primer and Probe Sequences:

Name Sequence (5' - 3')
Forward Primer AACCAGCACACATCTACCCA
Reverse Primer TCCGTGTATGATGTTGTCGTC
Probe FAM-CGGTTTGGTGCCATGATGAA-ZEN

2. Reaction Setup:

Component Final Concentration
RT-qPCR Master Mix (2x)1x
Forward Primer500 nM
Reverse Primer500 nM
Probe250 nM
RNA TemplateVariable (e.g., 1-5 µL)
Nuclease-Free WaterTo final volume

3. Thermal Cycling Conditions:

Step Temperature (°C) Time Cycles
Reverse Transcription5010 min1
Initial Denaturation953 min1
Denaturation9515 sec40
Annealing/Extension6030 sec

Controls:

  • Positive Control: RNA extracted from a known Eilat virus-infected insect cell line (e.g., C6/36).

  • Negative Control: RNA extracted from uninfected insect cells.

  • No-Template Control (NTC): Nuclease-free water instead of RNA template.

Visualizations

EILV_RTqPCR_Workflow cluster_prep Sample Preparation cluster_rtqpcr RT-qPCR cluster_analysis Data Analysis Sample Mosquito Sample or Cell Culture Supernatant RNA_Extraction RNA Extraction Sample->RNA_Extraction RT_qPCR_Setup RT-qPCR Reaction Setup RNA_Extraction->RT_qPCR_Setup Purified RNA Amplification Amplification & Data Collection RT_qPCR_Setup->Amplification Data_Analysis Ct Value Determination Amplification->Data_Analysis Amplification Data Interpretation Result Interpretation Data_Analysis->Interpretation

Caption: Workflow for Eilat virus detection by RT-qPCR.

Troubleshooting_Logic Start RT-qPCR Experiment Check_Controls Check Controls (Positive, Negative, NTC) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Analyze_Samples Analyze Sample Data Controls_OK->Analyze_Samples Yes Troubleshoot_Controls Troubleshoot Controls: - Contamination - Reagent Failure Controls_OK->Troubleshoot_Controls No Sample_Issue Sample Amplification Issue? Analyze_Samples->Sample_Issue Report_Results Report Results Sample_Issue->Report_Results No Troubleshoot_Samples Troubleshoot Samples: - RNA Quality - Inhibitors - Assay Optimization Sample_Issue->Troubleshoot_Samples Yes

References

Validation & Comparative

Eilat virus versus Chikungunya virus host range

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Eilat Virus and Chikungunya Virus Host Range for Researchers

Introduction

Eilat virus (EILV) and Chikungunya virus (CHIKV) are both members of the Alphavirus genus within the Togaviridae family. While phylogenetically related, they exhibit starkly contrasting host ranges, providing a valuable model for studying viral evolution and pathogenesis. CHIKV is a significant human pathogen with a broad host range, capable of infecting a wide array of vertebrate hosts and mosquito vectors, causing debilitating arthralgic disease.[1][2] In contrast, Eilat virus is a unique, non-pathogenic alphavirus with a host range naturally restricted to insects, primarily mosquitoes.[3][4][5] It is incapable of infecting or replicating in vertebrate cells, a restriction that occurs at multiple stages of the viral life cycle. This guide provides a detailed, data-supported comparison of their host specificities, the molecular mechanisms governing these differences, and the experimental protocols used to define them.

Comparative Host Range

The fundamental difference between Eilat virus and Chikungunya virus lies in their ability to infect vertebrate organisms. While CHIKV efficiently cycles between mosquito vectors and vertebrate hosts, EILV is confined to an insect-only transmission cycle.

Data Summary: In Vitro and In Vivo Susceptibility

The following table summarizes the known host range of Eilat virus and Chikungunya virus based on experimental infections of various cell lines and organisms.

Host CategoryHost Species / Cell LineEilat Virus (EILV) SusceptibilityChikungunya Virus (CHIKV) Susceptibility
Invertebrates
Aedes albopictus (C6/36, C7/10 cells)SusceptibleSusceptible
Aedes aegypti (Mosquito)SusceptibleSusceptible (Primary Vector)
Culex tarsalis (CT cells)SusceptibleSusceptible
Anopheles coustani (Mosquito)Susceptible (Natural Host)Not a primary vector
Phlebotomus papatasi (Sandfly cells)SusceptibleData not available
Vertebrates
Mammalian Human (HEK-293 cells)Not SusceptibleSusceptible
Hamster (BHK-21 cells)Not SusceptibleSusceptible
Mouse (NIH 3T3 cells)Not SusceptibleSusceptible
Mouse (in vivo model)Not SusceptibleSusceptible (develops disease)
Non-Human PrimatesNot SusceptibleSusceptible (Reservoir Host)
Avian Duck Embryo Fibroblast (cells)Not SusceptibleSusceptible
Amphibian Xenopus laevis (A6 cells)Not SusceptibleSusceptible (Experimentally)
Reptilian Turtle and Snake (cells)Not SusceptibleSusceptible (Experimentally)

Mechanisms of Host Range Determination

The divergent host ranges of EILV and CHIKV are dictated by specific virus-host interactions at critical stages of the viral life cycle, primarily at cellular entry and genomic replication.

Eilat Virus: A Multi-Level Restriction in Vertebrates

The inability of Eilat virus to infect vertebrate cells is not due to a single factor but a multi-pronged failure at both the entry and post-entry stages.

  • Block at Viral Entry: Studies using chimeric viruses have demonstrated that EILV is unable to efficiently attach to and enter vertebrate cells. The structural proteins of EILV, which mediate receptor binding, appear incompatible with the surface receptors on vertebrate cells.

  • Block at RNA Replication: Even when the entry barrier is bypassed by directly introducing EILV's genomic RNA into the cytoplasm of vertebrate cells via electroporation, the virus fails to replicate. This indicates a profound incompatibility between the EILV nonstructural proteins (the replication machinery) and the intracellular environment of a vertebrate cell. It is hypothesized that EILV's replication complex cannot effectively co-opt the necessary host cell factors required for its function.

EILV_Lifecycle_Block cluster_vertebrate Vertebrate Cell cluster_insect Insect Cell EILV_V Eilat Virion Receptor_V Cell Surface Receptor EILV_V->Receptor_V Attachment (Inefficient) Entry_V Viral Entry Replication_V RNA Replication Entry_V->Replication_V Post-Entry (Genome Release) Fail1 X Fail1->Entry_V Fail2 X Fail2->Replication_V EILV_I Eilat Virion Receptor_I Cell Surface Receptor EILV_I->Receptor_I Attachment Entry_I Viral Entry Receptor_I->Entry_I Endocytosis Replication_I RNA Replication Entry_I->Replication_I Genome Release Assembly Virion Assembly & Egress Replication_I->Assembly Progeny Progeny Virions Assembly->Progeny Success

Eilat virus life cycle failure in vertebrate cells.
Chikungunya Virus: A Strategy for Broad Host Tropism

CHIKV's success as a pathogen is linked to its ability to utilize cellular factors that are highly conserved and widely expressed across both invertebrate and vertebrate hosts.

  • Broad Receptor Usage: While a specific proteinaceous receptor has not been definitively identified, CHIKV is known to use glycosaminoglycans (GAGs), such as heparan sulfate, as attachment factors. GAGs are ubiquitously expressed on the surface of many cell types in diverse species, contributing to the virus's wide tropism.

  • Adaptable Replication Machinery: The CHIKV replication complex is highly efficient and functional in the cellular environments of both mosquitoes and vertebrates, allowing for high-titer viral production in a range of tissues, including skin fibroblasts, muscle cells, and joint tissues.

  • Efficient Entry Pathway: CHIKV primarily enters host cells through clathrin-mediated endocytosis, a fundamental and highly conserved cellular process, ensuring its ability to infect a vast number of cell types.

CHIKV_Lifecycle cluster_host Host Cell (Vertebrate or Insect) Receptor Attachment Factors (e.g., GAGs) Entry Clathrin-Mediated Endocytosis Receptor->Entry Fusion Endosomal Fusion & Genome Release Entry->Fusion Translation nsP Translation Fusion->Translation Replication RNA Replication (dsRNA intermediate) Translation->Replication Transcription Subgenomic mRNA Transcription Replication->Transcription Assembly Assembly & Budding Replication->Assembly sP_Translation Structural Protein Translation Transcription->sP_Translation sP_Translation->Assembly Progeny Progeny Virions Assembly->Progeny CHIKV CHIKV Virion CHIKV->Receptor Attachment

Generalized Chikungunya virus replication cycle.

Experimental Protocols

Determining viral host range is a critical step in virology research. It relies on a combination of in vitro and in vivo techniques to assess the ability of a virus to infect and replicate in different cells and organisms.

Key Methodologies
  • Cell Culture Infectivity Assays: This is the foundational method for screening host range.

    • Protocol: A panel of cell lines from diverse species (e.g., mammalian, avian, insect) is inoculated with the virus. At various time points post-infection, cell lysates or supernatants are harvested.

    • Analysis: Viral replication is quantified using methods like Plaque Assays (to measure infectious particles) or RT-qPCR (to measure viral RNA copies). The presence or absence of a cytopathic effect (CPE) is also noted.

  • Reporter Virus Systems: To visualize infection in real-time and increase sensitivity, viruses are engineered to express a reporter gene, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP).

    • Protocol: Cells are inoculated with the reporter virus.

    • Analysis: Infection is monitored directly via fluorescence microscopy. This was a key method used to confirm that EILV could not even express its early proteins in vertebrate cells.

  • In Vivo Animal Models: To understand viral pathogenesis and tropism in a whole organism.

    • Protocol: Susceptible animals (e.g., neonatal mice for many alphaviruses) or target hosts (e.g., specific mosquito species) are inoculated with the virus via a relevant route (e.g., subcutaneous injection, intrathoracic injection).

    • Analysis: Animals are monitored for clinical signs of disease. Blood and tissue samples are collected over time to measure viral load (viremia) and assess tissue tropism.

  • Chimeric Virus Generation: A powerful genetic approach to map the specific viral proteins (structural or non-structural) that determine host range.

    • Protocol: Using reverse genetics, chimeric viruses are created by swapping genes between a host-restricted virus (like EILV) and a broad-host-range virus (like Sindbis or Chikungunya).

    • Analysis: The infectivity of these chimeras in different cell lines reveals the function of the swapped proteins in defining host specificity.

Host_Range_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Virus Isolate cell_panel Inoculate Panel of Cell Lines (Insect, Mammalian, Avian, etc.) start->cell_panel animal_model Inoculate Animal Models (e.g., Mice, Mosquitoes) start->animal_model monitor_cpe Monitor for Cytopathic Effect (CPE) cell_panel->monitor_cpe quantify Quantify Viral Replication (Plaque Assay, RT-qPCR) cell_panel->quantify reporter Use Reporter Virus (e.g., GFP/RFP) for Visualization cell_panel->reporter result Define Host Range (Restricted vs. Broad) monitor_cpe->result quantify->result reporter->result monitor_disease Monitor for Disease Signs animal_model->monitor_disease measure_viremia Measure Viral Load in Blood & Tissues animal_model->measure_viremia monitor_disease->result measure_viremia->result

Experimental workflow for determining viral host range.

Conclusion and Significance

The comparison between Eilat virus and Chikungunya virus provides a compelling case study in viral host adaptation. CHIKV exemplifies a successful arbovirus, utilizing conserved cellular machinery to thrive in disparate vertebrate and invertebrate hosts. Conversely, EILV represents an evolutionary offshoot that has become highly specialized, losing its ability to infect vertebrates. This strict insect-specific phenotype is governed by impediments at both the entry and replication stages.

For researchers and drug development professionals, this dichotomy is highly significant. Eilat virus serves as an invaluable biological tool for:

  • Dissecting Host Range Determinants: By creating chimeras with pathogenic alphaviruses, researchers can identify the specific viral proteins and host factors that are critical for vertebrate infection.

  • A Safe Vaccine Platform: The inability of EILV to replicate in vertebrates makes it an excellent candidate for a vaccine vector. Chimeric viruses using the EILV backbone to express antigens from pathogenic viruses (like CHIKV) have been shown to be safe and capable of inducing robust protective immunity.

References

Eilat Virus: A Validated Safe Harbor for Viral Research and Vector Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Eilat virus (EILV), a unique alphavirus, presents a compelling case as a safe and effective tool for a variety of research applications, including vaccine development and gene expression studies. Unlike most of its alphavirus relatives, which can infect a broad range of vertebrates, including humans, EILV exhibits a strict host restriction to insects.[1][2] This inherent inability to replicate in vertebrate cells provides a significant biosafety advantage, positioning EILV as a promising alternative to other viral vector systems. This guide provides an objective comparison of EILV's performance against other viral vectors, supported by experimental data, detailed methodologies, and clear visualizations to inform your research decisions.

Unparalleled Safety Profile: A Multi-layered Host Restriction

The principal advantage of the Eilat virus lies in its intrinsic and multi-faceted inability to infect vertebrate cells. This restriction is not due to a single factor but is enforced at multiple stages of the viral life cycle, ensuring a robust safety profile.

  • Blocked Entry: Studies utilizing chimeric viruses, where the structural proteins of a virus capable of infecting vertebrate cells (like Sindbis virus) are replaced with those of EILV, have demonstrated a significant block at the entry level into vertebrate cells.[3][4]

  • Replication Failure: Even when the initial entry barrier is bypassed through experimental techniques like RNA electroporation, the Eilat virus genome is unable to replicate within vertebrate cells.[1] Research indicates that the EILV nonstructural proteins are unable to form functional replication complexes in the vertebrate cellular environment.

This dual-layered safety mechanism distinguishes EILV from many other viral vectors that require significant genetic attenuation to reduce their inherent pathogenicity.

Comparative Performance: Eilat Virus vs. Other Viral Vectors

The choice of a viral vector is critical for the success of any given experiment. Here, we compare the key features of the Eilat virus with other commonly used viral vectors.

FeatureEilat Virus (EILV)Lentiviral VectorsAdenoviral VectorsAdeno-associated Viral (AAV) Vectors
Biosafety High (BSL-1) - Naturally restricted to insects, unable to replicate in vertebrates.Moderate to High (BSL-2/2+) - Derived from HIV, requires multiple safety modifications to be replication-incompetent. Risk of insertional mutagenesis.Moderate (BSL-2) - Can elicit strong immune responses. Replication-deficient versions are used.High (BSL-1/2) - Generally non-pathogenic and elicits a low immune response.
Host Range Insect cells only Broad (dividing and non-dividing cells)Broad (dividing and non-dividing cells)Broad, with different serotypes having varied tropisms (dividing and non-dividing cells)
Genome (+)ssRNA(+)ssRNA (integrates into host genome)dsDNA (episomal)ssDNA (mostly episomal)
Integration NoYesNoRare
Expression High-level, transientStable, long-termHigh-level, transientStable, long-term
Titer High in insect cells (>10⁸ PFU/ml)Moderate to highHighHigh

Experimental Validation of Eilat Virus Host Restriction

The inability of the Eilat virus to propagate in vertebrate cells has been rigorously tested and validated through a series of key experiments.

Quantitative Analysis of Viral Replication

One-step growth curves are a standard method to assess viral replication kinetics. In these experiments, insect and vertebrate cell monolayers are infected with Eilat virus at a specific multiplicity of infection (MOI), and viral titers in the supernatant are measured at various time points.

Table 1: Comparative Viral Titers of Eilat Virus in Insect vs. Vertebrate Cells

Time post-infection (hours)Viral Titer in C7/10 (Insect) Cells (PFU/mL)Viral Titer in BHK-21 (Vertebrate) Cells (PFU/mL)
0~1 x 10³~1 x 10³
12~1 x 10⁵No detectable increase
24~5 x 10⁷No detectable increase
48~2 x 10⁸No detectable increase
72~1 x 10⁸No detectable increase
96~5 x 10⁷No detectable increase

Note: Data is a representative summary compiled from multiple studies.

The data clearly demonstrates robust replication of Eilat virus in insect cells, reaching high titers, while no replication is observed in vertebrate cells.

Reporter Gene Expression Assays

To further confirm the lack of replication, Eilat virus has been engineered to express reporter genes, such as enhanced Red Fluorescent Protein (eRFP).

Table 2: Reporter Gene Expression in Cells Infected with EILV-eRFP

Cell LineCell TypeReporter Gene Expression (eRFP)
C7/10Insect (Aedes albopictus)Positive
BHK-21Vertebrate (Baby Hamster Kidney)Negative
VeroVertebrate (African Green Monkey Kidney)Negative
HeLaVertebrate (Human Cervical Cancer)Negative

Data is a representative summary from multiple studies.

The absence of reporter gene expression in any of the tested vertebrate cell lines provides strong evidence for the block in viral replication.

Detailed Experimental Protocols

For researchers looking to validate these findings or utilize the Eilat virus system, we provide the following key experimental protocols.

One-Step Viral Growth Curve

This protocol is used to determine the replication kinetics of a virus in a specific cell line.

Methodology:

  • Seed insect (e.g., C7/10) and vertebrate (e.g., BHK-21) cells in separate flasks to achieve 80-90% confluency.

  • Infect the cells with Eilat virus at a multiplicity of infection (MOI) of 10.

  • Allow the virus to adsorb for 1 hour at 28°C for insect cells and 37°C for vertebrate cells.

  • Remove the inoculum and wash the cell monolayers three times with phosphate-buffered saline (PBS) to remove unattached virus.

  • Add fresh growth medium to the flasks.

  • Collect aliquots of the supernatant at various time points post-infection (e.g., 0, 12, 24, 48, 72, and 96 hours).

  • Determine the viral titer of each aliquot using a plaque assay on susceptible insect cells (e.g., C7/10).

In Vitro RNA Electroporation

This technique is used to bypass the viral entry step and directly introduce the viral RNA genome into the cytoplasm of cells.

Methodology:

  • Prepare high-quality, capped in vitro transcribed RNA from a full-length Eilat virus infectious cDNA clone (e.g., EILV-eRFP).

  • Harvest insect (C7/10) and vertebrate (BHK-21) cells and resuspend them in electroporation buffer.

  • Mix approximately 10 µg of the viral RNA with the cell suspension.

  • Deliver an electrical pulse to the cell-RNA mixture using an electroporator.

  • Plate the electroporated cells in fresh growth medium.

  • Monitor the cells for evidence of viral replication, such as cytopathic effect (CPE) or reporter gene expression (e.g., eRFP fluorescence), over several days.

Visualizing the Workflow and Host Restriction

To further clarify the experimental processes and the biological basis of Eilat virus's safety, the following diagrams are provided.

G cluster_0 One-Step Growth Curve Protocol A Seed Insect & Vertebrate Cells B Infect with Eilat Virus (MOI 10) A->B C Adsorption (1 hr) B->C D Wash to Remove Unbound Virus C->D E Add Fresh Medium D->E F Collect Supernatant at Time Points E->F G Titer Virus by Plaque Assay F->G G cluster_0 Eilat Virus Host Restriction Pathway cluster_1 Vertebrate Cell cluster_2 Insect Cell EILV Eilat Virus Particle Entry_V Entry Blocked EILV->Entry_V Infection Attempt Entry_I Successful Entry EILV->Entry_I Infection Rep_V RNA Replication Blocked Rep_I Successful RNA Replication Entry_I->Rep_I Progeny Progeny Virus Production Rep_I->Progeny

References

A Comparative Genomic Guide to Eilat Virus Strains for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of known Eilat virus (EILV) strains, focusing on genomic differences, experimental methodologies for their characterization, and key biological features. Eilat virus, a unique insect-specific alphavirus, presents a valuable model for studying viral evolution, host range restriction, and the development of novel vaccine platforms.

Data Presentation: Genomic Comparison of Eilat Virus Strains

Genomic Feature EILV Strain EO329 (Israel) EILV Strain MP458-NA-2018 (Namibia) EILV Strain zmq19_M44 (Zambia) Reference(s)
GenBank Accession No. NC_018615OP324813LC869669[1][2]
Genome Length (nt) ~11,70011,706 (excluding polyA tail)Not specified[1][3]
Overall Nucleotide Identity to EO329 100%94.5%90.4%[4]
Non-Structural Polyprotein (NSP) ORF Nucleotide Identity to EO329 100%95.5%Not specified
Structural Polyprotein (SP) ORF Nucleotide Identity to EO329 100%94.9%Not specified
Non-Structural Polyprotein (NSP) ORF Amino Acid Identity to EO329 100%97.8%Not specified
Structural Polyprotein (SP) ORF Amino Acid Identity to EO329 100%97.7%Not specified
Key Distinguishing Features Reference strain88-nt insertion and 27 nucleotide exchanges in the 3'-UTR compared to EO329Closely related to other insect-specific alphaviruses

Experimental Protocols

This section details the methodologies employed in the isolation, sequencing, and characterization of Eilat virus strains, providing a framework for reproducible research.

Virus Isolation and Propagation
  • Source: Eilat virus has been isolated from pools of mosquitoes, including Anopheles coustani in Israel and Culex univittatus in Namibia.

  • Isolation Procedure: Mosquito homogenates are clarified and inoculated onto insect cell lines, such as C6/36 (Aedes albopictus) cells.

  • Cell Culture and Observation: Inoculated cells are incubated at approximately 28°C and monitored for cytopathic effects (CPE). Although EILV typically does not cause overt CPE, it can induce a strong CPE in the first passage.

  • Virus Purification: To ensure a homogenous virus stock, the isolate is plaque-purified. This involves serially diluting the virus, infecting a monolayer of cells, overlaying with a semi-solid medium (like agarose), and picking individual plaques.

Genome Sequencing and Assembly
  • RNA Extraction: Viral RNA is extracted from infected cell culture supernatants or mosquito homogenates using reagents like QIAzol Lysis Reagent.

  • Sequencing Technology:

    • The original EILV (EO329) was sequenced using 454 pyrosequencing.

    • The Namibian strain (MP458-NA-2018) was sequenced using Next-Generation Sequencing (NGS) on an Illumina MiSeq platform.

  • Genome End Determination: The 5' and 3' ends of the viral genome are typically determined using Rapid Amplification of cDNA Ends (RACE), for example, with a 5'-RACE kit.

  • Assembly and Annotation: Paired-end reads from NGS are assembled using software like Geneious, often by mapping reads to a reference Eilat virus genome. Open reading frames (ORFs) are then identified and annotated.

Phylogenetic Analysis
  • Sequence Alignment: The genomic sequences (or specific ORFs) of the new Eilat virus strain are aligned with reference sequences from GenBank. For protein-based phylogenies, the amino acid sequences of the non-structural and structural polyproteins are used. Alignments are performed using tools like MUSCLE or ClustalW within software packages like MEGA 11.

  • Phylogenetic Tree Construction: Maximum Likelihood is a common method for constructing phylogenetic trees. The best-fit nucleotide or amino acid substitution model (e.g., GTR+G+I for nucleotides, JTT for proteins) is determined and used for the analysis.

  • Tree Validation: The robustness of the phylogenetic tree topology is assessed using bootstrap analysis, typically with 1,000 replicates.

Host Range and Replication Analysis
  • One-Step Growth Curves: To characterize viral replication kinetics, monolayers of insect (e.g., C6/36) or vertebrate (e.g., Vero, BHK-21) cells are infected at a high multiplicity of infection (MOI). Supernatants are collected at various time points post-infection, and viral titers are determined by plaque assay on a susceptible insect cell line.

  • Temperature Sensitivity: To assess the impact of temperature on replication, growth curves are performed at different temperatures (e.g., 28°C, 31°C, 34°C). Eilat virus replication is typically blocked at higher temperatures characteristic of vertebrate hosts.

  • Chimeric Virus Studies: To identify the genetic determinants of host range restriction, chimeric viruses are constructed. For instance, the structural or non-structural protein genes of EILV can be swapped with those of a vertebrate-competent alphavirus like Sindbis virus (SINV). The ability of these chimeric viruses to infect and replicate in vertebrate cells is then assessed.

Mandatory Visualization

The following diagrams illustrate key workflows and the fundamental replication cycle relevant to Eilat virus research.

Experimental_Workflow_for_EILV_Characterization cluster_field Field & Lab Work cluster_sequencing Genomic Analysis cluster_phylogeny Comparative & Phylogenetic Analysis A Mosquito Collection (e.g., from light traps) B Virus Isolation (Inoculation of C6/36 cells) A->B Homogenize & Inoculate C Plaque Purification B->C Isolate pure stock D Viral RNA Extraction C->D Amplify virus E Next-Generation Sequencing (e.g., Illumina MiSeq) D->E F Genome Assembly & Annotation (e.g., Geneious) E->F G Sequence Alignment (e.g., MUSCLE) F->G Obtain full genome I Comparative Genomics (Identify SNPs, Indels) F->I H Phylogenetic Tree Construction (e.g., Maximum Likelihood) G->H

Caption: Workflow for the isolation and genomic characterization of a novel Eilat virus strain.

Alphavirus_Replication_Cycle Entry 1. Attachment & Entry (Receptor-Mediated Endocytosis) Uncoating 2. Uncoating (pH-dependent fusion) Entry->Uncoating Translation_nsP 3. Translation of nsP1-4 (from genomic RNA) Uncoating->Translation_nsP Release of gRNA Replication_Complex 4. Replicase Complex Formation Translation_nsP->Replication_Complex RNA_Synthesis 5. RNA Synthesis (- strand template & + strand gRNA/sgRNA) Replication_Complex->RNA_Synthesis Translation_sP 6. Translation of Structural Proteins (from subgenomic RNA) RNA_Synthesis->Translation_sP Subgenomic (sg) RNA Assembly 7. Virion Assembly RNA_Synthesis->Assembly Genomic (g) RNA Translation_sP->Assembly Capsid, E1, E2, etc. Budding 8. Budding & Release Assembly->Budding

Caption: Generalized replication cycle of an alphavirus, such as Eilat virus, in an insect cell.

References

Limited Cross-Reactivity of Eilat Virus Antibodies with Other Alphaviruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serological cross-reactivity of antibodies against Eilat virus (EILV) with other members of the Alphavirus genus. Eilat virus, an insect-specific virus incapable of replicating in vertebrate cells, demonstrates minimal antigenic cross-reactivity with other medically important alphaviruses, a factor of significant interest for diagnostic and vaccine development. This guide summarizes key experimental data, details the methodologies used, and provides visual representations of experimental workflows and serological relationships.

Quantitative Analysis of Antibody Cross-Reactivity

The antigenic relationship of Eilat virus to other alphaviruses has been investigated using serological assays such as the Complement Fixation (CF) and Hemagglutination Inhibition (HI) tests. The following tables summarize the quantitative data from these assays, demonstrating the limited cross-reactivity of EILV antibodies.

Complement Fixation (CF) Assay Data

The CF assay measures the consumption of complement by an antigen-antibody reaction. The titer represents the reciprocal of the highest dilution of antiserum that fixes complement. The results below, derived from studies by Nasar et al. (2012), show that hyperimmune mouse ascitic fluid (MIAF) raised against EILV exhibits minimal cross-reactivity with a panel of other alphaviruses.[1]

Virus AntigenHomologous EILV MIAF TiterHeterologous MIAF Titer% Cross-Reactivity*
Eilat (EILV)128128100%
Sindbis (SINV)128<8<6.25%
Aura (AURAV)12886.25%
Trocara (TROV)12886.25%
Eastern Equine Encephalitis (EEEV)128<8<6.25%
Venezuelan Equine Encephalitis (VEEV)128<8<6.25%
Western Equine Encephalitis (WEEV)128<8<6.25%
Calculated as (Heterologous Titer / Homologous Titer) x 100
Hemagglutination Inhibition (HI) Assay Data

The HI assay measures the ability of antibodies to prevent virus-induced hemagglutination of red blood cells. The titer is the reciprocal of the highest dilution of antiserum that inhibits hemagglutination. The data from Nasar et al. (2012) indicates minimal cross-reactivity of EILV antiserum in the HI assay.[1]

Virus AntigenHomologous EILV Antiserum TiterHeterologous Antiserum Titer% Cross-Reactivity*
Eilat (EILV)640640100%
Sindbis (SINV)640101.56%
Trocara (TROV)640101.56%
Western Equine Encephalitis (WEEV)640101.56%
Eastern Equine Encephalitis (EEEV)640203.13%
Calculated as (Heterologous Titer / Homologous Titer) x 100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key serological assays used to determine alphavirus antibody cross-reactivity.

Complement Fixation (CF) Assay Protocol

The CF test is a classical serological method to detect the presence of specific antibodies or antigens.

Materials:

  • Veronal-buffered saline (VBS)

  • Sheep red blood cells (SRBCs)

  • Hemolysin (anti-SRBC antibody)

  • Guinea pig complement

  • Virus antigens (e.g., sucrose-acetone-extracted mouse brain antigens)

  • Test and control sera (heat-inactivated at 56°C for 30 minutes)

  • 96-well U-bottom microtiter plates

Procedure:

  • Sensitization of SRBCs: Wash SRBCs with VBS and standardize to a 2.8% suspension. Mix equal volumes of the SRBC suspension and a predetermined optimal dilution of hemolysin. Incubate at 37°C for 30 minutes.

  • Assay Setup: All dilutions are made in VBS.

    • Add 25 µL of VBS to all wells of a 96-well plate.

    • Add 25 µL of test serum to the first well of a row and perform serial twofold dilutions across the plate.

    • Add 25 µL of the optimal dilution of the viral antigen to each well containing the diluted serum.

    • Include antigen controls (antigen and complement without serum), serum controls (serum and complement without antigen), and complement controls (complement only).

  • Complement Fixation: Add 50 µL of a predetermined optimal dilution of complement to all wells.

  • Incubation: Incubate the plates overnight at 4°C.

  • Indicator System: Add 50 µL of the sensitized SRBCs to all wells.

  • Second Incubation: Incubate at 37°C for 30 minutes.

  • Reading Results: Centrifuge the plates and observe the degree of hemolysis. The titer is the reciprocal of the highest serum dilution showing 50% or more inhibition of hemolysis.

Hemagglutination Inhibition (HI) Assay Protocol

The HI assay is used to measure the titer of antibodies that can inhibit the agglutination of red blood cells by a virus.

Materials:

  • Phosphate-buffered saline (PBS), pH adjusted for the specific virus

  • Goose red blood cells (GRBCs)

  • Viral hemagglutinating antigens

  • Test and control sera (treated to remove non-specific inhibitors and agglutinins, e.g., by kaolin treatment and adsorption with GRBCs)

  • 96-well U-bottom microtiter plates

Procedure:

  • Antigen Titration: Perform a serial twofold dilution of the viral antigen in PBS to determine the hemagglutination (HA) titer, which is the reciprocal of the highest dilution causing complete agglutination of GRBCs. For the HI test, use 4 HA units of the antigen.

  • Assay Setup:

    • Add 25 µL of PBS to all wells of a 96-well plate.

    • Add 25 µL of treated test serum to the first well of a row and perform serial twofold dilutions.

    • Include a serum control (serum without antigen) and a back titration of the antigen.

  • Antibody-Antigen Incubation: Add 25 µL of the diluted viral antigen (containing 4 HA units) to each well with diluted serum. Incubate at room temperature for 1 hour.

  • Addition of GRBCs: Add 50 µL of a 0.25% suspension of GRBCs to all wells.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes.

  • Reading Results: Observe the wells for hemagglutination. A distinct button of settled red blood cells at the bottom of the well indicates inhibition. The HI titer is the reciprocal of the highest serum dilution that completely inhibits hemagglutination.

Visualizing Experimental Workflows and Serological Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assay Serological Assay cluster_analysis Data Analysis Serum Test Serum (e.g., EILV MIAF) Dilution Serial Dilution of Serum Serum->Dilution Antigens Panel of Alphavirus Antigens (EILV, SINV, etc.) Incubation1 Incubation of Serum with Antigen Antigens->Incubation1 Reagents Assay-specific Reagents (Complement, RBCs, etc.) Indicator Addition of Indicator System (e.g., Sensitized RBCs) Reagents->Indicator Dilution->Incubation1 Incubation1->Indicator Incubation2 Second Incubation Indicator->Incubation2 Reading Read Results (e.g., Hemolysis, Agglutination) Incubation2->Reading Titer Determine Titer Reading->Titer Comparison Compare Homologous vs. Heterologous Titers Titer->Comparison

Caption: Experimental workflow for assessing antibody cross-reactivity.

serological_relationship cluster_minimal_cross_reactivity Minimal Cross-Reactivity EILV EILV SINV SINV EILV->SINV <6.25% (CF) 1.56% (HI) AURAV AURAV EILV->AURAV 6.25% (CF) TROV TROV EILV->TROV 6.25% (CF) 1.56% (HI) EEEV EEEV EILV->EEEV <6.25% (CF) 3.13% (HI) VEEV VEEV EILV->VEEV <6.25% (CF) WEEV WEEV EILV->WEEV <6.25% (CF) 1.56% (HI)

Caption: Serological relationship of Eilat virus with other alphaviruses.

References

Eilat Virus: An In-Depth Comparison Confirming Its Insect-Specific Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Eilat virus (EILV) with other alphaviruses, focusing on experimental data that confirms its insect-specific host range. The information presented here is intended to assist researchers in understanding the unique characteristics of EILV and its potential applications in virology and vaccine development.

Executive Summary

Eilat virus (EILV) is a unique member of the Alphavirus genus that displays a host range strictly limited to insects, a significant deviation from most alphaviruses which can infect a wide array of vertebrate hosts, including humans.[1][2] This insect-specific phenotype is the result of a multi-faceted restriction that occurs at both the viral entry and RNA replication stages within vertebrate cells.[3][4][5] Experimental evidence robustly demonstrates that while EILV replicates to high titers in mosquito cell lines, it is incapable of productive infection in mammalian or avian cells. This guide synthesizes key experimental findings, presents comparative data, and provides detailed methodologies to offer a clear understanding of the insect-specific nature of Eilat virus.

Comparative Analysis of Viral Replication

The host range of an alphavirus is a critical determinant of its lifecycle and pathogenic potential. To illustrate the stark contrast between Eilat virus and broad-host-range alphaviruses, this section compares the replication kinetics and cytopathic effects of EILV and Sindbis virus (SINV), a well-characterized alphavirus known to infect both vertebrate and invertebrate cells.

Replication Kinetics in Invertebrate and Vertebrate Cell Lines

One-step growth curves are a standard method to characterize viral replication. The following table summarizes the peak viral titers of EILV and SINV in various mosquito and vertebrate cell lines.

Virus Cell Line Cell Type Peak Titer (PFU/mL) Time to Peak Titer (hours post-infection) Cytopathic Effect (CPE) Reference
Eilat Virus (EILV) C7/10Aedes albopictus (mosquito)>10848Minimal to none
C6/36Aedes albopictus (mosquito)5 x 107 to 5 x 10848Minimal to none
BHK-21Baby Hamster Kidney (mammalian)No replication detectedN/ANone
VeroAfrican Green Monkey Kidney (mammalian)No replication detectedN/ANone
DF-1Chicken Embryo Fibroblast (avian)No replication detectedN/ANone
Sindbis Virus (SINV) C7/10Aedes albopictus (mosquito)~5 x 10748Present
C6/36Aedes albopictus (mosquito)5 x 107 to 5 x 10812-48Present
BHK-21Baby Hamster Kidney (mammalian)High titers12Extensive
VeroAfrican Green Monkey Kidney (mammalian)High titersN/AExtensive
DF-1Chicken Embryo Fibroblast (avian)High titersN/AExtensive

As the data clearly indicates, EILV replicates efficiently in mosquito cells, reaching titers comparable to or even exceeding those of SINV. However, in stark contrast, EILV fails to produce any detectable progeny virus in any of the tested vertebrate cell lines. This lack of replication is also reflected in the absence of any observable cytopathic effect in vertebrate cells infected with EILV.

Molecular Basis of Host Restriction

The inability of Eilat virus to infect vertebrate cells is not due to a single factor but is a result of a multi-genic blockade. Studies utilizing chimeric viruses, where the structural or non-structural proteins of EILV are swapped with those of SINV, have been instrumental in elucidating the mechanisms of this restriction.

Barriers to Vertebrate Cell Infection
  • Viral Entry: The first barrier to EILV infection in vertebrate cells occurs at the level of entry. Chimeric SINV containing the structural proteins of EILV showed a significant reduction in its ability to enter and replicate in vertebrate cells. This suggests that the EILV structural proteins are not efficiently recognized by the receptors on the surface of vertebrate cells.

  • RNA Replication: Even when the viral genome is artificially introduced into the cytoplasm of vertebrate cells, bypassing the entry step, EILV RNA is unable to replicate. This indicates a fundamental incompatibility between the EILV replication machinery (non-structural proteins) and the intracellular environment of vertebrate cells. Complementation experiments have suggested that the EILV non-structural proteins are unable to form a functional replication complex in vertebrate cells.

The following diagram illustrates the workflow used to determine the multi-level host range restriction of Eilat virus.

Experimental Workflow for Determining EILV Host Range Restriction cluster_entry Virus Entry Analysis cluster_replication RNA Replication Analysis entry_exp Infection of Vertebrate Cells with EILV and SINV/EILV Chimera entry_obs Observation of Viral Protein Expression (e.g., GFP/RFP) and Viral Titer entry_exp->entry_obs entry_res Result: No/Low Expression and Titer with EILV and Chimera entry_obs->entry_res conclusion Conclusion: EILV Host Restriction is Multi-level (Entry and RNA Replication) entry_res->conclusion rep_exp Electroporation of EILV Genomic RNA into Vertebrate Cells rep_obs Detection of Viral RNA Synthesis and Protein Expression rep_exp->rep_obs rep_res Result: No RNA Replication or Protein Expression Detected rep_obs->rep_res rep_res->conclusion

Caption: Workflow for identifying Eilat virus host range restrictions.

Experimental Protocols

To facilitate the replication and verification of the findings presented, detailed methodologies for key experiments are provided below.

One-Step Viral Growth Curve

This protocol is used to determine the replication kinetics of a virus in a specific cell line.

Materials:

  • Virus stock of known titer (EILV or SINV)

  • Confluent monolayer of cells in 12-well plates (e.g., C7/10 for mosquito cells, BHK-21 for vertebrate cells)

  • Growth medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Incubator set to the appropriate temperature (28°C for mosquito cells, 37°C for vertebrate cells)

Procedure:

  • Aspirate the growth medium from the cell monolayers.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 10.

  • Adsorb the virus for 1 hour at the appropriate temperature, gently rocking the plates every 15 minutes.

  • After adsorption, remove the inoculum and wash the cell monolayer three times with PBS to remove any unbound virus.

  • Add fresh growth medium to each well.

  • Collect supernatant samples at various time points post-infection (e.g., 0, 12, 24, 48, 72 hours).

  • Store the collected samples at -80°C until titration.

  • Determine the viral titer of each sample by plaque assay.

Plaque Assay

This method is used to quantify the number of infectious virus particles in a sample.

Materials:

  • Confluent monolayer of C7/10 cells in 6-well plates

  • Virus samples (supernatants from the one-step growth curve)

  • Growth medium

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial ten-fold dilutions of the virus samples in growth medium.

  • Aspirate the medium from the C7/10 cell monolayers.

  • Inoculate the cells with 100 µL of each virus dilution.

  • Adsorb for 1 hour at 28°C, with gentle rocking every 15 minutes.

  • After adsorption, remove the inoculum and add 2 mL of overlay medium to each well.

  • Incubate the plates at 28°C for 3-5 days, or until plaques are visible.

  • Fix the cells with a 10% formaldehyde solution.

  • Stain the cells with crystal violet solution and wash with water to visualize the plaques.

  • Count the number of plaques at a dilution that yields a countable number (typically 30-100 plaques) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

The following diagram illustrates the logical relationship of the factors contributing to Eilat virus's insect-specific nature.

cluster_host Host Interaction cluster_outcome Infection Outcome cluster_reasons Molecular Basis for Restriction in Vertebrate Cells EILV Eilat Virus Insect_Cells Insect Cells EILV->Insect_Cells Infection Vertebrate_Cells Vertebrate Cells EILV->Vertebrate_Cells Infection Attempt Replication Successful Replication High Viral Titer Insect_Cells->Replication No_Replication Replication Blocked No Viral Progeny Vertebrate_Cells->No_Replication Entry_Block Inefficient Viral Entry (Structural Proteins) No_Replication->Entry_Block Replication_Block Inhibition of RNA Replication (Non-structural Proteins) No_Replication->Replication_Block

References

A Comparative Guide to Eilat Virus-Based Vectors for Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Eilat virus (EILV) presents a promising and versatile platform for vector-based applications. Its inherent insect-specific replication, unable to infect vertebrates, provides a significant safety advantage.[1][2][3] This guide offers an objective comparison of the efficacy of different Eilat virus-based vectors, supported by experimental data, to aid in the selection of the most suitable vector for your research needs.

The primary application of Eilat virus-based vectors lies in the development of chimeric viruses, where the structural proteins of EILV are replaced with those of pathogenic alphaviruses.[1][4] This strategy allows for the presentation of antigens from viruses like Chikungunya (CHIKV), Venezuelan equine encephalitis virus (VEEV), and Eastern equine encephalitis virus (EEEV) in a non-pathogenic context, making them excellent candidates for vaccine development.

Comparative Efficacy of Eilat Virus-Based Chimeric Vectors

The efficacy of different Eilat virus-based chimeric vectors can be assessed based on several key parameters, including viral rescue titers, replication kinetics in insect cell lines, and stability. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

VectorRescue Titer (PFU/mL) in C7/10 cellsPeak Titer (PFU/mL) in C7/10 cellsTime to Peak Titer (hours post-infection)Reference
Eilat Virus (Wild Type) 2.15 x 10⁸>10⁸72
EILV/CHIKV 4.45 x 10⁹>10⁹24-48
EILV/VEEV >10⁸>10⁸48
EILV/EEEV 10⁶ - 10⁸Lower than EILV/VEEV48
EILV/MAYV >10⁹Not specifiedNot specified
EILV/ONNV >10⁹Not specifiedNot specified
EILV/SINV 4.57 x 10⁸Not specified48

Table 1: Comparative Rescue and Peak Titers of Eilat Virus-Based Chimeric Vectors. This table highlights the variability in virus production among different chimeras, with some, like EILV/CHIKV, demonstrating significantly higher titers than the wild-type virus.

VectorStability in C7/10 cells (Titer decrease after peak)Reference
Eilat Virus (Wild Type) Modest 12-fold drop
EILV/CHIKV 58-fold decrease by 72 hpi; 4 orders-of-magnitude by 96 hpi
EILV/VEEV 98-fold decrease by 6 dpi

Table 2: Stability of Eilat Virus-Based Chimeric Vectors in Cell Culture. This table illustrates the differences in the stability of chimeric viruses, a critical factor for consistent vector production and application. The wild-type Eilat virus demonstrates greater stability compared to the chimeric constructs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols cited in the comparison of Eilat virus-based vectors.

Cell Culture and Virus Rescue
  • Cell Lines: Aedes albopictus C6/36 and C7/10 cell lines are commonly used for the propagation of Eilat virus and its chimeric derivatives.

  • Virus Rescue: Chimeric viruses are typically rescued by electroporation of in vitro-transcribed RNA from cDNA clones into C7/10 cells. Rescued viruses are harvested at specified time points, typically 48 hours post-electroporation, and titrated.

Virus Titration (Plaque Assay)
  • Procedure: Viral titers are determined by plaque assay on C7/10 cell monolayers. Serial dilutions of the virus are used to infect the cells. After an incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The titer is then calculated in plaque-forming units per milliliter (PFU/mL).

Replication Kinetics Studies
  • Procedure: To compare the replication kinetics, C7/10 cells are infected with the different viral vectors at a specific multiplicity of infection (MOI), for instance, 0.1 or 1. Supernatants are collected at various time points post-infection (e.g., 0, 24, 48, 72 hours) and titrated by plaque assay to determine the viral titer at each time point.

Mosquito Infection Studies
  • Oral Infection: Mosquitoes are fed an artificial blood meal containing the virus at a specific concentration (e.g., 10⁵, 10⁷, 10⁹ PFU/mL).

  • Intrathoracic Injection: For bypassing the midgut barrier, mosquitoes are directly injected into the thorax with a specific dose of the virus (e.g., 10¹-10⁴ PFU/mosquito).

  • Analysis: At defined time points post-infection (e.g., 7 or 14 days), mosquito bodies, legs/wings, and saliva are collected to determine infection and dissemination rates. Viral presence and load are typically quantified using plaque assays or by detecting the expression of a reporter gene (e.g., eRFP, eGFP) if the vector carries one.

Visualizing Key Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Eilat Virus Chimeric Vector Construction cluster_EILV Eilat Virus Genome cluster_Pathogen Pathogenic Alphavirus Genome EILV_nsP Non-structural Proteins (nsP1-4) Chimeric_Vector Eilat Virus-Based Chimeric Vector EILV_nsP->Chimeric_Vector Retained for replication machinery Pathogen_nsP Non-structural Proteins Pathogen_sP Structural Proteins Pathogen_sP->Chimeric_Vector Inserted for antigen presentation

Caption: Genomic organization of an Eilat virus-based chimeric vector.

Experimental Workflow for Vector Efficacy Comparison Start Vector Construction (cDNA clones) Rescue Virus Rescue in C7/10 cells Start->Rescue Titration1 Plaque Assay (Determine Rescue Titer) Rescue->Titration1 Kinetics Replication Kinetics (Infection at defined MOI) Rescue->Kinetics Stability Serial Passage (Assess genetic stability) Rescue->Stability Mosquito Mosquito Infection (Oral & Intrathoracic) Rescue->Mosquito End Comparative Efficacy Data Titration1->End Titration2 Plaque Assay (Time-course Titration) Kinetics->Titration2 Titration2->End Stability->End Analysis Analysis of Infection & Dissemination Rates Mosquito->Analysis Analysis->End

Caption: Experimental workflow for comparing the efficacy of different Eilat virus-based vectors.

References

Unraveling the Gatekeepers: A Comparative Guide to the Role of Viral Genes in Eilat Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Eilat virus (EILV), an alphavirus with a unique host range restricted to insects, presents a compelling model for understanding the molecular determinants of viral replication and host specificity. Unlike its pathogenic relatives such as Chikungunya and Sindbis viruses, EILV is incapable of replicating in vertebrate cells, a trait that has significant implications for both viral evolution and the development of novel antiviral strategies and vaccine vectors.[1][2][3] This guide provides a comparative analysis of the key viral genetic factors that govern Eilat virus replication, with a focus on the experimental evidence that has elucidated their roles.

Deciphering the Host Range Restriction: A Tale of Two Polyproteins

The inability of Eilat virus to replicate in vertebrate cells is not due to a single genetic locus but is a multigenic trait involving restrictions at multiple stages of the viral life cycle, including entry and RNA replication.[4][5] Extensive research utilizing chimeric viruses, where genes are swapped between EILV and the vertebrate-competent Sindbis virus (SINV), has pinpointed the nonstructural proteins (nsPs) and structural proteins (sPs) as the primary gatekeepers of this host restriction.

The Nonstructural Proteins (nsPs): Masters of the Replication Complex

The EILV nonstructural proteins, responsible for replicating the viral RNA genome, are a critical determinant of the virus's host range. Even when the EILV genome is directly introduced into the cytoplasm of vertebrate cells, bypassing the need for viral entry, RNA replication fails to occur. This indicates an intrinsic inability of the EILV replication machinery to function in a vertebrate cellular environment. Complementation experiments have suggested that the EILV nsPs are unable to form functional replicative complexes within vertebrate cells.

The Structural Proteins (sPs): The Key to Entry

While the nsPs are central to the replication block, the EILV structural proteins, which form the outer shell of the virion and mediate attachment and entry into host cells, also play a significant role. Chimeric Sindbis viruses engineered to express the EILV structural proteins exhibit a dramatic reduction in their ability to infect vertebrate cells, suggesting that the EILV sPs are inefficient at mediating entry into these cells.

Comparative Analysis of Chimeric Virus Performance

The following table summarizes the key experimental findings from studies using chimeric viruses to dissect the roles of nsP and sP gene regions in Eilat virus replication and host range.

Chimeric Virus ConstructParental Virus (Backbone)Gene(s) from EILVKey Experimental Observation in Vertebrate CellsConclusion
SINV/EILV sP Sindbis VirusStructural Proteins (sP)Inefficient entry and significantly reduced replication.EILV structural proteins are a major determinant of host range restriction at the entry level.
EILV/SINV nsP Eilat VirusNonstructural Proteins (nsP)No replication, even after direct RNA electroporation.EILV nonstructural proteins are unable to form a functional replication complex in vertebrate cells.
SINV/EILV nsP Chimeras Sindbis VirusIndividual EILV nsPsChimeras were not viable, suggesting incompatibility between individual EILV and SINV nsPs.Proper functioning of the replication complex requires co-evolved nsPs from the same virus.
EILV with SINV 3' UTR Eilat VirusNone (3' UTR from SINV)No replication in vertebrate cells.The 3' untranslated region (UTR) is not the primary determinant of EILV's host range restriction in vertebrate cells.

Experimental Methodologies

The validation of the roles of these viral genes has relied on a suite of advanced molecular virology techniques.

Construction of Chimeric Viruses

Chimeric viruses are generated using reverse genetics. Plasmids containing the full-length cDNA of the viral genomes (EILV and SINV) are engineered using standard molecular cloning techniques to swap the desired gene regions (e.g., the structural or nonstructural polyprotein coding sequences).

In Vitro RNA Transcription and Electroporation

Capped and polyadenylated viral genomic RNA is transcribed in vitro from the linearized plasmid DNA templates. For experiments bypassing viral entry, this RNA is then introduced directly into the cytoplasm of cultured cells (both insect and vertebrate) via electroporation.

Viral Titer Determination (Plaque Assay)

The concentration of infectious virus particles in a sample is quantified by plaque assay. Serial dilutions of the virus are used to infect a monolayer of susceptible cells (typically mosquito C7/10 cells for EILV). The formation of plaques (zones of cell death) allows for the calculation of plaque-forming units (PFU) per milliliter.

Visualizing the Experimental Logic

Experimental_Workflow cluster_construction Chimeric Virus Construction cluster_experiment Infection/Transfection cluster_analysis Analysis pEILV EILV cDNA (nsP + sP) pSINV_EILVsP Chimeric cDNA (SINV nsP + EILV sP) pEILV->pSINV_EILVsP Swap sP pEILV_SINVnsP Chimeric cDNA (EILV nsP + SINV sP) pEILV->pEILV_SINVnsP pSINV SINV cDNA (nsP + sP) pSINV->pSINV_EILVsP pSINV->pEILV_SINVnsP Swap nsP VertebrateCells Vertebrate Cells pSINV_EILVsP->VertebrateCells Infect InsectCells Insect Cells pSINV_EILVsP->InsectCells Infect pEILV_SINVnsP->VertebrateCells Electroporate RNA Replication Viral Replication (Titer/CPE) VertebrateCells->Replication InsectCells->Replication Logical_Conclusion cluster_observations Observations in Vertebrate Cells cluster_conclusions Conclusions Obs1 SINV with EILV sP shows inefficient entry & replication Conc1 EILV Structural Proteins (sP) mediate host range at entry Obs1->Conc1 Obs2 EILV with SINV nsP fails to replicate post-entry Conc2 EILV Nonstructural Proteins (nsP) are non-functional in vertebrate cells Obs2->Conc2 Obs3 EILV RNA alone does not replicate in vertebrate cells Obs3->Conc2 Conc3 Host restriction is multigenic (sP and nsP) Conc1->Conc3 Conc2->Conc3

References

comparative analysis of Eilat virus infection in different mosquito species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the differential susceptibility and host-pathogen interactions of Eilat virus across various mosquito species.

Eilat virus (EILV), a unique member of the Alphavirus genus, is distinguished by its insect-specific host range, rendering it incapable of replicating in vertebrate cells.[1][2] This characteristic makes it a valuable tool for studying mosquito antiviral responses and for the development of novel biocontrol strategies. This guide provides a comparative analysis of EILV infection in several key mosquito vector species, supported by experimental data on viral susceptibility, dissemination, and the host immune response.

Quantitative Analysis of Mosquito Susceptibility

The susceptibility of different mosquito species to Eilat virus varies significantly, depending on the route of infection and the viral dose. The following tables summarize key findings from comparative studies involving Aedes aegypti, Aedes albopictus, Anopheles gambiae, Culex quinquefasciatus, and Culex tarsalis.

Intrathoracic Injection: Bypassing the Midgut Barrier

Intrathoracic (IT) injection delivers the virus directly into the mosquito's hemocoel, bypassing the natural midgut infection barrier. This method is used to assess the susceptibility of various tissues to infection once the virus has disseminated.

Table 1: Organ-Specific Infection Rates Following Intrathoracic Injection of EILV-eRFP (107 PFU/mL) at 7 Days Post-Infection.

OrganAedes albopictus (%)Aedes aegypti (%)Anopheles gambiae (%)Culex quinquefasciatus (%)
Anterior Midgut01000
Posterior Midgut7010090100
Hindgut0000
Salivary Glands0301010
Ovaries0000
Malpighian Tubules0000

Data adapted from Nasar et al. (2015).[3]

Following IT injection, the posterior midgut was the most consistently infected organ across all tested species.[3] Dissemination to the salivary glands, a crucial step for transmission, was observed at low rates in Ae. aegypti, An. gambiae, and Cx. quinquefasciatus.[3]

Table 2: Infection Rates in Mosquitoes Following Intrathoracic Injection with Varying Doses of EILV at 7 Days Post-Infection.

Virus Dose (PFU/mosquito)Aedes albopictus (%)Aedes aegypti (%)Anopheles gambiae (%)Culex quinquefasciatus (%)
104100100100100
103100100100100
102100100100100
101100100100100

Data adapted from Nasar et al. (2015).

All four species were highly susceptible to EILV infection via the intrathoracic route, with a 100% infection rate even at a low dose of 10 PFU/mosquito. This indicates that once the midgut barrier is bypassed, the virus can readily replicate in these mosquito species.

Oral Infection: The Natural Route of Acquisition

Oral infection via a blood meal represents the natural route of virus acquisition for mosquitoes. This method allows for the assessment of midgut infection and escape barriers, which are critical determinants of vector competence.

Table 3: Infection and Dissemination Rates Following Oral Infection with EILV-eRFP at 14 Days Post-Infection.

Mosquito SpeciesVirus Dose (PFU/mL)Infection Rate (%)Dissemination Rate (%)
Aedes albopictus10980
10780
10500
Aedes aegypti1097826
107638
10500
Anopheles gambiae109291.6 (log10 PFU in legs/wings)
10740
10500
Culex quinquefasciatus109301.6 (log10 PFU in legs/wings)
10700
10500

Data adapted from Nasar et al. (2015).

Aedes aegypti was the most susceptible species to oral infection, with significant infection and dissemination rates at high viral doses. In contrast, Aedes albopictus was largely refractory to oral infection. Anopheles gambiae and Culex quinquefasciatus required a very high viral dose (109 PFU/mL) to establish infection.

Table 4: Comparative Vector Competence for EILV in Aedes aegypti and Culex tarsalis Following an Infectious Blood Meal.

Mosquito SpeciesInfection Rate (%)Dissemination Rate (%)Transmission Rate (%)
Aedes aegypti57-88ModerateNot observed
Culex tarsalisHighHigh62.2 (7 dpi), 35 (14 dpi)

Data adapted from Moudy et al. (2023).

A more recent study identified Culex tarsalis as a highly competent vector for EILV. This species exhibited high infection and dissemination rates, and importantly, was capable of transmitting the virus via saliva.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

Virus and Mosquitoes
  • Virus Strains: The studies utilized the Eilat virus (EILV) prototype strain and a recombinant EILV expressing a red fluorescent protein (EILV-eRFP) to visualize infection.

  • Mosquito Rearing: Mosquito colonies (Aedes aegypti, Aedes albopictus, Anopheles gambiae, and Culex quinquefasciatus, Culex tarsalis) were maintained under standard laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 hour light:dark cycle) and provided with a sucrose solution for sustenance.

Mosquito Infections
  • Intrathoracic (IT) Injection:

    • Adult female mosquitoes are anesthetized by chilling on ice.

    • A pulled glass capillary needle is loaded with the virus suspension.

    • Under a dissecting microscope, approximately 69 nL of the virus suspension is injected into the thoracic cavity of each mosquito.

    • Injected mosquitoes are transferred to recovery cups and maintained with a sucrose solution.

  • Oral Infection (Infectious Blood Meal):

    • An artificial membrane feeding system is used to provide the infectious blood meal.

    • The blood meal consists of washed erythrocytes, ATP (as a phagostimulant), and the virus suspension, often mixed with an equal volume of defibrinated sheep or chicken blood.

    • Female mosquitoes, starved for 24 hours, are allowed to feed on the infectious blood meal for approximately one hour.

    • Fully engorged females are selected and maintained for the duration of the experiment.

Sample Processing and Virus Detection
  • Tissue Dissection: At specified time points post-infection, mosquitoes are anesthetized, and tissues of interest (midgut, salivary glands, ovaries, etc.) are dissected in a sterile saline solution.

  • Virus Quantification (Plaque Assay):

    • Individual mosquito bodies or dissected tissues are homogenized in a specific medium (e.g., MEM) and centrifuged.

    • Serial dilutions of the homogenate are used to infect a susceptible insect cell line (e.g., C6/36 or C7/10 cells) in multi-well plates.

    • After an incubation period to allow for virus adsorption, the cell monolayer is overlaid with a medium containing agarose or carboxymethylcellulose to restrict virus spread.

    • Following a further incubation period, the cells are stained (e.g., with crystal violet) to visualize plaques, which are then counted to determine the virus titer (PFU/mL).

  • Fluorescence Microscopy: For mosquitoes infected with EILV-eRFP, dissected tissues are mounted on slides and examined under a fluorescence microscope to detect and localize the infection.

  • RT-PCR: Viral RNA can be extracted from mosquito tissues and subjected to reverse transcription-polymerase chain reaction (RT-PCR) to detect the presence of the viral genome.

Visualizing Experimental Workflows and Immune Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for mosquito infection and the key antiviral signaling pathways in mosquitoes.

Experimental_Workflow_IT_Injection cluster_preparation Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis Virus_Prep Virus Preparation (EILV or EILV-eRFP) Injection Intrathoracic Injection (~69 nL/mosquito) Virus_Prep->Injection Mosquito_Prep Mosquito Anesthesia (Chilling) Mosquito_Prep->Injection Incubation Mosquito Maintenance (e.g., 7-14 days) Injection->Incubation Dissection Tissue Dissection Incubation->Dissection Analysis_Methods Virus Detection: - Plaque Assay - Fluorescence Microscopy - RT-PCR Dissection->Analysis_Methods

Caption: Workflow for intrathoracic injection of Eilat virus in mosquitoes.

Experimental_Workflow_Oral_Infection cluster_preparation Preparation cluster_infection Infection cluster_selection Selection cluster_incubation Incubation cluster_analysis Analysis Blood_Meal_Prep Infectious Blood Meal Preparation Oral_Feeding Oral Feeding via Membrane Feeder Blood_Meal_Prep->Oral_Feeding Mosquito_Starvation Mosquito Starvation (24 hours) Mosquito_Starvation->Oral_Feeding Selection Selection of Engorged Females Oral_Feeding->Selection Incubation Mosquito Maintenance (e.g., 14 days) Selection->Incubation Dissection Tissue Dissection (Body, Legs/Wings, Saliva) Incubation->Dissection Analysis_Methods Virus Detection: - Plaque Assay - RT-PCR Dissection->Analysis_Methods

Caption: Workflow for oral infection of mosquitoes with Eilat virus.

Mosquito Antiviral Signaling Pathways

Mosquitoes possess sophisticated innate immune pathways to control viral infections. The primary antiviral mechanisms include RNA interference (RNAi), the Toll pathway, the Immune deficiency (IMD) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. While research specifically on the EILV-induced immune response is emerging, studies on other alphaviruses provide a framework for understanding these interactions.

  • RNA Interference (RNAi): This is considered the main antiviral defense in mosquitoes. The presence of viral double-stranded RNA triggers the production of small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to degrade viral RNA. Studies on an insect-specific alphavirus related to EILV have shown the production of virus-specific siRNAs, confirming the activation of this pathway. Interestingly, EILV infection has been shown to enhance gene silencing pathways in mosquito cells.

  • Toll and IMD Pathways: These pathways are crucial for antibacterial and antifungal immunity but also play a role in antiviral defense. They are activated by pathogen-associated molecular patterns, leading to the production of antimicrobial peptides and other immune effectors. For some alphaviruses, the IMD pathway has been shown to have an antiviral role.

  • JAK-STAT Pathway: This pathway is activated by cytokine-like molecules and is involved in antiviral responses against flaviviruses like Dengue virus. Its role in controlling alphavirus infections is also recognized.

One study investigating mosquito cellular responses to EILV and chimeric viruses (containing structural genes from pathogenic alphaviruses) found that while the wild-type EILV elicited a limited antiviral response, the chimeric viruses boosted cellular defenses. Specifically, a chimera with Chikungunya virus structural proteins preferentially induced antimicrobial peptide production, suggesting Toll or IMD pathway activation, while a chimera with Venezuelan equine encephalitis virus structural proteins activated RNAi pathways. This highlights the complex interplay between viral components and the mosquito immune system.

Mosquito_Antiviral_Pathways cluster_virus Eilat Virus Infection cluster_pathways Innate Immune Pathways cluster_RNAi RNAi Pathway cluster_Signaling Signaling Pathways Virus Viral dsRNA (Replication Intermediate) Dicer2 Dicer-2 Virus->Dicer2 senses Toll_IMD Toll / IMD Pathways Virus->Toll_IMD activates JAK_STAT JAK-STAT Pathway Virus->JAK_STAT activates siRNA siRNAs Dicer2->siRNA cleaves to RISC RISC Complex siRNA->RISC loads into Degradation Viral RNA Degradation RISC->Degradation mediates Degradation->Virus inhibits replication Effector Antiviral Effectors (e.g., AMPs) Toll_IMD->Effector JAK_STAT->Effector Effector->Virus inhibits replication

Caption: Major antiviral immune pathways in mosquitoes activated by viral infection.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Hazardous Chemicals: A Case Study with Formaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Eilevpst" is not a recognized chemical entity. This guide uses formaldehyde, a common hazardous laboratory chemical, as a representative example to provide essential safety and logistical information. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling it.

Formaldehyde is a colorless, strong-smelling gas that is commonly used in laboratories as a tissue preservative and disinfectant.[1] It is classified as a known human carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[2][3] Therefore, strict adherence to safety protocols is paramount when handling formaldehyde-containing solutions.

Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment (PPE) is to create a barrier between the user and the hazardous substance. For most operations involving formaldehyde, the following PPE is required:[2][4]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection: A lab coat, chemically resistant apron, and appropriate attire (long pants, closed-toe shoes) are necessary to protect the skin.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or chloroprene gloves are suitable for handling formaldehyde. It is crucial to consult the glove manufacturer's specifications for compatibility and breakthrough times.

  • Respiratory Protection: If work cannot be conducted within a certified chemical fume hood and airborne concentrations are anticipated to exceed exposure limits, a respirator equipped with a formaldehyde filter is required.

Exposure Limits

The Occupational Safety and Health Administration (OSHA) has established specific exposure limits for formaldehyde to protect workers. Adherence to these limits is mandatory in all laboratory settings.

ParameterLimitDescription
Permissible Exposure Limit (PEL) 0.75 ppmThe maximum concentration of formaldehyde to which a worker may be exposed over an 8-hour workday (Time-Weighted Average, TWA).
Short-Term Exposure Limit (STEL) 2 ppmThe maximum concentration to which a worker can be exposed for a 15-minute period.
Action Level (AL) 0.5 ppmThe concentration at which increased exposure monitoring and medical surveillance must be initiated, calculated as an 8-hour TWA.

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposing of hazardous chemicals is crucial for laboratory safety. This involves careful planning and execution of each step, from preparation to final waste disposal.

Engineering Controls and Work Practices
  • Ventilation: Always handle formaldehyde solutions inside a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the work area.

  • Labeling: All containers with formaldehyde solutions must be clearly labeled with the chemical name and its associated hazards. Materials capable of releasing formaldehyde at concentrations above 0.5 ppm must also be labeled as a "potential cancer hazard."

  • Safe Practices: Never eat, drink, smoke, or apply cosmetics in the laboratory. Avoid generating aerosols during the preparation and handling of solutions.

Spill Response Protocol

In the event of a spill, a quick and appropriate response is critical to mitigate exposure and contamination.

For Small Spills (<100 mL of aqueous solution):

  • Isolate the area and restrict access.

  • Wearing appropriate PPE, contain the spill with absorbent materials.

  • Clean the contaminated surface with cold water at least twice.

  • Place all contaminated materials, including paper towels and absorbent pads, into a sealable bag for hazardous waste disposal.

For Large Spills:

  • Evacuate the immediate area.

  • Notify others and your laboratory supervisor.

  • Contact your institution's Environmental Health & Safety (EHS) department for emergency response.

Disposal Plan

Formaldehyde and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Liquid Waste: Collect all unused or leftover formaldehyde solutions in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated lab debris, such as gloves, pipette tips, and absorbent materials, must be collected in a separate, sealed container for hazardous waste.

  • Preserved Specimens: Tissues and specimens preserved in formaldehyde must also be disposed of as hazardous waste.

  • Drain Disposal: Do not dispose of formaldehyde down the drain unless it has been neutralized according to an approved protocol and local regulations permit it. Some institutions may allow drain disposal of very dilute, non-toxic formalin solutions (e.g., less than 2.5% formaldehyde), but this should be verified with your EHS department.

Experimental Protocol: PPE Selection and Validation Workflow

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following workflow outlines a general protocol for selecting and validating PPE for handling a hazardous chemical like formaldehyde.

PPE_Selection_Workflow start Start: New Chemical/Protocol hazard_id 1. Hazard Identification (Review SDS) start->hazard_id exposure_assess 2. Exposure Assessment (Inhalation, Dermal, Splash) hazard_id->exposure_assess ppe_select 3. Initial PPE Selection (Gloves, Eyewear, Lab Coat) exposure_assess->ppe_select eng_controls 4. Evaluate Engineering Controls (Fume Hood Availability) ppe_select->eng_controls resp_needed 5. Respiratory Protection Needed? eng_controls->resp_needed select_resp 6. Select & Fit-Test Respirator resp_needed->select_resp Yes training 7. User Training (Donning, Doffing, Disposal) resp_needed->training No select_resp->training implement 8. Implement Protocol training->implement monitor 9. Monitor & Review (Air Monitoring, User Feedback) implement->monitor monitor->hazard_id Re-evaluate end End: Protocol Validated monitor->end

Caption: Workflow for selecting and validating Personal Protective Equipment (PPE).

Signaling Pathway: Formaldehyde Cellular Toxicity

Formaldehyde exerts its toxicity through multiple mechanisms, primarily by reacting with macromolecules like proteins and DNA. This diagram illustrates a simplified signaling pathway of formaldehyde-induced cellular damage.

Formaldehyde_Toxicity_Pathway formaldehyde Extracellular Formaldehyde cell_entry Cellular Entry formaldehyde->cell_entry dna_crosslink DNA-Protein Crosslinks cell_entry->dna_crosslink protein_adducts Protein Adducts cell_entry->protein_adducts dna_damage DNA Damage Response (e.g., p53 activation) dna_crosslink->dna_damage protein_dysfunction Protein Dysfunction (Enzyme Inhibition) protein_adducts->protein_dysfunction apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest protein_dysfunction->apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.